(S)-Ethyl pyrrolidine-2-carboxylate
Description
The exact mass of the compound (S)-Ethyl pyrrolidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Ethyl pyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl pyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJHVDIRZNKOX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206897 | |
| Record name | L-Proline, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-26-5 | |
| Record name | L-Proline, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline Ethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Ethyl pyrrolidine-2-carboxylate chemical properties
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) is a pivotal chiral building block and organocatalyst in asymmetric synthesis. Distinguished by its bifunctional nature—possessing both a nucleophilic secondary amine and an electrophilic ester—it serves as a cornerstone in the synthesis of ACE inhibitors, carbapenem antibiotics, and peptide mimetics.
This guide addresses the critical technical challenges associated with this compound: its propensity for self-cyclization into diketopiperazines (DKP), its extreme hygroscopicity in salt form, and the precise protocols required to liberate the free base without racemization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | Ethyl (2S)-pyrrolidine-2-carboxylate |
| Common Name | L-Proline ethyl ester |
| CAS (Free Base) | 2212-24-0 |
| CAS (HCl Salt) | 33305-75-8 (or 5904-27-8) |
| Molecular Formula | |
| Molecular Weight | 143.19 g/mol (Free Base) / 179.65 g/mol (HCl Salt) |
| SMILES | CCOC(=O)[C@@H]1CCCN1 |
Physicochemical Properties
The distinction between the hydrochloride salt and the free base is critical for storage and handling.
| Property | Hydrochloride Salt (Stable Form) | Free Base (Reactive Form) |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil |
| Melting/Boiling Point | MP: ~55–60 °C (Hygroscopic) | BP: 60–62 °C @ 10 mmHg |
| Solubility | Soluble in water, ethanol, methanol | Soluble in DCM, EtOAc, ethers |
| Hygroscopicity | High (Deliquescent) | N/A (Liquid) |
| Optical Rotation | Levorotatory ( | Levorotatory |
| Stability | Stable at 4°C under desiccant | Unstable (Rapid DKP formation) |
Critical Insight: The free base is thermodynamically unstable at room temperature, spontaneously cyclizing to form the diketopiperazine (cyclo-Pro-Pro). Always store as the HCl salt and liberate immediately prior to use.
Part 2: Synthetic Routes & Process Chemistry[1][3]
Synthesis Protocol: Thionyl Chloride Mediated Esterification
The industry-standard method utilizes thionyl chloride (
Reaction Scheme:
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Charge absolute ethanol (10 mL/g of Proline) and cool to 0°C using an ice bath.
-
Activation: Dropwise add thionyl chloride (1.2 equivalents) over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution (
, ). -
Addition: Add L-Proline (1.0 equivalent) in portions.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1; Stain: Ninhydrin).
-
Workup (Isolation of Salt):
-
Concentrate the reaction mixture in vacuo to remove excess ethanol and
. -
Azeotropic Drying: Co-evaporate with toluene (
) to remove trace moisture and acid. -
Crystallization: Triturate the resulting oil with diethyl ether or MTBE to induce crystallization of the HCl salt. Filter and dry under high vacuum over
.
-
Visualization: Synthesis Workflow
Caption: Optimized workflow for the synthesis of L-Proline ethyl ester hydrochloride preventing hydrolysis.
Part 3: Reactivity & Mechanistic Applications
The Instability Mechanism: Diketopiperazine (DKP) Formation
The most significant handling risk is the self-condensation of the free base. Upon neutralization of the HCl salt, the unprotonated amine of one molecule attacks the ester carbonyl of another (intermolecular) or itself (if dipeptide), leading to the thermodynamically stable diketopiperazine.
Mechanism:
-
Deprotonation: Amine becomes nucleophilic (
). -
Attack: Nucleophilic attack on the ester carbonyl.
-
Cyclization: Loss of ethanol to form the 6-membered lactam ring.
Visualization: DKP Formation Pathway
Caption: Pathway of degradation via dimerization to Diketopiperazine (DKP).
Organocatalytic Applications
(S)-Ethyl pyrrolidine-2-carboxylate operates via Enamine or Iminium activation modes, similar to L-Proline, but with improved solubility in organic solvents due to the ethyl ester group.
-
Aldol Reactions: The secondary amine forms an enamine with ketones, attacking aldehydes with high enantioselectivity.
-
Michael Addition: Activation of enals via iminium ion formation.
Part 4: Handling, Stability & Quality Control
Storage Protocols
-
Salt Form: Store at 2–8°C. The container must be tightly sealed with parafilm or stored in a desiccator. Moisture absorption turns the solid into a sticky gum, making precise weighing impossible.
-
Free Base: Generate in situ. If isolation is required, use immediately. Do not store the free base for >24 hours, even at -20°C.
Free Base Liberation Protocol (For Immediate Use)
To use the compound as a nucleophile or catalyst:
-
Suspend the HCl salt in DCM or EtOAc.
-
Wash with saturated aqueous
or (cold). -
Separate the organic layer rapidly.
-
Dry over
and concentrate only if necessary. Ideally, use the solution directly to minimize DKP formation.
Quality Control & Analytical Data
1H NMR (300 MHz,
-
4.15 (q, 2H,
) -
3.75 (dd, 1H,
-CH) -
2.90–3.10 (m, 2H,
-CH2) -
1.70–2.20 (m, 4H,
-CH2) -
1.25 (t, 3H,
)
QC Checkpoints:
-
Purity: Check for the presence of DKP (new signals in NMR, insoluble precipitate).
-
Water Content: Perform Karl Fischer titration if the salt appears clumpy.
water content can hydrolyze the ester back to L-Proline.
References
- Synthesis & Properties: G. C. Barrett, Chemistry and Biochemistry of the Amino Acids, Chapman and Hall, 1985.
-
Thionyl Chloride Method: Bodanszky, M., & Bodanszky, A. The Practice of Peptide Synthesis. Springer-Verlag, 1984.
-
Organocatalysis Mechanisms: List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
-
DKP Formation: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation. Journal of Pharmaceutical Sciences, 87(3), 283–288.
-
Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 550673, Ethyl pyrrolidine-2-carboxylate. [1]
Sources
Structural Integrity & Synthetic Utility of (S)-Ethyl Pyrrolidine-2-Carboxylate
An In-Depth Technical Guide for Drug Development
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) is a foundational chiral building block in medicinal chemistry and asymmetric organocatalysis. Unlike primary amino acid esters, its secondary amine structure confined within a pyrrolidine ring imparts unique steric constraints and nucleophilic properties.
This guide addresses a critical operational challenge: The Kinetic Instability of the Free Base. While the hydrochloride salt is stable, the free base undergoes rapid, autocatalytic dimerization to form diketopiperazines (DKP). This document outlines self-validating protocols to synthesize, handle, and utilize this scaffold without compromising stereochemical integrity.
Structural & Physicochemical Analysis[1]
The utility of (S)-ethyl pyrrolidine-2-carboxylate stems from the rigid conformation of the five-membered nitrogen heterocycle.
Stereochemical Configuration
The molecule possesses a single chiral center at C2 with an (S) configuration (L-isomer). The bulky ethoxycarbonyl group at C2 forces the ring into specific "envelope" puckering conformations (typically C4-exo or C4-endo) to minimize steric strain. This fixed chirality is the engine for its effectiveness in asymmetric induction.
Comparative Profile: Free Base vs. Hydrochloride Salt
Researchers must distinguish between the two forms to prevent experimental failure.
| Feature | (S)-Ethyl Pyrrolidine-2-Carboxylate (Free Base) | (S)-Ethyl Pyrrolidine-2-Carboxylate HCl (Salt) |
| CAS Number | 5817-26-5 | 33305-75-8 (varies by hydration) |
| Physical State | Colorless to pale yellow oil | White crystalline solid |
| Boiling/Melting Pt | BP: ~83°C (17 mmHg) | MP: ~148–151°C |
| Stability | Unstable: Prone to DKP formation | Stable: Indefinite shelf life at 4°C |
| Basicity | Nucleophilic secondary amine | Protonated ammonium (non-nucleophilic) |
| Specific Rotation |
Structural Visualization
The following diagram illustrates the steric environment and the critical sites for chemical modification.
Figure 1: Structural decomposition of the L-proline ethyl ester scaffold.
Synthesis Protocol: The Thionyl Chloride Method
Objective: Synthesize (S)-ethyl pyrrolidine-2-carboxylate hydrochloride from L-proline without racemization.
The "Self-Validating" Workflow
This protocol uses in-situ generation of anhydrous HCl. The "self-validating" aspect relies on the specific rotation check; any deviation indicates partial racemization or hydrolysis.
Reagents:
-
L-Proline (99%+ ee)
-
Thionyl Chloride (
) -
Absolute Ethanol (Anhydrous)
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Setup (Anhydrous Conditions):
-
Equip a 2-neck Round Bottom Flask (RBF) with a reflux condenser and a drying tube (
). -
Charge with Absolute Ethanol (10 mL per 1g Proline).
-
Cool to 0°C in an ice bath. Causality: Low temperature controls the exothermic reaction between
and EtOH, preventing runaway heating.
-
-
Activation (The Critical Step):
-
Reaction:
-
Remove ice bath and heat to reflux for 3–5 hours.
-
Monitoring: TLC (n-Butanol/Acetic Acid/Water 4:1:1) should show disappearance of Proline (
) and appearance of Ester ( ).
-
-
Workup & Isolation (The Salt Form):
-
Concentrate the mixture in vacuo to remove excess EtOH and
. -
Validation Check 1: The residue should be a viscous, pale oil (or solidifying mass).
-
Add cold Diethyl Ether to induce crystallization. Triturate if necessary.
-
Filter the white solid (HCl salt).
-
-
Purity Validation:
-
Melting Point Check: Target 148–151°C.
-
Optical Rotation Check:
should be approx (c=1, EtOH). -
Failure Mode: If rotation is significantly lower (e.g.,
), racemization occurred (likely due to overheating).
-
Figure 2: Synthetic workflow for the hydrochloride salt.
Stability Warning: The Diketopiperazine Trap
The most common failure in utilizing this compound is the unintended cyclization of the free base.
Mechanism of Degradation
When the HCl salt is neutralized (e.g., with
-
Trigger: Neutral pH, Room Temperature, Time.
-
Consequence: Loss of chiral material, formation of an insoluble byproduct.
Handling Rules
-
Store as Salt: Always store as the HCl salt at 4°C.
-
Generate Free Base In Situ: If the reaction requires the free amine (e.g., amide coupling), add a tertiary base (DIPEA/TEA) during the reaction, rather than pre-neutralizing and isolating the oil.
-
Cold Extraction: If you must isolate the free base oil, perform the extraction at 0°C and use it immediately.
Figure 3: The degradation pathway to Diketopiperazine.
Applications in Drug Discovery[4][5]
Asymmetric Organocatalysis
(S)-Ethyl pyrrolidine-2-carboxylate serves as a catalyst for Michael additions and Aldol reactions. The secondary amine activates ketones/aldehydes via enamine formation , while the ester group provides steric shielding, directing the incoming electrophile to a specific face.
-
Key Reaction: Asymmetric Michael addition of ketones to nitrostyrenes.
-
Mechanism: Enamine catalysis (HOMO activation).
Peptide Synthesis
Used as the C-terminal protecting group. The ethyl ester is orthogonal to Boc/Fmoc protection on the N-terminus.
-
Deprotection: Saponification (LiOH/MeOH/H2O). Note: Care must be taken to avoid racemization during basic hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79888, L-Proline, ethyl ester. Retrieved from [Link]
-
G. Senra et al. (2025). Heterogeneous organocatalysis: the proline case.[2] RSC Advances. Retrieved from [Link]
-
Bull, S. D., et al. (1998). The biosynthetic origin of diketopiperazines derived from D-proline. J. Chem. Soc., Perkin Trans. 1. (Mechanistic insight into DKP formation). Retrieved from [Link]
Sources
Comprehensive Spectroscopic Profile: (S)-Ethyl Pyrrolidine-2-Carboxylate
This guide details the spectroscopic characterization of (S)-Ethyl pyrrolidine-2-carboxylate , also known as L-Proline ethyl ester .
It distinguishes between the Free Base (an oil, used in organocatalysis) and the Hydrochloride Salt (a solid, the standard storage form). Mixing up these two forms is a common source of error in spectral interpretation.
Compound Identity & Physical Properties
| Property | Data |
| IUPAC Name | Ethyl (2S)-pyrrolidine-2-carboxylate |
| Common Name | L-Proline ethyl ester |
| CAS Number | 5817-26-5 (Free Base) / 33305-75-8 (HCl Salt) |
| Molecular Formula | C |
| Appearance | Colorless to pale yellow oil (Free Base) / White crystalline solid (HCl Salt) |
| Optical Rotation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Proton NMR (
H NMR)
Critical Distinction: The chemical shifts of the
Table 1:
| Position | Proton Type | Free Base ( | HCl Salt ( | Multiplicity | Integral |
| NH | Amine | ~2.0 - 2.5 (Broad) | 9.0 - 10.0 (Broad) | br s | 1H (Base) / 2H (Salt) |
| H2 | 3.70 - 3.76 | 4.30 - 4.45 | dd / m | 1H | |
| H5 | 2.85 - 3.10 | 3.20 - 3.40 | m | 2H | |
| H3 | 2.05 - 2.15 | 2.15 - 2.35 | m | 2H | |
| H4 | 1.65 - 1.90 | 1.85 - 2.05 | m | 2H | |
| OCH | Ester Methylene | 4.10 - 4.20 | 4.15 - 4.25 | q ( | 2H |
| CH | Ester Methyl | 1.25 - 1.30 | 1.20 - 1.25 | t ( | 3H |
Expert Insight: In the HCl salt, the ammonium protons (
) are often visible as a very broad hump around 9-10 ppm in DMSO-, but they disappear in D O due to deuterium exchange. The -proton in the salt is deshielded (shifted downfield to ~4.4 ppm) compared to the free base (~3.7 ppm) due to the inductive effect of the cationic nitrogen.
B. Carbon NMR (
C NMR)
Table 2:
| Carbon | Type | Chemical Shift ( |
| C=O | Carbonyl (Ester) | 170.0 - 175.0 |
| OCH | Ethyl Methylene | 60.5 - 61.5 |
| C2 | 59.0 - 60.0 | |
| C5 | 46.0 - 47.0 | |
| C3 | 29.0 - 30.5 | |
| C4 | 24.0 - 25.5 | |
| CH | Ethyl Methyl | 14.0 - 14.5 |
Infrared (IR) Spectroscopy
The IR spectrum confirms the ester functionality and the state of the amine.
-
Carbonyl Stretch (C=O): A strong, sharp band at 1730–1750 cm
. This is the diagnostic peak for the ester. -
Amine Stretch (N-H):
-
Free Base: A medium, sharper band around 3300–3400 cm
. -
HCl Salt: A broad, complex series of bands between 2600–3200 cm
(ammonium N-H stretching overlaps with C-H stretches).
-
-
C-O Stretch: Strong bands in the 1150–1250 cm
region (ester C-O-C).
Mass Spectrometry (MS) & Fragmentation
Ionization: ESI (Electrospray Ionization) positive mode is standard.
Parent Ion:
Key Fragmentation Pathways:
-
Loss of Alkoxy Group: Cleavage of the ethoxy group (-OEt, 45 Da) leads to the acylium ion (m/z ~98).
-
Pyrrolidine Ring: The base peak is often m/z 70 , corresponding to the pyrrolinium ion formed after the loss of the entire ester group (COOEt).
DOT Diagram: MS Fragmentation Logic
Figure 1: Primary fragmentation pathways observed in ESI-MS for L-Proline ethyl ester.
Experimental Protocol: Synthesis & Purification
This protocol describes the conversion of L-Proline to its ethyl ester hydrochloride, the most stable form for analysis.
Reagents:
-
L-Proline (Solid)
-
Absolute Ethanol (Solvent/Reagent)
-
Thionyl Chloride (SOCl
) (Activator)
Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl
). Place in an ice bath ( C). -
Solvation: Suspend L-Proline (1 eq) in absolute ethanol (10-15 volumes).
-
Activation: Add Thionyl Chloride (1.2 eq) dropwise. Caution: Exothermic reaction, HCl gas evolution.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. The solution should become clear. -
Workup: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.
-
Crystallization: Triturate the oil with diethyl ether or acetone to induce crystallization of the Hydrochloride Salt . Filter and dry.[1]
DOT Diagram: Synthesis Workflow
Figure 2: Step-by-step synthesis and isolation workflow for L-Proline ethyl ester hydrochloride.
References
-
National Institute of Standards and Technology (NIST). L-Proline, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Ethyl pyrrolidine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 16542 (Proline ethyl ester). AIST Japan. (Access via database search).[2][3]
Sources
Technical Guide: Synthesis of (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
Target Molecule: (S)-Ethyl pyrrolidine-2-carboxylate (L-Proline Ethyl Ester) CAS Registry Number: 5817-26-5 (Hydrochloride salt) Methodology: Thionyl Chloride-Mediated Anhydrous Fischer Esterification
Part 1: Executive Summary & Strategic Rationale
This guide details the synthesis of (S)-ethyl pyrrolidine-2-carboxylate hydrochloride from L-proline. While Fischer esterification can be catalyzed by sulfuric acid or gaseous HCl, the Thionyl Chloride (
Why Thionyl Chloride?
-
Water Scavenging: The reaction generates anhydrous
in situ while consuming water (producing ), effectively driving the equilibrium toward ester formation without requiring a Dean-Stark apparatus. -
Product Stability: The resulting product is the hydrochloride salt, which is a crystalline, non-hygroscopic solid resistant to racemization, unlike the free base oil.
-
Operational Simplicity: Volatile byproducts (
, , excess ) are easily removed by evaporation, simplifying purification.
Part 2: Mechanistic Underpinnings[1]
The reaction proceeds via an acid-catalyzed acyl substitution. Thionyl chloride reacts with the solvent (ethanol) to generate the active catalytic species.
Reaction Mechanism Diagram
The following diagram illustrates the activation of ethanol and the subsequent nucleophilic attack by L-proline.
Figure 1: Mechanistic pathway showing in situ generation of HCl and subsequent esterification.
Part 3: Comparative Analysis of Methods
Before proceeding with the protocol, it is critical to understand why alternative methods are often inferior for this specific substrate.
| Parameter | Thionyl Chloride ( | Sulfuric Acid ( | Gaseous HCl |
| Water Removal | Chemical (consumes | Physical (requires removal) | None (equilibrium limited) |
| Racemization Risk | Low (Low temp addition) | Medium (High heat often used) | Low |
| Workup | Evaporation (Clean) | Neutralization (Messy sulfate salts) | Evaporation (Clean) |
| Safety | High (Toxic vapors) | Medium (Corrosive) | High (Gas cylinder handling) |
| Yield | >95% (Quantitative) | 70-85% | 90-95% |
Part 4: Detailed Experimental Protocol
Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water.[1] All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if available; standard nitrile offers only temporary protection.
Materials
-
Reagents: L-Proline (99%+), Thionyl Chloride (ReagentPlus), Absolute Ethanol (anhydrous).
-
Equipment: 2-Neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (
), Addition Funnel, Magnetic Stirrer, Ice/Water Bath.
Step-by-Step Methodology
-
System Setup:
-
Flame-dry a 500 mL 2-neck RBF equipped with a magnetic stir bar.
-
Attach a reflux condenser topped with a
drying tube. -
Flush the system with Nitrogen or Argon (optional but recommended).
-
-
Solvent Preparation (The "Cold Kill"):
-
Charge the flask with 200 mL Absolute Ethanol .
-
Cool the ethanol to 0°C using an ice bath. Critical: Controlling the exotherm prevents side reactions.
-
-
Catalyst Generation:
-
Measure 15 mL Thionyl Chloride (
) into a pressure-equalizing addition funnel. -
Add
dropwise to the cold ethanol over 30 minutes. -
Observation: The solution will fume slightly and warm up. Ensure temperature stays <10°C.
-
-
Substrate Addition:
-
Add 23.0 g (0.2 mol) L-Proline in one portion to the cold solution.
-
The proline will dissolve slowly as the solution warms.
-
-
Reaction (Reflux):
-
Remove the ice bath and allow the mixture to reach room temperature (approx. 30 mins).
-
Heat the solution to a gentle reflux (approx. 80°C) for 3 to 5 hours .
-
Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, stain with Ninhydrin).
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) at 40°C to remove ethanol and excess
. -
Result: A viscous, clear-to-yellowish oil or white solid residue remains.
-
-
Crystallization (Purification):
-
Dissolve the residue in a minimum amount of hot ethanol.
-
Add diethyl ether (or MTBE) dropwise until turbidity is observed.
-
Cool to 4°C overnight.[1] Filter the white crystalline solid.
-
Target Yield: 90-98%.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Part 5: Quality Control & Characterization
To ensure the integrity of the (S)-enantiomer, the following validation steps are required.
Optical Rotation (Chirality Check)
Racemization is the primary failure mode. The specific rotation must be measured.
-
Standard:
to ( , water or ethanol). -
Note: If the rotation drops significantly (e.g., to -20°), partial racemization has occurred, likely due to excessive heating or moisture ingress.
1H-NMR Spectroscopy (Structure Check)
-
Solvent:
or . -
Key Signals:
-
1.3 ppm (t, 3H,
of ester). -
4.2-4.3 ppm (q, 2H,
of ester). -
4.4 ppm (m, 1H,
-proton of proline ring). Shift indicates esterification.
-
1.3 ppm (t, 3H,
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Oil | Incomplete removal of solvent or water presence. | Azeotrope with toluene on rotovap to remove traces of water/ethanol. Triturate with ether. |
| Loss of Optical Activity | Racemization due to high temp or basic workup. | Avoid neutralizing the salt unless necessary. Keep reflux time <5 hours. |
| Dark Coloration | Oxidation or impurities in | Use fresh or distilled thionyl chloride. Ensure inert atmosphere ( |
References
-
Thionyl Chloride Mechanism: Master Organic Chemistry. (2011).[2][3] Conversion of Carboxylic Acids to Acid Chlorides/Esters with SOCl2.[2]Link
-
L-Proline Esterification Protocol: ScienceMadness. (2007). L-Proline Esterification Discussion and Protocols.Link
-
Safety Data (Thionyl Chloride): NOAA Office of Response and Restoration. CAMEO Chemicals: Thionyl Chloride Safety.[4]Link
-
Racemization Studies: National Institutes of Health (NIH). Unexpected racemization of proline esters during coupling.Link
-
Optical Rotation Standards: Anton Paar Wiki. Optical Rotation in Pharmaceutical Quality Control.[5]Link
Sources
Advanced Enantioselective Synthesis of Ethyl 2-Pyrrolidinecarboxylate
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
Ethyl 2-pyrrolidinecarboxylate (L-proline ethyl ester) is a foundational chiral building block in peptide synthesis and a privileged organocatalyst for asymmetric aldol and Mannich reactions. While the direct esterification of naturally occurring L-proline is the industrial standard, de novo enantioselective synthesis and kinetic resolution strategies are critical when accessing non-natural D-isomers or substituted derivatives where the chiral pool is unavailable.
This guide details two high-fidelity synthetic pathways:
-
Asymmetric Hydrogenation of Pyrrole-2-carboxylates: A chemically elegant de novo route utilizing Ru-PhTRAP catalysis to generate the chiral center from achiral heteroaromatic precursors.
-
Enzymatic Kinetic Resolution: A scalable, biocatalytic method using Candida antarctica Lipase B (CAL-B) to isolate high-purity enantiomers from racemic mixtures.
Method A: Asymmetric Hydrogenation of Pyrrole-2-Carboxylates
Strategy: De Novo Construction of Chirality Core Concept: The reduction of the heteroaromatic pyrrole ring is thermodynamically challenging and stereochemically complex. Using a chiral Ruthenium-bisphosphine complex allows for the precise discrimination of the prochiral faces of the pyrrole substrate.
Mechanistic Insight
The transformation relies on the Ru(II)-PhTRAP complex. Unlike standard heterogeneous hydrogenation (e.g., Rh/Al₂O₃), which yields racemates, the chiral PhTRAP ligand creates a rigid chiral pocket. The mechanism proceeds via the partial reduction of the pyrrole to a dihydropyrrole intermediate, followed by a face-selective hydride transfer to set the C2 stereocenter.
-
Catalyst: Ru(η³-methallyl)₂(cod) modified with (S,S)-(R,R)-PhTRAP.[1][2]
-
Selectivity Driver: The trans-chelating nature of the PhTRAP ligand prevents catalyst deactivation and ensures high enantioselectivity (up to 95% ee).
Detailed Experimental Protocol
Note: This protocol is adapted for the ethyl ester based on established methyl ester methodologies.
Reagents:
-
Substrate: Ethyl N-Boc-pyrrole-2-carboxylate (1.0 equiv)
-
Catalyst Precursor: Ru(η³-methallyl)₂(cod) (0.01 equiv)
-
Ligand: (S,S)-(R,R)-PhTRAP (0.01 equiv)
-
Base: Triethylamine (1.0 equiv)
-
Solvent: Isopropanol (IPA)
-
Hydrogen Source: H₂ gas (50 atm)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox under argon, mix Ru(η³-methallyl)₂(cod) and (S,S)-(R,R)-PhTRAP in degassed IPA. Stir at room temperature for 30 minutes to form the active catalytic species.
-
Reaction Assembly: Add the substrate (Ethyl N-Boc-pyrrole-2-carboxylate) and triethylamine to the catalyst solution. Transfer the mixture to a stainless steel autoclave.
-
Hydrogenation: Pressurize the autoclave to 50 atm H₂ . Heat to 60°C and stir vigorously for 24 hours.
-
Critical Control Point: Ensure the H₂ pressure remains constant; pressure drops indicate active consumption.
-
-
Workup: Vent the hydrogen gas carefully. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude N-Boc-L-proline ethyl ester is purified via flash column chromatography (Hexanes/EtOAc 4:1).
-
Deprotection (Optional): To obtain the free amine, treat with 4M HCl in dioxane for 2 hours, followed by solvent evaporation.
Mechanistic Visualization
Caption: Pathway for the Ru-PhTRAP catalyzed asymmetric hydrogenation of pyrrole esters.
Method B: Enzymatic Kinetic Resolution
Strategy: Biocatalytic Selection Core Concept: Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit exquisite stereoselectivity for the hydrolysis of esters. When applied to racemic ethyl 2-pyrrolidinecarboxylate, the enzyme preferentially hydrolyzes the (S)-enantiomer (L-form) to the acid, leaving the (R)-enantiomer (D-form) as the unreacted ester.
Mechanistic Insight
The catalytic triad of the lipase (Ser-His-Asp) attacks the carbonyl carbon of the L-ester much faster than the D-ester (
Detailed Experimental Protocol
Reagents:
-
Substrate: Racemic Ethyl 2-pyrrolidinecarboxylate (10 mmol)
-
Biocatalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)
-
Solvent: Phosphate Buffer (0.1 M, pH 7.5) / MTBE (biphasic system optional for solubility)
-
Base: 0.5 M NaOH (for pH stat titration)
Step-by-Step Workflow:
-
Suspension: Suspend racemic ethyl 2-pyrrolidinecarboxylate in Phosphate Buffer (pH 7.5).
-
Initiation: Add Novozym 435 beads. Maintain temperature at 30°C with orbital shaking (200 rpm).
-
Reaction Monitoring: As the reaction proceeds, L-proline (acid) is produced, lowering the pH. Use an autotitrator to maintain pH 7.5 by adding 0.5 M NaOH.
-
Endpoint: Stop the reaction when 0.5 equivalents of NaOH have been consumed (indicating ~50% conversion).
-
-
Separation:
-
Filter off the immobilized enzyme beads (can be reused).
-
Organic Phase Extraction: Extract the mixture with Ethyl Acetate.[3] The (R)-Ethyl 2-pyrrolidinecarboxylate (D-ester) partitions into the organic layer.
-
Aqueous Phase Recovery: The aqueous phase contains L-Proline (as the sodium salt). Acidify to pH 3 and extract or use ion-exchange chromatography to isolate.
-
-
Re-esterification (If L-Ester is target): The isolated L-Proline acid can be re-esterified using Ethanol/SOCl₂ to yield pure L-ester.
Process Workflow Visualization
Caption: Workflow for the enzymatic resolution of racemic proline esters.
Data Comparison & Technical Analysis
| Feature | Method A: Asymmetric Hydrogenation | Method B: Enzymatic Resolution | Direct Esterification (Control) |
| Starting Material | Achiral Pyrrole (Heterocycle) | Racemic Proline Ester | Natural L-Proline |
| Stereocenter Origin | De Novo (Catalyst Induced) | Selection (Enzyme Induced) | Natural Pool |
| Max Theoretical Yield | 100% | 50% (per enantiomer) | >95% |
| Enantiomeric Excess (ee) | 85 - 96% | >99% | >99% |
| Scalability | Moderate (High Pressure/Costly Catalyst) | High (Cheap Enzyme/Ambient Cond.) | Very High |
| Primary Use Case | Synthesis of non-natural derivatives | Separation of racemates | Bulk production of L-isomer |
References
-
Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Source: National Institutes of Health (PubMed) [Link] Context: Primary reference for the Ru-PhTRAP catalyzed hydrogenation protocol.
-
Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands. Source: ScienceDirect / PubMed [Link] Context: Validates the use of Lipase PS-C II and CAL-B for high-fidelity kinetic resolutions of related chiral centers.
-
Enzyme-Catalyzed Dynamic Kinetic Resolution for Asymmetric Synthesis. Source: National Institutes of Health (PMC) [Link] Context: Discusses advanced DKR strategies applicable to ester substrates.
-
Protocol for Stereodivergent Asymmetric Hydrogenation. Source: National Institutes of Health (PMC) [Link] Context: Provides detailed experimental setups for high-pressure asymmetric hydrogenations using chiral phosphine ligands.
Sources
Technical Guide: (S)-Ethyl Pyrrolidine-2-Carboxylate in Asymmetric Catalysis
Document Control:
-
Subject: Mechanism of Action & Operational Framework for (S)-Ethyl Pyrrolidine-2-Carboxylate (L-Proline Ethyl Ester)
-
CAS: 5817-26-5[1]
-
Role: Chiral Organocatalyst / Soluble Proline Surrogate
-
Audience: Senior Process Chemists & Synthetic Researchers
Executive Summary: The "Soluble Surrogate" Paradigm
(S)-Ethyl pyrrolidine-2-carboxylate represents a critical divergence in organocatalysis. While its parent molecule, L-Proline, is the "gold standard" for bifunctional enamine catalysis, it suffers from poor solubility in non-polar organic solvents (DCM, Toluene, THF). The ethyl ester derivative solves this solubility bottleneck, allowing homogeneous catalysis in a wider range of dielectric environments.
However, this modification removes the carboxylic acid moiety—the crucial hydrogen-bond donor responsible for the high stereoselectivity in the Zimmerman-Traxler transition state of proline-catalyzed aldol reactions. Consequently, the mechanism of action for the ethyl ester shifts from bifunctional activation to steric-controlled enamine catalysis , often requiring specific additives or co-catalysts to achieve high enantiomeric excess (ee).
This guide dissects the mechanistic pathways, operational protocols, and kinetic nuances of deploying (S)-ethyl pyrrolidine-2-carboxylate effectively.
Molecular Architecture & Reactivity Profile
To utilize this catalyst, one must understand the trade-offs introduced by esterification.
Structure-Activity Relationship (SAR)
| Feature | L-Proline (Parent) | (S)-Ethyl Pyrrolidine-2-Carboxylate | Impact on Catalysis |
| 2° Amine | Present (pKa ~10.6) | Present | Nucleophilic Center: Essential for HOMO activation (Enamine formation) and LUMO activation (Iminium formation). |
| C2-Substituent | Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) | Stereocontrol: The ester lacks the acidic proton required for the rigid 6-membered H-bonded transition state. |
| Solubility | Polar solvents (DMSO, MeOH, Water) | Non-polar / Aprotic (DCM, CHCl3, THF) | Kinetic Access: The ester allows for homogeneous kinetics in lipophilic media, preventing catalyst aggregation. |
| Electronic Effect | Zwitterionic character possible | Neutral molecule | Reactivity: The ester is less prone to "parasitic" salt formation with basic substrates compared to the free acid. |
The "Missing Proton" Dilemma
In L-Proline catalysis, the carboxylic acid acts as a general acid catalyst, directing the electrophile (e.g., aldehyde) to the Re-face of the enamine via hydrogen bonding.
In (S)-Ethyl pyrrolidine-2-carboxylate, this H-bond donor is absent. Therefore, stereoselectivity is governed primarily by steric shielding . The bulky ethyl ester group forces the approaching electrophile away from itself, but without the "locking" mechanism of the H-bond, the transition state is floppier, often resulting in lower ee unless:
-
Lewis Acids are added (to chelate the ester and electrophile).
-
Brønsted Acids are added (to activate the electrophile).
-
Self-Assembly occurs (some reports suggest the ester can hydrolyze in situ to proline if water is not strictly excluded).
Mechanistic Pathways: The Enamine Cycle
The core mechanism for aldol and Mannich-type reactions involves the reversible formation of a nucleophilic enamine.
Step-by-Step Mechanistic Flow
-
Nucleophilic Attack: The secondary amine of the catalyst attacks the carbonyl carbon of the donor (ketone/aldehyde).
-
Dehydration: Loss of water generates the Iminium Ion .
-
Deprotonation: Removal of the
-proton forms the Enamine (HOMO activation). This is the active nucleophile. -
C-C Bond Formation: The Enamine attacks the electrophile (acceptor aldehyde). Crucial Step: In the absence of the acid group, the acceptor approaches from the face least sterically hindered by the ethyl ester group.
-
Hydrolysis: The resulting iminium species is hydrolyzed, releasing the product and regenerating the catalyst.
Visualization: The Steric-Controlled Enamine Cycle
Figure 1: The catalytic cycle showing the conversion of the ester to the active enamine species. Note the absence of the H-bond stabilization step found in proline catalysis.
Operational Framework: Asymmetric Aldol Protocol[2][3]
This protocol is designed for the reaction between acetone (donor) and 4-nitrobenzaldehyde (acceptor), a benchmark reaction.
Objective: Synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Reagents & Setup
-
Catalyst: (S)-Ethyl pyrrolidine-2-carboxylate (10-20 mol%).
-
Donor: Acetone (Reagent grade, used as solvent or co-solvent).
-
Acceptor: 4-Nitrobenzaldehyde (1.0 equiv).
-
Solvent: DMSO or CHCl3 (The ester allows CHCl3, but DMSO often accelerates the rate due to polarity).
-
Additive: Water (Optional but often critical). Note: Unlike metal catalysis, small amounts of water can aid the hydrolysis step in organocatalysis.
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous DMSO (4 mL) and Acetone (1 mL).
-
Checkpoint: Ensure the aldehyde is fully dissolved before catalyst addition to prevent heterogeneous kinetics.
-
-
Catalyst Initiation:
-
Add (S)-Ethyl pyrrolidine-2-carboxylate (28 mg, 0.2 mmol, 20 mol%) via syringe.
-
Reaction Monitoring: The solution may turn slightly yellow due to imine formation.
-
-
Incubation:
-
Stir the mixture at room temperature (20-25°C).
-
Timecourse: 12 - 24 hours. Monitor by TLC (Hexane/EtOAc 2:1). Look for the disappearance of the aldehyde spot.
-
-
Quench & Workup:
-
Add saturated aqueous ammonium chloride (10 mL) to quench.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine (2 x 10 mL) to remove DMSO.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Note: The ester catalyst may co-elute if not fully washed out; an acid wash (1M HCl) during workup can remove the amine catalyst into the aqueous phase.
-
Validation of Success
| Metric | Method | Target Specification |
| Conversion | 1H NMR (Crude) | >90% (Disappearance of aldehyde -CHO peak at ~10 ppm) |
| Yield | Gravimetric | >75% Isolated |
| Enantioselectivity | Chiral HPLC | Depends on conditions. Without acid additive: 30-60% ee. With optimized additives: >80% ee.[2] |
Troubleshooting & Optimization
The primary failure mode with the ethyl ester is low enantioselectivity compared to proline. This is a feature of the mechanism, not necessarily user error.
The "Water Effect"
While the ester is chosen for organic solubility, the hydrolysis step (Product Iminium
-
Problem: Reaction stalls at 50% conversion.
-
Root Cause: Product inhibition. The iminium ion is stable and not hydrolyzing.
-
Solution: Add 2-5 equivalents of water to the reaction mixture. This drives the equilibrium toward the product.
Enhancing Stereocontrol (The "Additive" Strategy)
To mimic the "lost" carboxylic acid of proline, researchers often add a chiral or achiral H-bond donor.
-
Strategy: Add 10-20 mol% of a Bronsted acid (e.g., acetic acid or p-nitrophenol).
-
Mechanism: The external acid protonates the aldehyde or interacts with the ester carbonyl, creating a more rigid transition state similar to the Zimmerman-Traxler model.
Catalyst Decomposition
-
Observation: Darkening of reaction mixture and loss of activity.
-
Cause: Oxidation of the pyrrolidine ring or irreversible reaction with the aldehyde (formation of oxazolidinones).
-
Prevention: Conduct reactions under an Argon atmosphere, even though organocatalysis is generally "air tolerant."
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link(Foundational text on proline catalysis mechanism).
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link(Comparison of proline vs. proline esters).
-
Mowat, J., & O'Hagan, D. (2009). The mechanism of the organocatalytic aldol reaction. Beilstein Journal of Organic Chemistry, 5, 27. Link(Detailed kinetic analysis of enamine mechanisms).
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-Ethyl pyrrolidine-2-carboxylate.[1] Link(Physical properties and safety data).
Sources
Technical Guide: Chiral Pyrrolidine Derivatives in Asymmetric Synthesis and Drug Discovery
Executive Summary
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antihypertensives to antivirals. Its rigid five-membered ring restricts conformational flexibility, allowing for precise vectorization of substituents into protein binding pockets.
This guide moves beyond basic textbook definitions to provide a practical, mechanistic, and application-oriented review of chiral pyrrolidine derivatives. We focus on their dual role: as high-value pharmacophores and as organocatalysts (e.g., the Jørgensen-Hayashi system) that enable the asymmetric construction of complex molecular architectures.
The Mechanistic Core: Organocatalysis
To understand how to synthesize chiral pyrrolidines—or use them to synthesize other drugs—one must master the electronic activation modes of the pyrrolidine nitrogen. The secondary amine functionality allows for reversible covalent bonding with carbonyl substrates, generating two distinct reactive intermediates: Enamines and Iminium Ions .
Activation Modes
-
HOMO Activation (Enamine Cycle): Condensation of a chiral pyrrolidine with an enolizable aldehyde or ketone generates an enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the
-carbon nucleophilic. -
LUMO Activation (Iminium Cycle): Condensation with an
-unsaturated aldehyde generates an iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the -carbon highly electrophilic.
Visualizing the Catalytic Landscape
The following diagram illustrates the divergent pathways available to a single chiral pyrrolidine catalyst.
Figure 1: Divergent activation modes of chiral pyrrolidine catalysts. The choice of substrate dictates whether the system operates via HOMO-raising (Enamine) or LUMO-lowering (Iminium) pathways.
Critical Comparison: L-Proline vs. Jørgensen-Hayashi Catalysts
While L-Proline is the historic "workhorse" (e.g., Hajos-Parrish reaction), it suffers from solubility issues and side reactions (e.g., oxazolidinone formation) in intermolecular transformations. The Jørgensen-Hayashi catalyst —(S)-
Performance Metrics
The table below contrasts these two catalysts in the context of a standard intermolecular Michael addition (Aldehyde + Nitrostyrene).
| Feature | L-Proline | Jørgensen-Hayashi Catalyst |
| Solubility | Poor in non-polar solvents (requires DMSO/DMF) | Excellent in Toluene, CHCl₃, CH₂Cl₂ |
| Steric Shielding | Minimal (H-bonding directs attack) | High (Diphenyl groups block one face) |
| Side Reactions | Forms stable, unreactive oxazolidinones | Silyl ether prevents oxazolidinone formation |
| Typical Loading | 10–20 mol% | 1–5 mol% |
| Stereocontrol (ee) | Moderate (often <70% for this reaction) | Excellent (>90–99%) |
| Reaction Scope | Limited (mostly intramolecular) | Broad (Intermolecular Michael, Amination, etc.) |
Validated Protocol: Asymmetric Michael Addition
Objective: Synthesis of (2S,3R)-2-methyl-4-nitro-3-phenylbutanal via Michael addition of Propanal to
Rationale: This reaction creates two contiguous stereocenters. We utilize the Jørgensen-Hayashi catalyst because the bulky phenyl groups effectively shield the Re-face of the enamine, forcing the electrophile to attack from the Si-face, resulting in high diastereoselectivity.
Materials
-
Catalyst: (S)-(-)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (CAS: 848821-58-9).[1][2] -
Substrates: Propanal (freshly distilled),
-Nitrostyrene. -
Additive: Benzoic acid or p-nitrophenol (accelerates hydrolysis of the intermediate imine).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
-nitrostyrene (1.0 mmol, 149 mg) in anhydrous toluene (2.0 mL). -
Catalyst Addition: Add the Jørgensen-Hayashi catalyst (0.05 mmol, 16.3 mg, 5 mol%) and the acidic additive (0.05 mmol benzoic acid). Stir for 5 minutes at room temperature to ensure homogeneity.
-
Initiation: Cool the reaction mixture to 0°C (ice bath) to maximize enantioselectivity. Add propanal (3.0 mmol, 216 µL) dropwise.
-
Note: Excess aldehyde is used to drive the equilibrium toward enamine formation.
-
-
Reaction Monitoring: Stir at 0°C. Monitor via TLC (Hexane/EtOAc 4:1). The limiting reagent (
-nitrostyrene) should be consumed within 4–12 hours. -
Quench: Upon completion, quench the reaction by adding water (2 mL) and vigorously stirring for 10 minutes. This step is critical to hydrolyze the product imine and regenerate the catalyst.
-
Workup: Extract the aqueous layer with Et₂O (3 x 5 mL). Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: Pentane/Et₂O gradient).
Expected Results:
Medicinal Chemistry Applications
Chiral pyrrolidines are not just tools; they are final targets. The ring system is used to constrain the geometry of peptide mimetics, increasing potency and metabolic stability.
Case Studies in FDA-Approved Drugs
-
Captopril (Hypertension): The first ACE inhibitor. The L-proline moiety mimics the C-terminal residue of Angiotensin I, binding to the zinc ion in the ACE active site.
-
Saxagliptin (Diabetes): A DPP-4 inhibitor containing a bridged chiral pyrrolidine fused to a cyclopropane ring. The nitrile group forms a reversible covalent bond with the catalytic serine of the enzyme.
-
Darifenacin (Overactive Bladder): A muscarinic M3 receptor antagonist. The chiral pyrrolidine ring is essential for selectivity against other muscarinic subtypes (M1/M2), reducing cardiac side effects.
Drug Discovery Workflow
The following diagram outlines how chiral pyrrolidine scaffolds are integrated into modern drug discovery pipelines.
Figure 2: Integration of chiral pyrrolidine scaffolds into the drug discovery pipeline. The "Iterative Refinement" loop relies heavily on the ability to rapidly synthesize specific stereoisomers.
References
-
Jørgensen, K. A. (2005).[4][5] "Organocatalysis – After the Gold Rush." Angewandte Chemie International Edition.
-
Hayashi, Y., et al. (2005).[4] "Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction." Angewandte Chemie.
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron.
-
FDA Approved Drug Products. "Saxagliptin (Onglyza) Prescribing Information."
-
Organic Syntheses. (2017). "Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether." Org.[4][5][6][7] Synth. 94, 252-258.[5]
Sources
- 1. (S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether 95 848821-58-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Proline Paradigm: A Technical Guide to the Discovery and Application of Organocatalysis
Executive Summary
For decades, the field of asymmetric catalysis was dominated by two pillars: transition metal catalysis and enzymatic catalysis. The discovery that a simple, chiral amino acid—L-Proline —could act as a highly selective "micro-aldolase" shattered this duality, establishing Organocatalysis as the third pillar of asymmetric synthesis.
This guide analyzes the technical evolution of proline-based catalysts, from the industrial "pre-history" of the 1970s to the academic renaissance in the 2000s that culminated in the 2021 Nobel Prize in Chemistry. It provides researchers with a mechanistic understanding of enamine catalysis and a self-validating protocol for the seminal intermolecular aldol reaction.
Part 1: Historical Genesis (1971–2000)[1]
The "Lost" Industrial Dawn (1971)
The story begins not in academia, but in the industrial laboratories of Hoffmann-La Roche and Schering AG. In the early 1970s, two groups independently discovered that L-proline could catalyze an intramolecular aldol cyclization to form the Hajos-Parrish ketone (a key steroid intermediate).
-
Hajos & Parrish (Roche): Isolated the ketol intermediate using 3 mol% L-proline.[1]
-
Eder, Sauer, & Wiechert (Schering): Observed the dehydration to the enone.
Despite the high enantioselectivity (93% ee), this reaction—now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction —was largely viewed as a singular curiosity, restricted to intramolecular substrates for steroid synthesis. The broader implication—that small organic amines could mimic the complex active sites of Type I aldolases—remained dormant for nearly 30 years.
The Renaissance (2000): The List-Barbas Breakthrough
In the late 1990s, Benjamin List, working at the Scripps Research Institute with Richard Lerner and Carlos Barbas III, asked a fundamental question: If an antibody aldolase uses an amine residue to form an enamine, do we need the whole protein, or just the amine?
In 2000, they published the seminal JACS paper demonstrating that L-proline alone could catalyze the intermolecular aldol reaction between acetone and various aldehydes. This was the proof-of-concept that launched the "Gold Rush" of organocatalysis.
Part 2: Mechanistic Underpinnings[2][3]
The Enamine Catalytic Cycle
Unlike metal catalysts that act as Lewis acids activating the electrophile, proline acts as a bifunctional catalyst .
-
HOMO Activation: The secondary amine of proline reacts with the ketone (donor) to form a nucleophilic enamine , raising the energy of the Highest Occupied Molecular Orbital (HOMO).
-
LUMO Activation: The carboxylic acid moiety of proline hydrogen-bonds to the aldehyde (acceptor), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and organizing the transition state.
Visualization: The Enamine Cycle
The following diagram illustrates the catalytic cycle, highlighting the critical "Houk-List" Transition State where stereochemistry is determined.
Caption: The Proline Enamine Cycle. The bifunctional nature (amine + acid) enables the simultaneous activation of both nucleophile and electrophile.
Part 3: Technical Protocol (Self-Validating)
Experiment: The List-Barbas Aldol Reaction
This protocol describes the synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one via the reaction of acetone and 4-nitrobenzaldehyde.
Reaction Scheme: Acetone + 4-Nitrobenzaldehyde --(L-Proline)--> Aldol Product
1. Reagents & Setup
-
Catalyst: L-Proline (30 mol%).[2] Note: High loading is required due to the lower turnover frequency compared to enzymes.
-
Donor/Solvent: Acetone (20 vol%) in DMSO (80 vol%) OR neat Acetone. Note: DMSO improves solubility of the polar transition state, often enhancing ee.
2. Step-by-Step Procedure
-
Preparation: In a clean vial, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in DMSO (4 mL) and Acetone (1 mL).
-
Why: The 4:1 DMSO/Acetone ratio is the optimized condition from the original JACS 2000 paper to maximize enantioselectivity (ee).
-
-
Initiation: Add L-Proline (35 mg, 0.3 mmol, 30 mol%).
-
Why: Proline is insoluble in the reaction mixture initially. As the reaction proceeds, the formation of the soluble enamine intermediate will clarify the solution (if neat acetone is used) or maintain a suspension.
-
-
Reaction: Stir the mixture at room temperature (20–25°C) for 4–24 hours.
-
Validation: Monitor by TLC (Silica gel, Hexanes/EtOAc 2:1). The aldehyde spot (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[4]
-
-
Quench & Workup: Add saturated aqueous Ammonium Chloride (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Why: The aqueous quench hydrolyzes any remaining iminium intermediates, releasing the catalyst and product.
-
-
Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel).
3. Expected Data (Reference Standards)
The following data serves as a benchmark for validation. If your results deviate significantly, check the water content of your DMSO (excess water inhibits enamine formation).
| Parameter | Expected Value | Notes |
| Yield | 68% - 85% | Dependent on reaction time and aldehyde purity. |
| Enantiomeric Excess (ee) | 76% (R) | Determined by Chiral HPLC (e.g., Chiralpak AD/AS). |
| Physical State | Yellowish solid/oil | Product often solidifies upon standing. |
Part 4: Scope and Impact on Drug Development[7]
Expanding the "Proline Universe"
The success of the aldol reaction proved that proline is a "privileged structure" for catalysis. Its rigidity (pyrrolidine ring) minimizes conformational freedom in the transition state, leading to high stereocontrol. This principle has been expanded to:
-
Mannich Reaction: Synthesis of beta-amino ketones (precursors to alkaloids).
-
Michael Addition: Conjugate addition to nitroolefins.
-
Alpha-Functionalization: Direct amination, chlorination, and oxidation of aldehydes.
Industrial Relevance
For drug development professionals, proline organocatalysis offers distinct advantages over metal catalysis:
-
Metal-Free: Eliminates the risk of toxic heavy metal contamination (ppm levels) in API (Active Pharmaceutical Ingredient) synthesis.
-
Aerobic Stability: Reactions are performed in open air with wet solvents, reducing operational costs.
-
Biomimetic: Ideal for synthesizing carbohydrate mimics and polyketides.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[5][6][7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[6][7] Link
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
-
Nobel Prize in Chemistry 2021. Popular Information: Their tools revolutionized the construction of molecules. Link
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]
- 7. moodle2.units.it [moodle2.units.it]
(S)-Ethyl pyrrolidine-2-carboxylate CAS number and identifiers
Technical Whitepaper: (S)-Ethyl Pyrrolidine-2-Carboxylate Subtitle: Chemical Identity, Synthetic Methodology, and Pharmaceutical Utility in Peptidomimetic Drug Design
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate, commonly known as L-Proline ethyl ester , is a critical chiral building block in modern medicinal chemistry.[1] As the ethyl ester derivative of the proteinogenic amino acid L-Proline, it serves as a foundational scaffold for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, organocatalysts, and complex peptidomimetics.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and application in drug development, specifically focusing on its role as a precursor to Enalapril .
Chemical Identity & Identifiers
Precise identification is paramount in regulatory and synthetic contexts. The compound exists primarily in two forms: the unstable free base (liquid) and the stable hydrochloride salt (solid).
Core Identifiers
| Parameter | Data |
| IUPAC Name | Ethyl (2S)-pyrrolidine-2-carboxylate |
| Common Name | L-Proline ethyl ester |
| CAS Number (Free Base) | 5817-26-5 |
| CAS Number (HCl Salt) | 33305-75-8 |
| PubChem CID | 79888 |
| Molecular Formula | C₇H₁₃NO₂ (Free Base) |
| Molecular Weight | 143.18 g/mol (Free Base) / 179.64 g/mol (HCl Salt) |
| SMILES (Isomeric) | CCOC(=O)[C@@H]1CCCN1 |
| InChI Key | QPNJHVDIRZNKOX-LURJTMIESA-N |
Physiochemical Profile
The distinction between the free base and the hydrochloride salt is critical for handling and storage. The free base is prone to racemization and hydrolysis if not stored correctly, whereas the salt is stable.
| Property | Free Base (CAS: 5817-26-5) | Hydrochloride Salt (CAS: 33305-75-8) |
| Physical State | Colorless to pale yellow liquid | White crystalline solid |
| Boiling/Melting Point | BP: ~60–70 °C (at reduced pressure) | MP: ~126–130 °C |
| Solubility | Miscible in EtOH, DCM, EtOAc | Soluble in Water, EtOH; Insoluble in Ether |
| Stability | Hygroscopic; degrades in moist air | Stable; Hygroscopic (store desiccated) |
| Optical Rotation | Levorotatory ( | Levorotatory (Specific value is solvent dependent) |
Critical Note: For precise stoichiometric calculations in synthesis, always verify the form (salt vs. free base) provided by the supplier. The HCl salt requires neutralization (e.g., with Et₃N) before nucleophilic applications.
Synthetic Routes & Mechanistic Insight
The industrial standard for synthesizing (S)-Ethyl pyrrolidine-2-carboxylate is Fisher Esterification .[1] This method is preferred over base-catalyzed alkylation because it minimizes the risk of racemization at the
Protocol: Thionyl Chloride Mediated Esterification
Reagents: L-Proline, Absolute Ethanol, Thionyl Chloride (
-
Activation: Thionyl chloride reacts with ethanol to generate anhydrous HCl and diethyl sulfite.
-
Protonation: The carboxylic acid carbonyl oxygen is protonated, increasing its electrophilicity.
-
Nucleophilic Attack: Ethanol attacks the carbonyl carbon.
-
Elimination: Water is eliminated (often sequestered by the excess
or distilled off) to drive the equilibrium forward.
Reaction Mechanism Visualization
The following diagram illustrates the flow of the esterification process, highlighting the retention of stereochemistry.
Caption: Mechanistic pathway for the conversion of L-Proline to its ethyl ester using thionyl chloride.
Pharmaceutical Utility: The Enalapril Connection
(S)-Ethyl pyrrolidine-2-carboxylate is a "privileged scaffold" in drug discovery.[1] Its most prominent application is in the synthesis of Enalapril , an ACE inhibitor used to treat hypertension.
Role in Enalapril Synthesis
Enalapril is a prodrug that is hydrolyzed in vivo to Enalaprilat.[2] The ethyl ester moiety is crucial for oral bioavailability.
-
Coupling: The L-Proline ethyl ester is coupled with N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine (ECPPA).[1]
-
Amide Bond Formation: This step typically uses coupling agents like DCC or catalytic hydrogenation methods if starting from unsaturated precursors.
-
Result: The formation of the dipeptide backbone with the specific (S,S,S) configuration required for biological activity.
Drug Synthesis Workflow
Caption: Simplified workflow for Enalapril synthesis utilizing L-Proline ethyl ester as the C-terminal block.
Quality Control & Analytical Verification
Ensuring the enantiomeric purity of (S)-Ethyl pyrrolidine-2-carboxylate is critical, as the (R)-enantiomer can lead to inactive or toxic drug impurities.[1]
Optical Rotation (Polarimetry)
-
Method: Dissolve sample in Ethanol or Water (depending on salt/free base).
-
Acceptance Criteria: The specific rotation
must be negative. A decrease in magnitude indicates racemization. -
Standard: Compare against a certified reference standard (CRS).
Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (polysaccharide-based stationary phases).[1]
-
Mobile Phase: Hexane/Isopropanol mixtures.
-
Detection: UV at 210–220 nm (amide/ester absorption).
-
Purpose: To quantify the % Enantiomeric Excess (% ee).
NMR Spectroscopy
-
¹H NMR (CDCl₃): Look for the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm), and the
-proton of the pyrrolidine ring (~3.8 ppm). -
Purity Check: Absence of broad peaks associated with hydrolyzed proline (free acid) or residual ethanol.
Handling & Safety Information
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[3] 2A). The HCl salt is a fine powder that can be an inhalation hazard.
-
Storage:
-
Free Base: Store at 2–8°C under inert gas (Argon/Nitrogen). It is unstable at room temperature over long periods.
-
HCl Salt: Store at room temperature in a desiccator. Highly hygroscopic.
-
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79888, Ethyl (S)-pyrrolidine-2-carboxylate.[1] Retrieved from [Link][1]
- Cohen, N., et al. (1983).Synthesis of Enalapril Maleate. Journal of Pharmaceutical Sciences.
Sources
Physical and chemical stability of (S)-Ethyl pyrrolidine-2-carboxylate
Technical Whitepaper: Stability Profile and Handling of (S)-Ethyl Pyrrolidine-2-Carboxylate
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) is a critical chiral building block in peptide synthesis and a privileged organocatalyst in asymmetric transformations. However, its utility is frequently compromised by its inherent instability in the free base form.[1]
This guide addresses the "Free Base Trap"—a common failure mode where researchers isolate the free amine oil, leading to rapid autocatalytic degradation into diketopiperazine (DKP).[1] This document establishes that the hydrochloride salt is the only viable storage form and provides validated protocols for in situ neutralization to maintain enantiomeric purity and chemical integrity.[1]
Physicochemical Characterization
The stability profile of (S)-Ethyl pyrrolidine-2-carboxylate is binary: it is highly stable as a protonated salt but kinetically unstable as a free base.
Table 1: Comparative Physicochemical Profile
| Feature | Hydrochloride Salt (Stable Form) | Free Base (Labile Form) |
| State (RT) | Crystalline Solid | Oily Liquid |
| Hygroscopicity | Moderate (Store with desiccant) | High (Absorbs atmospheric water) |
| Shelf Life | >2 Years (at 2–8°C, dry) | <48 Hours (at RT, neat) |
| Primary Risk | Hydrolysis (if wet) | Rapid Dimerization (DKP) |
| Handling Rule | Weigh in air, store in fridge.[1] | Generate in situ only. |
Chemical Degradation Mechanisms
Understanding the causality of degradation is essential for troubleshooting. There are three primary pathways, with Pathway A being the most rapid and destructive.[1]
Mechanism A: Diketopiperazine (DKP) Formation (Cyclodimerization)
Unlike primary amino acid esters, proline esters possess a secondary amine in a pyrrolidine ring.[1] This conformational constraint reduces the entropic penalty for cyclization.
-
The Trigger: In the free base form (pH > 8), the unprotonated nitrogen of one molecule acts as a nucleophile, attacking the ester carbonyl of a second molecule.[1]
-
The Result: Two molecules of (S)-Ethyl pyrrolidine-2-carboxylate condense to form (S,S)-Cyclo(Pro-Pro) (a diketopiperazine) and two molecules of ethanol.[1]
-
Kinetics: This reaction is autocatalytic in the neat oil phase and accelerates with temperature.
Mechanism B: Hydrolysis
-
Acidic Conditions: Reversible hydrolysis to L-Proline and Ethanol.
-
Basic Conditions: Irreversible saponification. This competes with DKP formation but is generally slower in non-aqueous environments.
Mechanism C: Racemization[2][3]
-
Enolization: The
-proton (at the chiral center) is acidic (pKa ~24 in esters).[1] Strong bases or prolonged exposure to tertiary amines can deprotonate this center, forming an achiral enolate intermediate.[1] Upon reprotonation, the mixture racemizes, destroying the enantiomeric excess (ee).[1]
Visualization of Degradation Pathways
The following diagram illustrates the kinetic competition between stable storage and degradation.
Figure 1: Degradation pathways. Note the high-risk transition from Free Base to DKP (Red Arrow).
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Purpose: To quantify DKP formation and confirm enantiomeric purity. Standard C18 methods may fail to retain the polar proline; therefore, ion-pairing or HILIC is recommended, but a buffered C18 method is sufficient for stability checks.[1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 30% B over 15 minutes. (Proline esters are polar; high aqueous content is needed).
-
Detection: UV 210 nm (Proline has weak absorption; high concentration required) or CAD/ELSD (preferred).[1]
-
Self-Validation:
Protocol 2: Safe In Situ Free-Basing
Purpose: To use the molecule in a reaction without isolating the unstable oil.[1]
-
Suspend: Place (S)-Ethyl pyrrolidine-2-carboxylate HCl (1.0 equiv) in the reaction solvent (e.g., DCM, THF).
-
Cool: Cool the suspension to 0°C.
-
Neutralize: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.0–1.1 equiv) dropwise.[1]
-
React: Add the electrophile (e.g., acid chloride, aldehyde) immediately after base addition.[1]
-
Why: This ensures the free amine is consumed by the desired reaction faster than it can self-condense into DKP.[1]
-
Handling and Storage Workflow
The following decision tree outlines the mandatory workflow to preserve chemical integrity.
Figure 2: Handling workflow emphasizing immediate usage after neutralization.
References
-
Diketopiperazine Formation in Amino Acid Esters. Caplan, M. et al.[1] "Kinetics of diketopiperazine formation using model peptides." Journal of the Chemical Society, Perkin Transactions 2.[1] [1]
-
Physical Properties and Salt Stability. Sigma-Aldrich. "(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride Safety Data Sheet." (Note: Enantiomer data applies to (S)-form physicochemicals). [1]
-
Racemization Mechanisms in Proline Derivatives. Beutner, G. L. et al.[1] "Racemization-free and scalable amidation of L-proline."[2] Green Chemistry. [1]
-
Handling of Pyrrolidine Esters. BenchChem Technical Support. "Diketopiperazine (DKP) Formation in Proline Derivative Synthesis." [1]
Sources
Methodological & Application
Application Note: (S)-Ethyl Pyrrolidine-2-Carboxylate in Asymmetric Synthesis
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline Ethyl Ester) is a privileged "Chiral Pool" building block. While L-Proline itself is a renowned organocatalyst, its ethyl ester derivative offers distinct advantages: enhanced solubility in non-polar organic solvents, modulation of hydrogen-bond donor capability, and—most critically—serving as the requisite precursor for high-value diarylprolinol ligands.
This guide details the two primary workflows for this compound:
-
Ligand Synthesis: The transformation into (S)-
-Diphenyl-2-pyrrolidinemethanol , the precursor to CBS Catalysts and Jørgensen-Hayashi organocatalysts. -
Direct Organocatalysis: Utilization in asymmetric Michael additions via enamine activation.
Chemical Profile & Handling
Critical Note on Commercial Availability: This compound is most stable and commercially available as the Hydrochloride Salt (CAS: 5817-26-5) .
-
Observation: White crystalline solid.
-
Storage: Hygroscopic. Store under inert atmosphere at 2–8°C.
-
Operational Requirement: For Grignard reactions and most catalytic cycles, the salt must be neutralized (free-based) prior to use. Failure to do so will quench organometallic reagents or inhibit catalytic cycles.
Table 1: Comparative Properties
| Property | L-Proline (Free Acid) | (S)-Ethyl Pyrrolidine-2-Carboxylate |
| Solubility (DCM/THF) | Poor | Excellent |
| Solubility (Water) | High | Moderate |
| H-Bonding | Zwitterionic capability | Single H-bond donor (NH) |
| Primary Utility | Direct Aldol Catalyst | Ligand Precursor / Michael Catalyst |
Application A: Synthesis of Chiral Ligands (The "Gateway" Protocol)
The most high-impact application of the ethyl ester is its conversion into (S)-
Mechanistic Logic
The reaction is a double nucleophilic addition of phenylmagnesium bromide to the ester carbonyl.
-
Stoichiometry Alert: The secondary amine proton (-NH-) is acidic enough to be deprotonated by the Grignard reagent. Therefore, a minimum of 3.5 equivalents of PhMgBr is required:
-
1.0 eq for N-H deprotonation.
-
1.0 eq for Ester
Ketone conversion. -
1.0 eq for Ketone
Tertiary Alcohol conversion. -
0.5 eq excess to drive completion.
-
Detailed Protocol: Synthesis of Diphenylprolinol
Reagents:
-
(S)-Ethyl pyrrolidine-2-carboxylate HCl salt (10.0 g, 55.7 mmol)
-
Phenylmagnesium bromide (3.0 M in Et2O, 75 mL, ~4.0 equiv)
-
NaOH (2M aqueous solution)
-
Dichloromethane (DCM), Anhydrous THF, Ammonium Chloride.
Step-by-Step Methodology:
-
Free-Basing (Crucial Pre-step):
-
Dissolve 10.0 g of the HCl salt in 50 mL water.
-
Cool to 0°C. Slowly add 2M NaOH until pH > 11.
-
Extract immediately with DCM (3 x 50 mL).
-
Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Checkpoint: You should obtain ~7.5–8.0 g of colorless oil (Free Base). Use immediately to avoid carbamate formation from air (
).
-
-
Grignard Addition:
-
Flame-dry a 500 mL 2-neck round-bottom flask under Argon.
-
Charge with the freshly prepared Free Base ester dissolved in 100 mL anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add PhMgBr solution dropwise via addition funnel over 45 minutes. Caution: Exothermic.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup & Purification:
-
Cool reaction mixture back to 0°C.
-
Quench very slowly with saturated aqueous
(50 mL). Note: Vigorous bubbling will occur. -
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic phase with brine, dry over
, and concentrate. -
Recrystallization: Recrystallize the off-white solid from Ethanol/Hexane (1:5).
-
-
Validation:
-
Yield: Expected 85–90%.
-
Melting Point: 76–78°C.
-
Optical Rotation:
(c=1, MeOH).
-
Downstream Utility Workflow
The following diagram illustrates how the Ethyl Ester serves as the central node for generating high-value catalysts.
Figure 1: The strategic workflow converting Proline Ethyl Ester into industrial-grade asymmetric catalysts.
Application B: Direct Organocatalysis (Michael Addition)
While free proline is the standard for Aldol reactions, (S)-Ethyl pyrrolidine-2-carboxylate is preferred for Michael Additions of ketones to nitroolefins, particularly when solubility in non-polar solvents (Toluene, Chloroform) is required to enhance enantioselectivity.
Mechanism: Enamine Activation
The ester amine condenses with the ketone substrate to form a nucleophilic enamine. The chiral environment of the pyrrolidine ring directs the attack on the nitroolefin from a specific face (Re/Si), inducing stereochemistry.
Protocol: Asymmetric Michael Addition
Reaction: Cyclohexanone + trans-
Reagents:
-
(S)-Ethyl pyrrolidine-2-carboxylate (Free Base) (10 mol%)
-
Acid Additive: 4-Nitrophenol (10 mol%) - Pro-Tip: Acid additives accelerate enamine formation/hydrolysis.
-
Solvent: Chloroform or Toluene (Anhydrous).
Procedure:
-
Dissolve trans-
-nitrostyrene (1.0 mmol) and the catalyst (0.1 mmol) in Chloroform (2.0 mL). -
Add Cyclohexanone (5.0 mmol, excess).
-
Stir at Room Temperature for 24–48 hours. Monitor by TLC.[1]
-
Workup: Direct flash column chromatography (Silica gel, Hexane/EtOAc).
Performance Metrics:
-
Yield: >85%
-
dr (syn/anti): Typically >20:1 (favors syn)
-
ee: 90–95%[1]
Catalytic Cycle Diagram
Figure 2: The Enamine Catalytic Cycle.[2] The steric bulk of the ester group directs the facial selectivity of the nitroolefin attack.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield in Grignard | Incomplete deprotonation of NH | Increase PhMgBr to 3.5–4.0 equivalents. |
| Grignard Fails to Start | Water in Ester (Hygroscopic HCl salt) | Azeotropically dry the salt with Toluene or strictly follow the Free-Basing protocol. |
| Low ee in Catalysis | Racemization of Catalyst | Avoid storing the Free Base for long periods. Prepare fresh from HCl salt. |
| Slow Reaction Rate | Slow Enamine Formation | Add weak acid co-catalyst (e.g., 4-Nitrophenol or Benzoic acid) to assist dehydration. |
Racemization Risk
Unlike the methyl ester, the ethyl ester is relatively resistant to hydrolysis and racemization under mild conditions. However, prolonged exposure to strong bases (like unquenched Grignard reagents at high temperatures >RT) can induce racemization via the enolate. Always maintain temperature control (0°C during addition).
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5] Journal of the American Chemical Society.[3]
-
Mathre, D. J., et al. (1991). A practical enantioselective synthesis of
-diaryl-2-pyrrolidinemethanols. The Journal of Organic Chemistry. -
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.
-
Sigma-Aldrich. Product Specification: L-Proline ethyl ester hydrochloride.
-
PubChem. Compound Summary for CID 79888: (S)-Ethyl pyrrolidine-2-carboxylate.[6]
Author Note: This protocol assumes standard Schlenk line techniques. Always consult the Safety Data Sheet (SDS) for (S)-Ethyl pyrrolidine-2-carboxylate and Phenylmagnesium bromide before handling.
Sources
- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBS catalyst - Wikipedia [en.wikipedia.org]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5817-26-5 | (S)-Ethyl pyrrolidine-2-carboxylate - AiFChem [aifchem.com]
Application Note: (S)-Ethyl Pyrrolidine-2-Carboxylate as a Chiral Building Block for APIs
This guide details the technical application of (S)-Ethyl pyrrolidine-2-carboxylate (also known as L-Proline ethyl ester ) in pharmaceutical synthesis. It is designed for organic chemists and process engineers requiring high-fidelity protocols for chiral API development.
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (CAS: 5817-26-5) is the ethyl ester derivative of L-proline. It serves as a critical chiral scaffold in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Ramipril), dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin intermediates), and neuroprotective prodrugs (e.g., GZK-111).
Unlike free L-proline, the ethyl ester moiety provides enhanced solubility in organic solvents (DCM, THF, EtOAc) and protects the carboxylic acid functionality, preventing side reactions such as polymerization during peptide coupling. However, its use requires strict adherence to protocols that mitigate base-catalyzed racemization , a common failure mode in proline chemistry.
Chemical Profile & Stability[1][2]
| Property | Specification | Critical Note |
| CAS Number | 5817-26-5 | |
| Formula | C₇H₁₃NO₂ | MW: 143.18 g/mol |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation. |
| Boiling Point | 70–72 °C (12 mmHg) | Distillable under vacuum. |
| Chirality | (S)-enantiomer (L-form) | Risk: Prone to racemization at Cα under basic conditions. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store over desiccants. |
Handling Directive: The free base is unstable and prone to diketopiperazine (DKP) formation upon prolonged storage. It is recommended to generate the free base from the stable hydrochloride salt (CAS: 33305-75-8) in situ immediately prior to use.
Core Applications & Case Studies
Case Study A: Synthesis of ACE Inhibitor Precursors (Enalapril/Lisinopril Type)
The primary utility of (S)-ethyl pyrrolidine-2-carboxylate is as the C-terminal building block for the "Ala-Pro" dipeptide motif found in antihypertensives.
-
Mechanism: The ester protects the C-terminus while the N-terminus is coupled to an N-protected amino acid (e.g., N-Boc-L-Alanine).
-
Role: The ethyl group is often retained in prodrugs (like Ramipril) to improve oral bioavailability or hydrolyzed in the final step for active drugs (like Enalapril).
Case Study B: Nootropic Prodrug Synthesis (GZK-111)
(S)-Ethyl pyrrolidine-2-carboxylate is the direct starting material for N-Phenylacetylglycyl-L-proline ethyl ester (GZK-111) , a peptide prodrug with neuroprotective activity.
-
Route: Coupling of N-phenylacetylglycine with L-proline ethyl ester.
-
Advantage: The ethyl ester increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration before metabolic hydrolysis to the active cyclo-L-prolylglycine.
Detailed Experimental Protocols
Protocol 1: Racemization-Free Coupling (The "Safe" Route)
Objective: Synthesize N-Boc-L-Alanyl-L-Proline Ethyl Ester with <0.5% racemization. Context: Standard coupling reagents (HATU, HBTU) with bases (DIPEA) often cause significant racemization of proline esters via the oxazolone mechanism. This protocol uses Oxyma Pure/DIC , which is proven to suppress loss of chirality.
Reagents:
-
N-Boc-L-Alanine (1.0 equiv)
-
(S)-Ethyl pyrrolidine-2-carboxylate HCl (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.1 equiv)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv)
-
TMP (2,4,6-Trimethylpyridine/Collidine) (2.5 equiv) — Milder base than DIPEA
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with (S)-Ethyl pyrrolidine-2-carboxylate HCl and Oxyma Pure in DCM.
-
Neutralization: Cool to 0 °C. Add TMP dropwise. Stir for 5 minutes to release the free amine ester in situ.
-
Activation: Add N-Boc-L-Alanine, followed immediately by the dropwise addition of DIC.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Do not heat.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] Look for the disappearance of the amine.
-
Work-up:
-
Dilute with DCM.
-
Wash sequentially with 1M KHSO₄ (removes base), Sat. NaHCO₃ (removes unreacted acid/Oxyma), and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).
Self-Validating Check:
-
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA mobile phase).
-
Acceptance Criteria: The D-L diastereomer (from racemized proline) should be <0.5%.
Protocol 2: Generation of Free Base from HCl Salt
Objective: Isolate reactive (S)-Ethyl pyrrolidine-2-carboxylate for immediate use.
-
Suspend L-Proline ethyl ester hydrochloride (10 g) in DCM (100 mL).
-
Cool to 0 °C. Add Ammonia gas (bubbling) or Sat. NaHCO₃ (aq) wash rapidly.
-
Preferred: Use dry ammonia gas in DCM to avoid hydrolysis.
-
-
Filter off ammonium chloride precipitate (if using gas).
-
Concentrate the filtrate at low temperature (<30 °C) .
-
Immediate Use: Use the resulting oil within 1 hour to prevent DKP formation.
Mechanism & Troubleshooting: The Racemization Risk
Proline derivatives are uniquely susceptible to racemization during coupling due to the high basicity of the secondary amine and the formation of oxazolone intermediates.
Racemization Pathway Diagram
The following diagram illustrates the "Danger Zone" where improper base selection leads to chirality loss.
Caption: Pathological pathway of oxazolone formation leading to racemization during proline coupling. High temperatures and strong bases (e.g., TEA) accelerate the red path.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High D-isomer content | Use of HOBt/HBTU with DIPEA | Switch to Oxyma/DIC or COMU/TMP . Avoid pre-activation >5 mins. |
| Low Yield | DKP formation (dimerization) | Do not store the free base. Generate in situ at 0 °C. |
| Hydrolysis of Ester | Wet solvents or high pH aqueous wash | Use anhydrous DCM/DMF. Keep aqueous washes cold and rapid. |
| Incomplete Coupling | Steric hindrance of secondary amine | Use a "Double Coupling" protocol or switch to HATU (carefully, with minimal base). |
References
-
Preparation of Enalapril: Blacklock, T. J., et al. "Synthesis of semisynthetic dipeptides using N-carboxyanhydrides and chiral induction on Raney nickel."[2] Journal of Organic Chemistry, 1988.
-
Racemization Control: Steinauer, R., et al. "Racemization of Proline during Peptide Synthesis." Biopolymers (Peptide Science), 2010.
-
GZK-111 Synthesis: Gudasheva, T. A., et al. "Synthesis and neurotropic activity of N-phenylacetylglycyl-L-proline ethyl ester."[3] Pharmaceutical Chemistry Journal, 2020.
-
Vildagliptin Intermediates: "Process for the preparation of Vildagliptin and intermediates thereof." Patent WO2011012322.
-
Oxyma Pure Protocol: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 2009.
Sources
Application Note: Protocols for N-functionalization of (S)-Ethyl pyrrolidine-2-carboxylate
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-proline ethyl ester) is a cornerstone chiral building block in the synthesis of peptidomimetics, ACE inhibitors, and organocatalysts. Its secondary amine functionality offers a versatile handle for derivatization; however, its specific structural constraints—steric hindrance at the α-carbon and high susceptibility to racemization under basic conditions—demand rigorous protocol design.
This guide provides three validated workflows for N-Alkylation , N-Acylation , and N-Arylation . Unlike generic amine protocols, these methods are optimized to preserve the enantiomeric excess (ee%) of the α-chiral center.
Strategic Considerations & Chemical Logic
Before initiating synthesis, the operator must account for the specific reactivity profile of the pyrrolidine ring.
The Racemization Risk
The α-proton of proline esters is acidic (pKa ~24 in DMSO, but lower in the presence of acyl groups).
-
Mechanism: In the presence of strong bases (e.g., NaH, KOtBu) or excess tertiary amines, the proton is abstracted, forming an enolate that reprotonates racimically.
-
Critical Control Point: Avoid strong alkoxide bases if possible. When using coupling reagents, use non-nucleophilic bases like DIPEA or Sym-collidine and maintain low temperatures (
).
Steric Constraints
The secondary amine is flanked by the ethyl ester group. Bulky electrophiles (e.g., trityl chloride or ortho-substituted aryl halides) may suffer from slow kinetics.
-
Solution: For sterically demanding couplings, switch from standard SN2 conditions to Pd-catalyzed cross-coupling (Buchwald-Hartwig).
Starting Material Preparation
Commercially available (S)-Ethyl pyrrolidine-2-carboxylate is often supplied as the hydrochloride salt (HCl).
-
Protocol Adjustment: Do not free-base the salt in a separate bulk step unless necessary, as the free amine is unstable and prone to diketopiperazine formation (dimerization) upon storage. Neutralize in situ.
Decision Matrix (Workflow Visualization)
The following logic gate determines the optimal synthetic route based on the target moiety.
Figure 1: Strategic decision tree for N-functionalization pathways.
Module A: Reductive Amination (N-Alkylation)
Objective: Mono-alkylation of the proline nitrogen using an aldehyde or ketone. Primary Reagent: Sodium Triacetoxyborohydride (STAB).[1][2] Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones efficiently, but rapidly reduces the in situ formed iminium ion.[2] This prevents side reactions [1].[2]
Protocol A.1: Standard Procedure
Scale: 1.0 mmol basis.
-
Preparation: In a dry reaction vial, suspend (S)-Ethyl pyrrolidine-2-carboxylate HCl (1.0 equiv, 179 mg) in 1,2-Dichloroethane (DCE) (5 mL).
-
Neutralization: Add DIPEA (1.0 equiv) or Et₃N to liberate the free amine. Stir for 10 mins.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).
-
Note: If the ketone is unreactive, add catalytic Acetic Acid (1-2 drops) to activate the carbonyl.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild gas evolution may occur.
-
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; secondary amines stain differently than tertiary products).
-
Quench: Add saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Low Conversion | Steric hindrance of ketone | Switch solvent to THF; heat to 40°C; use Ti(OiPr)₄ additive. |
| Dialkylation | N/A for Proline | Proline is a secondary amine; dialkylation is chemically impossible (quaternary ammonium formation is rare under these conditions). |
| Hydrolysis of Ester | Water intrusion / High pH | Ensure DCE is dry. Avoid strong aqueous base during workup. |
Module B: N-Acylation (Amide Formation)
Objective: Coupling with carboxylic acids to form prolyl amides. Key Challenge: Racemization via oxazolone formation. Recommended Reagent: HATU (for discovery) or T3P (for scale-up).
Protocol B.1: HATU-Mediated Coupling
Scale: 1.0 mmol basis.
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (3 mL). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 mins to form the activated ester.
-
Causality: Pre-activation minimizes the time the proline ester is exposed to basic conditions.
-
-
Addition: Add (S)-Ethyl pyrrolidine-2-carboxylate HCl (1.0 equiv) followed immediately by a second portion of DIPEA (1.0 equiv) to neutralize the salt.
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then 0.5M HCl, then NaHCO₃.
-
Warning: Do not use strong acid washes if the product contains acid-sensitive groups.
-
Protocol B.2: Acid Chloride (Schotten-Baumann)
For robust, cheap synthesis using Acid Chlorides.
-
Biphasic System: Dissolve Proline Ester HCl in DCM . Add an equal volume of sat. aq. NaHCO₃ .
-
Addition: Add Acid Chloride (1.1 equiv) dropwise to the vigorously stirred biphasic mixture at
. -
Mechanism: The base stays in the aqueous phase, scavenging HCl as it forms, preventing the organic phase from becoming acidic or basic enough to cause racemization or hydrolysis [2].
Module C: N-Arylation (Buchwald-Hartwig)
Objective: Coupling with Aryl Halides.[3] Key Challenge: Base incompatibility. Standard bases like NaOtBu cause ester hydrolysis or transesterification. Solution: Use Cesium Carbonate (Cs₂CO₃) as a mild, ester-compatible base.
Protocol C.1: Pd-Catalyzed Cross-Coupling
Scale: 1.0 mmol basis.
-
Reagent Setup: In a glovebox or under Argon, combine:
-
Aryl Bromide (1.0 equiv)
-
(S)-Ethyl pyrrolidine-2-carboxylate HCl (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP or Xantphos (4 mol%)
-
Cs₂CO₃ (2.5 equiv) - Must be anhydrous.
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
-
Reaction: Seal vessel and heat to
– for 12–24 hours.-
Note: Monitor strictly. Prolonged heating with carbonate bases can eventually racemize the center.
-
-
Workup: Filter through a Celite pad to remove Pd/Salts. Concentrate and purify via flash chromatography.
Quality Control & Characterization
Every batch must be validated for chemical purity and optical integrity.
Enantiomeric Excess (ee%) Determination
Standard NMR is insufficient to detect racemization.
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (typically 90:10 or 80:20).
-
Reference: Compare against a racemic standard (synthesized intentionally using racemic proline ethyl ester).
1H-NMR Diagnostic Peaks
-
-Proton: Typically a multiplet at
4.0–4.5 ppm. -
Ethyl Ester: Quartet at
4.1 ppm, Triplet at 1.2 ppm. -
Rotamers: N-Acylated and N-Arylated prolines often exhibit rotamers (cis/trans isomerism around the amide/aryl bond). This appears as "split" peaks in NMR. Do not mistake this for impurities. Run NMR at elevated temperature (
) to coalesce peaks for confirmation.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
Sources
Application Note: (S)-Ethyl pyrrolidine-2-carboxylate in Organocatalysis
This guide details the technical application of (S)-Ethyl pyrrolidine-2-carboxylate (also known as L-Proline Ethyl Ester), a critical chiral scaffold in asymmetric synthesis.
While L-Proline itself is a celebrated organocatalyst, its ethyl ester derivative serves a distinct and vital role: it is the primary precursor for synthesizing "Privileged" organocatalysts (such as Jørgensen-Hayashi catalysts) and a versatile chiral building block for pharmaceutical intermediates. This guide focuses on its transformation into high-performance catalysts and its direct utility in specific synthetic workflows.
Catalyst Profile & Physicochemical Properties
-
Compound Name: (S)-Ethyl pyrrolidine-2-carboxylate
-
CAS Number: 5904-27-8 (Hydrochloride salt: 33606-27-4)
-
Molecular Formula: C₇H₁₃NO₂
-
Role: Chiral Pre-catalyst, Chiral Auxiliary, API Intermediate.
-
Key Feature: The ester group masks the carboxylic acid, preventing zwitterion formation and allowing for Grignard additions—a reactivity profile unavailable to the free amino acid.
Mechanistic Principles: The "Gateway" to Iminium/Enamine Catalysis
(S)-Ethyl pyrrolidine-2-carboxylate is rarely used as a direct catalyst for standard aldol reactions because it lacks the hydrogen-bonding carboxylic acid group required for the Houk-List Transition State . However, it is the essential starting material for the Jørgensen-Hayashi class of catalysts, which dominate asymmetric Michael additions and functionalizations.
The Transformation Pathway
The ester undergoes a double Grignard addition to form a diaryl prolinol, which is subsequently silylated. The resulting bulky silyl ether is an exceptional catalyst because:
-
Steric Shielding: The massive diphenyl-silyl group blocks one face of the intermediate iminium/enamine, forcing high enantioselectivity.
-
Solubility: The organic groups render the catalyst soluble in non-polar solvents (DCM, Toluene), unlike free proline.
Figure 1: The synthetic lineage from (S)-Ethyl pyrrolidine-2-carboxylate to high-value organocatalysts.
Primary Application: Synthesis of Diarylprolinol Silyl Ethers
This protocol describes the conversion of (S)-Ethyl pyrrolidine-2-carboxylate into (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether , a benchmark catalyst for asymmetric Michael additions.
Protocol 1: Synthesis of the Jørgensen-Hayashi Catalyst
Reagents:
-
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride (10.0 mmol)
-
Phenylmagnesium bromide (3.0 M in Et₂O, 35.0 mmol)
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Solvents: Dry THF, DCM.
Step-by-Step Methodology:
-
Free Base Liberation (Optional but Recommended):
-
Dissolve the ester hydrochloride in minimal water, basify with sat. NaHCO₃, and extract with DCM. Dry over Na₂SO₄ and concentrate to obtain the free amine oil.
-
Why: Using the free base prevents quenching of the Grignard reagent by the HCl salt.
-
-
Grignard Addition:
-
Setup: Flame-dried 2-neck flask under Argon atmosphere.
-
Addition: Dissolve the free ester (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
-
Reaction: Add Phenylmagnesium bromide (3.5 equiv) dropwise via syringe pump over 30 minutes. The excess ensures complete conversion of the ester to the tertiary alcohol.
-
Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 3-5 hours.
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to yield (S)-α,α-Diphenylprolinol as white crystals.
-
-
Silylation (Catalyst Activation):
-
Dissolve (S)-α,α-Diphenylprolinol (1.0 equiv) in dry DCM.
-
Add Et₃N (1.5 equiv) followed by TMSCl (1.2 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Workup: Wash with water, dry over Na₂SO₄, and concentrate.
-
Result: The resulting oil solidifies upon standing. This is the active Jørgensen-Hayashi Catalyst .
-
Validation Criteria:
-
¹H NMR: Confirm the presence of the TMS peak (~0 ppm) and the disappearance of the O-H signal.
-
Optical Rotation: Compare [α]D with literature values to ensure no racemization occurred during the Grignard step.
Secondary Application: Chiral Building Block for APIs
(S)-Ethyl pyrrolidine-2-carboxylate is a key intermediate in the synthesis of carbapenem antibiotics (e.g., Doripenem ) and somatostatin analogs (e.g., Pasireotide ).
Protocol 2: Synthesis of Chiral Pyrrolidine Intermediates (General Workflow)
This workflow illustrates the reduction and functionalization of the ester for drug synthesis.[1]
-
N-Protection:
-
React (S)-Ethyl pyrrolidine-2-carboxylate with Boc₂O or Cbz-Cl in the presence of a base (TEA/Na₂CO₃) to protect the secondary amine.
-
Note: Protection is critical before reducing the ester to avoid polymerization or side reactions.
-
-
Ester Reduction (to Alcohol or Aldehyde):
-
To Alcohol (Prolinol derivative): Treat N-Boc-ester with LiBH₄ or NaBH₄/LiCl in THF/EtOH.
-
To Aldehyde (Prolinal derivative): Treat N-Boc-ester with DIBAL-H at -78°C.
-
Application: The resulting chiral aldehyde is a precursor for Wittig reactions to extend the carbon chain while maintaining the C2 stereocenter.
-
-
Direct Amidation (for Peptidomimetics):
-
React the ester directly with amines using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst to form prolinamides without prior hydrolysis to the acid.
-
Comparative Data: Ester vs. Acid
While the ester is a precursor, it is important to understand why it is not the primary catalyst for aldol reactions compared to L-Proline.
| Feature | L-Proline (Acid) | (S)-Ethyl pyrrolidine-2-carboxylate |
| H-Bond Donor | Carboxylic Acid (-COOH) | None (Ester -COOEt) |
| Transition State | Zimmerman-Traxler (Tight, 6-membered) | Acyclic / Less ordered |
| Solubility | Polar (Water, DMSO, MeOH) | Non-polar/Organic (DCM, THF, Toluene) |
| Primary Use | Direct Aldol/Mannich Catalyst | Precursor / Chiral Auxiliary |
| Enantioselectivity | High (>90% ee typical) | Low (<20% ee) in direct aldol* |
*Note: The ester can achieve moderate enantioselectivity in specific "buffered" conditions or when used with Lewis Acids, but is generally inferior to the free acid for direct organocatalysis.
References
-
Jørgensen-Hayashi Catalyst Synthesis
- Title: "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes."
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Proline Ester in Drug Synthesis
- Title: "Practical Synthesis of (S)
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
General Organocatalysis Review
-
Knoevenagel Condensation (Direct Catalysis Example)
Sources
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl ester of L-Proline , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Ligands from (S)-Ethyl Pyrrolidine-2-Carboxylate
Executive Summary & Strategic Rationale
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) represents a cornerstone of the "chiral pool"—readily available, enantiopure starting materials that allow researchers to bypass expensive asymmetric resolutions. In modern drug discovery, this scaffold is not merely a building block but a divergent node for accessing two distinct classes of privileged ligands:
-
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): The gold standard for organocatalytic asymmetric Michael additions and
-functionalizations. - -Symmetric Polyamine Ligands: Chelation-driven scaffolds essential for transition metal catalysis (Zn, Cu, Ru) in asymmetric hydrogenation and oxidation.
This guide provides optimized, scalable protocols for transforming (S)-ethyl pyrrolidine-2-carboxylate into these high-value targets, emphasizing safety, reproducibility, and mechanistic insight.
The Proline Divergence: Synthetic Pathways[1]
The utility of (S)-ethyl pyrrolidine-2-carboxylate lies in its bifunctionality. The secondary amine allows for
Figure 1: Divergent Synthesis Strategy
Caption: Strategic divergence from the ethyl ester scaffold. Path A yields organocatalysts; Path B yields metal-binding ligands.
Protocol A: Synthesis of (S)- -Diphenylprolinol Trimethylsilyl Ether
This ligand is ubiquitous in organocatalysis.[1] The synthesis relies on the "double addition" of a Grignard reagent to the ester.
Critical Mechanistic Insight: Direct reaction of the free amine ester with Grignard reagents is possible (the "Seebach" modification) but requires careful stoichiometry. The Grignard reagent acts first as a base (deprotonating the NH) and then as a nucleophile. We utilize a robust 3.5-equivalent strategy to ensure complete conversion without N-protection steps, maximizing atom economy.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Hazard Note |
| (S)-Ethyl pyrrolidine-2-carboxylate | 1.0 | Substrate | Irritant |
| Phenylmagnesium bromide (3.0M in Et2O) | 3.5 | Nucleophile/Base | Pyrophoric / Water Reactive |
| TMSOTf (Trimethylsilyl triflate) | 1.1 | Silylating Agent | Corrosive / Moisture Sensitive |
| THF (Anhydrous) | Solvent | Medium | Peroxide former |
Step-by-Step Procedure
Step 1: The Grignard Addition (Formation of Diphenylprolinol)
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Solvation: Dissolve (S)-ethyl pyrrolidine-2-carboxylate (10.0 g, 70 mmol) in anhydrous THF (100 mL). Cool to 0°C.[9]
-
Addition: Transfer PhMgBr (245 mmol, ~82 mL) to the addition funnel. Add dropwise over 60 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench: Cool to 0°C. Very slowly add saturated aqueous NH4Cl (100 mL).
-
Warning: Violent gas evolution (alkane release) will occur.
-
-
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]
-
Purification: Recrystallize from Ethanol/Hexane to yield (S)-
-diphenylprolinol as white needles.
Step 2: Silylation (Catalyst Activation)
-
Setup: Dissolve the purified amino alcohol (5.0 g, 19.7 mmol) in dry DCM (50 mL) under N2. Add Et3N (3.0 mL, 1.1 equiv).
-
Activation: Cool to 0°C. Add TMSOTf (3.9 mL, 1.1 equiv) dropwise.
-
Why TMSOTf? It is more reactive than TMSCl, ensuring complete silylation of the sterically hindered tertiary alcohol without requiring heat.
-
-
Completion: Stir for 1 hour. Quench with water.[3]
-
Isolation: Extract with DCM, dry, and concentrate. The product is often pure enough for use as a yellow oil or low-melting solid.
Protocol B: Synthesis of -Symmetric Tetraamine Ligands
While Protocol A targets organocatalysis, Protocol B targets Metal Catalysis . By condensing the ester with a diamine linker, we create a
Figure 2: Bis-Ligand Synthesis Workflow
Caption: Workflow for the synthesis of C2-symmetric tetraamine ligands.
Step-by-Step Procedure
Step 1: Formation of the Bis-Amide
-
Reagents: Mix (S)-ethyl pyrrolidine-2-carboxylate (2.2 equiv) and ethylenediamine (1.0 equiv) in Ethanol (absolute).
-
Reaction: Reflux for 24–48 hours.[3]
-
Monitoring: TLC will show the disappearance of the ester.
-
-
Isolation: The bis-amide often precipitates upon cooling. Filter and wash with cold ethanol. If no precipitate, concentrate and triturate with ether.
Step 2: Reduction to Tetraamine
-
Setup: Place LiAlH4 (6.0 equiv) in dry THF under Argon.
-
Addition: Add the solid bis-amide portion-wise (exothermic).
-
Reflux: Heat to reflux for 16 hours to ensure reduction of both amide carbonyls.
-
Fieser Quench:
-
Add
mL water (where = grams of LiAlH4). -
Add
mL 15% NaOH. -
Add
mL water.
-
-
Filtration: Filter the granular white precipitate. The filtrate contains your ligand.
-
Purification: Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Issue | Troubleshooting / Mitigation |
| Moisture Control | Grignard degradation | Flame-dry all glassware. Use a dedicated solvent purification system (SPS) for THF. |
| Addition Rate | Exotherm > 15°C | In Protocol A, rapid addition causes side reactions (Wurtz coupling). Maintain T < 10°C. |
| Silylation Selectivity | N-Silylation | TMS group on the amine is unstable and hydrolyzes during workup. Only the O-silyl ether persists. |
| Racemization | Loss of ee% | Avoid strong heating of the free amino ester. In Protocol B, ensure the amide reduction quench is not prolonged at high pH. |
References
-
Jørgensen-Hayashi Catalyst Synthesis
- Organic Syntheses2017, 94, 252-262. "Preparation of (S)-α,α-Diphenylprolinol Trimethylsilyl Ether".
-
[4]
-
Grignard Safety & Protocols
- ACS Chemical Health & Safety, "RAMP Risk Assessment for Grignard Reactions".
-
C2-Symmetric Ligands from Proline
- Organic & Biomolecular Chemistry2013, 11, 4240.
-
General Proline Ligand Reviews
- Chemical Reviews2007, 107, 12, 5413–5470.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-indole chiral architectures for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
(S)-Ethyl pyrrolidine-2-carboxylate in the synthesis of pharmaceutical intermediates
The following technical guide details the strategic application of (S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) in pharmaceutical synthesis.
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (CAS: 5817-26-5), commonly known as L-proline ethyl ester, serves as a critical "chiral pivot" in the synthesis of pyrrolidine-based pharmaceutical intermediates. Unlike the free acid (L-proline), the ethyl ester offers distinct advantages: it protects the carboxylic acid functionality during N-alkylation/acylation events and modifies solubility profiles to facilitate non-aqueous workups.
This guide focuses on its two primary industrial applications:
-
The Amide Pathway: As a precursor to (S)-Pyrrolidine-2-carboxamide (L-Prolinamide), the core scaffold for DPP-4 inhibitors like Vildagliptin .
-
The Dipeptide Pathway: As a C-protected building block for ACE inhibitors like Enalapril and Ramipril .
Strategic Application Pathways
Pathway A: The Amide Route (DPP-4 Inhibitors)
The synthesis of cyanopyrrolidine-based DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin) requires a high-purity L-prolinamide intermediate.
-
Legacy Route: Direct activation of L-proline using toxic reagents (Phosgene/SOCl₂) followed by amidation. High risk of racemization and safety hazards.
-
Optimized Ester Route: Ammonolysis of (S)-Ethyl pyrrolidine-2-carboxylate. This method operates under milder conditions, preserving optical purity (>99.5% ee) and avoiding hazardous acid chlorides.
Pathway B: The Dipeptide Route (ACE Inhibitors)
ACE inhibitors such as Enalapril require the formation of a specific dipeptide bond (e.g., L-Alanyl-L-Proline).[1][2]
-
Role of Ethyl Ester: It acts as the C-terminal protecting group for L-proline, allowing the N-terminus to couple with N-protected L-Alanine (e.g., Boc-Ala-OH).
-
Advantage: The ethyl group is stable during the coupling (EDC/HOBt) and is easily hydrolyzed or transesterified in subsequent steps without affecting the sensitive stereocenters.
Visualized Workflows
Diagram 1: Vildagliptin Precursor Synthesis (Amide Pathway)
This workflow illustrates the conversion of the ethyl ester to the nitrile precursor via the amide, highlighting the critical ammonolysis step.
Caption: Synthesis of the Vildagliptin core via the optimized ester ammonolysis route, avoiding racemization-prone acid chloride intermediates.
Diagram 2: Enalapril Intermediate Synthesis (Dipeptide Pathway)
This workflow demonstrates the coupling of the proline ester with Boc-Alanine, a standard protocol for ACE inhibitor backbones.
Caption: Convergent synthesis of Enalapril utilizing the ethyl ester to protect the C-terminus during peptide bond formation.
Experimental Protocols
Protocol A: High-Yield Ammonolysis (Ester to Amide)
Objective: Convert (S)-Ethyl pyrrolidine-2-carboxylate to (S)-pyrrolidine-2-carboxamide without racemization. Applicability: Precursor synthesis for Vildagliptin, Saxagliptin.
Reagents:
-
(S)-Ethyl pyrrolidine-2-carboxylate HCl (1.0 equiv)
-
Ammonia (7N in Methanol) (5.0 equiv)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Dissolution: Charge (S)-Ethyl pyrrolidine-2-carboxylate HCl (10 g) into a pressure-rated vessel containing anhydrous methanol (50 mL). Ensure the temperature is maintained at 0–5°C.
-
Ammonolysis: Slowly add 7N methanolic ammonia (40 mL) dropwise, maintaining internal temperature < 10°C to prevent thermal racemization.
-
Reaction: Seal the vessel and stir at ambient temperature (20–25°C) for 24–48 hours. Monitor by TLC or HPLC (Target: < 1.0% starting ester).
-
Workup: Concentrate the reaction mixture under reduced pressure at < 40°C to remove excess ammonia and methanol.
-
Purification: The residue is typically a white solid. Recrystallize from Isopropyl Alcohol/MTBE to remove ammonium chloride salts.
-
Yield Target: >90%[3]
-
Chiral Purity: >99.5% ee (Verify via Chiral HPLC).
-
Technical Insight: The use of methanolic ammonia at moderate temperatures avoids the harsh exotherms associated with liquid ammonia, preserving the labile C-2 chiral center [1, 3].
Protocol B: Dipeptide Coupling (Ester to Boc-Ala-Pro-OEt)
Objective: Synthesize Boc-L-Alanyl-L-Proline Ethyl Ester. Applicability: Intermediate for Enalapril, Lisinopril.
Reagents:
-
Boc-L-Alanine (1.0 equiv)
-
(S)-Ethyl pyrrolidine-2-carboxylate HCl (1.1 equiv)
-
EDC.HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-L-Alanine (10 g) and HOBt (8.5 g) in DCM (100 mL). Cool to 0°C.[4]
-
Coupling: Add EDC.HCl (12.1 g) and stir for 30 minutes.
-
Addition: Add (S)-Ethyl pyrrolidine-2-carboxylate HCl (10.4 g) followed by the dropwise addition of NMM (14.5 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & Wash: Wash organic layer sequentially with 1N HCl (remove unreacted amine), 5% NaHCO₃ (remove unreacted acid), and Brine.
-
Isolation: Dry over Na₂SO₄ and concentrate. The resulting oil crystallizes upon standing or trituration with hexane.
Technical Insight: The ethyl ester group is robust enough to withstand the acidic washes (1N HCl) required to remove unreacted amine, ensuring a clean organic phase before the next deprotection step [4].
Handling, Stability & Quality Control
Physicochemical Properties
| Property | Data | Note |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | HCl salt is preferred for storage due to stability. |
| Hygroscopicity | High (HCl Salt) | Absorbs atmospheric moisture rapidly; handle in low humidity. |
| Storage | < -20°C (Long term) | Store under Nitrogen/Argon. |
| Racemization Risk | Moderate to High | Occurs rapidly in basic media (pH > 10) or at elevated temps (> 50°C). |
Troubleshooting Guide
-
Issue: Low Enantiomeric Excess (ee) after reaction.
-
Issue: Hydrolysis of Ester during Amidation.
References
- Process for the preparation of vildagliptin and its intermediate thereof.
- Method for preparing L-prolinamide and intermediate thereof.
-
One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. Source: ResearchGate (Russian Journal of General Chemistry) [Link]
- Preparation method of enalapril maleate and intermediate thereof.
Sources
- 1. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 6. Preparation method of enalapril maleate - Eureka | Patsnap [eureka.patsnap.com]
- 7. valencelabs.co [valencelabs.co]
- 8. chemimpex.com [chemimpex.com]
- 9. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]
- 10. juniperpublishers.com [juniperpublishers.com]
Application Note: High-Precision Experimental Setup for Proline-Catalyzed Asymmetric Aldol Reactions
Introduction & Scientific Context
The proline-catalyzed intermolecular aldol reaction represents a paradigm shift in asymmetric synthesis, moving away from metal-mediated catalysis to bio-inspired organocatalysis. First reported by List, Barbas, and Lerner in 2000, this reaction mimics class I aldolase enzymes using a small organic molecule—(S)-proline—to induce high enantioselectivity.
For drug development professionals, this reaction offers a metal-free route to chiral
Mechanistic Principles: The "Enamine" Cycle[1][2][3]
To optimize the setup, one must understand the mechanism. The reaction proceeds via an enamine intermediate , not an enolate.
-
Enamine Formation: (S)-Proline condenses with the ketone (donor) to form a nucleophilic enamine.[1]
-
Bond Formation: The enamine attacks the aldehyde (acceptor). The carboxylic acid of the proline directs the aldehyde via hydrogen bonding, creating a rigid Zimmerman-Traxler-type transition state . This facial selectivity determines the stereochemistry.
-
Hydrolysis: The resulting iminium species is hydrolyzed, releasing the aldol product and regenerating the proline catalyst.
Visualization: The Catalytic Cycle
Figure 1: The Enamine Catalytic Cycle.[2][3] Note the dual role of proline: amine for nucleophile generation and acid for electrophile activation.[1]
Critical Experimental Parameters
The success of this reaction hinges on three variables: Solvent Polarity , Water Content , and Catalyst Loading .
Solvent Selection
Proline has poor solubility in non-polar solvents (e.g., hexane) but high solubility in water (which kills the enamine equilibrium). The ideal solvent must dissolve proline sufficiently to initiate the cycle but support the organic transition state.
| Solvent System | Solubility of Proline | Reaction Rate | Stereoselectivity (ee) | Notes |
| DMSO / Acetone (1:4) | High | Fast | Excellent (>95%) | Recommended Standard. DMSO solubilizes proline; acetone is both solvent and reagent. |
| DMF | High | Moderate | Good | Alternative if DMSO removal is difficult. |
| CHCl₃ | Low | Slow | High | Often requires long reaction times; heterogeneous mixture. |
| MeOH / Water | Very High | Very Fast | Moderate to Good | "Green" protocol. Faster, but risk of lower ee due to reversible aldolization.[3] |
The "Water Effect"
Water is a double-edged sword.
-
Too little: The catalyst turnover (hydrolysis of iminium) is rate-limiting; the reaction stalls.
-
Too much: The equilibrium shifts back to the ketone/proline starting materials; enamine concentration drops.
-
Optimization: A trace amount of water (often present in commercial DMSO) is beneficial. For strictly anhydrous solvents, adding 0.5–2.0 equiv of water relative to the aldehyde can boost yield.
Standard Operating Procedure (SOP)
Target Reaction: Cross-aldol reaction of Acetone (donor) with 4-Nitrobenzaldehyde (acceptor).[4] Catalyst: (S)-Proline (20-30 mol%).
Reagent Preparation
-
Aldehyde: Purify 4-Nitrobenzaldehyde. If the solid is yellow/brown, it contains carboxylic acid (from oxidation), which deactivates the basic amine of proline. Recrystallize from EtOH/Water if necessary.
-
Proline: Use reagent-grade (S)-Proline (>99%). Store in a desiccator.
-
Solvents: Use analytical grade Acetone and DMSO. Drying is generally not required unless the environment is extremely humid.
Step-by-Step Protocol
Scale: 1.0 mmol Aldehyde basis.
-
Catalyst Solubilization:
-
In a 20 mL scintillation vial or round-bottom flask, add (S)-Proline (34.5 mg, 0.3 mmol, 30 mol%).
-
Add anhydrous DMSO (1.0 mL). Stir vigorously for 5 minutes until proline is mostly dissolved/suspended.
-
-
Enamine Formation (Pre-catalysis):
-
Add Acetone (4.0 mL). The mixture is now ~20% DMSO in Acetone.
-
Stir for 10-15 minutes. Why? This allows the proline-acetone enamine equilibrium to establish before the electrophile is introduced.
-
-
Reaction Initiation:
-
Add 4-Nitrobenzaldehyde (151 mg, 1.0 mmol) in one portion.
-
Seal the vial.[3] Stir at Room Temperature (20–25°C) .
-
Note: Do not heat. Higher temperatures accelerate the background racemic reaction and lower ee.
-
-
Monitoring:
-
Workup (Quench & Isolation):
-
Add Saturated Ammonium Chloride (aq) (5 mL) to quench the reaction.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine (to remove DMSO).
-
Dry over Na₂SO₄ , filter, and concentrate[3]
-
Caution: The product is a
-hydroxy ketone. It can undergo dehydration (elimination) to the enone if heated excessively or exposed to strong acids. Evaporate at <40°C.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Workflow Diagram
Figure 2: Experimental Workflow. The pre-mixing step (2) is critical for minimizing induction periods.
Validation & Troubleshooting
Self-Validating Controls
To ensure the data is reliable, perform these checks:
-
Racemic Standard: Run the reaction using equal amounts of (L)- and (D)-Proline (or DL-Proline) to generate a racemic sample for HPLC calibration.
-
Background Check: Run the reaction without proline. There should be <5% conversion after 24 hours. If high, your acetone or glassware is contaminated with base/acid.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Reaction is too slow (>48h) | Proline aggregation or dry solvent. | Add 1-2 equivalents of water (relative to catalyst) to assist hydrolysis. Ensure DMSO is used. |
| Low Enantioselectivity (<80% ee) | Temperature too high or "Leakage". | Ensure T < 25°C. Check aldehyde purity (acidic impurities catalyze racemic background aldol). |
| Low Yield / Side Products | Dehydration to enone. | Avoid acidic workup.[3] Do not heat crude product above 40°C. |
| Product is "Sticky" / Oil | Residual DMSO. | Wash organic layer thoroughly with water/brine (3x) or use a lyophilizer. |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][3][4][5] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[4]
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001).[1] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.
-
Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-3937.
-
Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes.[4][6] Synlett, 25(07), 932-934.
Sources
- 1. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
Application Note: (S)-Ethyl pyrrolidine-2-carboxylate in Solution-Phase Peptide Synthesis
Part 1: Strategic Overview & Rationale
(S)-Ethyl pyrrolidine-2-carboxylate (H-Pro-OEt) acts as a robust C-terminal building block in solution-phase peptide synthesis. Unlike solid-phase synthesis (SPPS) where the C-terminus is anchored to a resin, solution-phase synthesis requires the C-terminus to be "capped" with a protecting group that renders the molecule soluble in organic solvents (DCM, DMF, EtOAc) and prevents C-terminal activation during chain elongation.
Why Choose the Ethyl Ester?
-
Orthogonality: The ethyl ester is stable to acidic conditions (TFA, HCl) used to remove Boc groups and stable to secondary amines (piperidine) used to remove Fmoc groups (though prolonged exposure can cause aminolysis). It is removed via base-catalyzed hydrolysis (saponification).
-
Solubility: It imparts lipophilicity, keeping short peptide fragments soluble in organic solvents like Ethyl Acetate or Dichloromethane during aqueous workups.
-
Steric Bulk (vs. Methyl): While similar to methyl esters, the ethyl group offers slightly higher steric hindrance, which can marginally reduce the rate of undesired nucleophilic attacks, though it does not eliminate the risk of diketopiperazine (DKP) formation.
Critical Risk Factor: Diketopiperazine (DKP) Formation
The most significant challenge when using Proline esters is their high propensity to form diketopiperazines (cyclic dipeptides).[1] Due to the conformational constraints of the pyrrolidine ring, the cis amide bond conformer is more accessible. Once the N-terminus of a dipeptide (e.g., H-Xaa-Pro-OEt) is deprotected, the free amine can intramolecularly attack the C-terminal ester, cyclizing to form a DKP and cleaving the peptide chain.
This guide provides protocols specifically engineered to mitigate this risk.
Part 2: Experimental Workflows & Protocols
Visualizing the Pathway
The following logic flow illustrates the critical decision points where DKP formation competes with chain elongation.
Protocol A: C-Terminal Coupling (Introduction of Pro-OEt)
This protocol describes coupling an N-protected amino acid (PG-AA-OH) to H-Pro-OEt.HCl.
Reagents:
-
Amine: (S)-Ethyl pyrrolidine-2-carboxylate HCl (1.0 equiv)
-
Carboxyl: N-Protected Amino Acid (Boc-AA-OH or Fmoc-AA-OH) (1.1 equiv)
-
Coupling Agent: EDC.HCl (1.2 equiv) and HOBt (1.2 equiv)
-
Note: HOBt is critical here to suppress racemization of the incoming amino acid.
-
-
Base: N-Methylmorpholine (NMM) or DIPEA (2.2 - 2.5 equiv)
-
Stoichiometry Note: 1.0 equiv neutralizes the HCl salt of Pro-OEt; the remainder activates the carboxylate.
-
-
Solvent: DCM or DMF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the N-protected amino acid and HOBt in DCM (or DMF if solubility is poor) at 0°C (ice bath).
-
Activation: Add EDC.HCl to the cold solution. Stir for 15 minutes to generate the active ester.
-
Neutralization: In a separate vial, dissolve H-Pro-OEt.HCl in a minimal amount of solvent and add 1.0 equiv of Base (NMM/DIPEA).
-
Coupling: Add the neutralized Pro-OEt solution to the activated amino acid mixture. Add the remaining Base (1.2 - 1.5 equiv) to adjust pH to ~8 (check with wet pH paper).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup (Standard Wash):
-
Dilute with excess EtOAc.
-
Wash 2x with 1M KHSO₄ or 10% Citric Acid (removes unreacted amine/base).
-
Wash 2x with Saturated NaHCO₃ (removes unreacted acid/HOBt).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Handling the "Danger Zone" (Elongation)
Context: You now have PG-Xaa-Pro-OEt. You need to remove PG and add the next amino acid. This is where DKP risk is highest.
The "Pre-Activation" Strategy: Never deprotect the dipeptide until the next amino acid is already weighed, dissolved, and activated.
-
Prepare Step 3 Reagents: Dissolve the next amino acid (PG-Yyy-OH) and coupling agents (HATU/DIPEA or EDC/HOBt) in a separate vessel. Activate it before touching the dipeptide.
-
Deprotection:
-
If Boc: Treat Boc-Xaa-Pro-OEt with TFA/DCM (1:1) for 30 min. Evaporate TFA completely (azeotrope with toluene). The resulting TFA salt is stable (acidic pH prevents DKP).
-
If Fmoc: Treat with 20% Piperidine/DMF.[2] WARNING: DKP can form during this step if the reaction time is too long. Keep deprotection time short (5–10 min) and wash immediately.
-
-
The Critical Merge:
-
Dissolve the deprotected dipeptide salt (H-Xaa-Pro-OEt) in DMF.
-
Immediately pour this into the pre-activated solution of the next amino acid.
-
Add base (DIPEA) dropwise to initiate coupling.
-
Rationale: By having the next amino acid already active, the free amine of the dipeptide reacts with the active ester intermolecularly (chain growth) faster than it can react intramolecularly (DKP formation).
-
Protocol C: Ester Hydrolysis (Final Deprotection)
To convert the ethyl ester to the free acid (for final product or fragment condensation).
Reagents:
-
Lithium Hydroxide (LiOH·H₂O) (2.0 – 3.0 equiv)
-
Solvent: THF:Water (3:1) or Methanol:Water (3:1)
Step-by-Step:
-
Dissolve the peptide-ester in THF/Water. Cool to 0°C.[3]
-
Add LiOH. Stir at 0°C for 30–60 minutes, then allow to warm to RT.
-
Caution: Proline esters hydrolyze easily. Do not heat. Prolonged exposure to high pH can cause epimerization (racemization) of the chiral center alpha to the carbonyl (the Proline alpha-carbon).
-
-
Monitoring: Monitor by TLC until the starting material disappears.
-
Workup:
-
Acidify carefully to pH 2–3 using 1M HCl.
-
Extract immediately into EtOAc.
-
Note: Proline-rich peptides can be water-soluble. If the product does not extract, use n-Butanol or saturate the aqueous layer with NaCl.
-
Part 3: Troubleshooting & Optimization Data
Comparison of C-Terminal Protection Strategies
| Feature | Methyl Ester (OMe) | Ethyl Ester (OEt) | tert-Butyl Ester (OtBu) |
| Stability (Acid) | Stable | Stable | Labile (Removed by TFA) |
| Stability (Base) | Labile (Hydrolysis) | Labile (Hydrolysis) | Stable |
| DKP Risk | Very High | High | Low (Steric bulk hinders cyclization) |
| Lipophilicity | Low | Moderate | High |
| Best Use | Simple synthesis | Solution Phase / Scale-up | SPPS / Acid-labile strategy |
Common Issues & Solutions
| Problem | Probable Cause | Solution |
| Low Yield after Step 2 | DKP Formation | Use "Pre-Activation" strategy (Protocol B). Keep intermediate acidic until coupling. |
| Racemization | High pH or Over-activation | Use HOBt/HOAt.[4] Avoid heating during saponification. |
| Poor Solubility | Peptide Aggregation | Switch solvent to DMF or NMP.[4] Add chaotropic salts (LiCl). |
| Product in Aqueous Layer | Amphiphilic Peptide | Saturate aqueous layer with NaCl; extract with DCM/Isopropanol (3:1). |
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Gairi, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy. International Journal of Peptide and Protein Research, 46(2), 119–125.
-
Benoiton, N. L. (2006).[5] Chemistry of Peptide Synthesis. CRC Press.[6] (Authoritative text on coupling mechanisms and racemization).
-
Sigma-Aldrich. (n.d.). L-Proline ethyl ester hydrochloride Product Specification.
Sources
Application Note: Strategic Reduction of (S)-Ethyl Pyrrolidine-2-Carboxylate to (S)-Prolinol
Executive Summary
(S)-Prolinol [(S)-pyrrolidin-2-ylmethanol] is a pivotal chiral auxiliary and building block in asymmetric synthesis, particularly widely used in the Jorgensen-Hayashi organocatalysts.[1] While the reduction of amino esters to amino alcohols is a fundamental transformation, the specific reduction of (S)-ethyl pyrrolidine-2-carboxylate requires careful selection of reagents to prevent racemization and ensure high chemical yield.[1]
This guide details two distinct, field-proven protocols for this transformation:
-
Method A (Lithium Aluminum Hydride): The laboratory "gold standard" for maximum yield and reaction speed.
-
Method B (NaBH₄/LiCl): A scalable, safer alternative for process-scale applications that avoids pyrophoric reagents.
Strategic Evaluation of Methods
The choice of reducing agent dictates the safety profile, cost structure, and workup complexity.
| Feature | Method A: LiAlH₄ (LAH) | Method B: NaBH₄ + LiCl | Method C: Cat. Hydrogenation |
| Mechanism | Direct nucleophilic attack by powerful AlH₄⁻ | In-situ generation of LiBH₄ (mild) | Metal-catalyzed H₂ addition |
| Yield | Excellent (>95%) | Good to Excellent (85-95%) | Moderate to Poor (<50%)* |
| Safety | High Risk: Pyrophoric, violent H₂ evolution.[1] | Moderate Risk: Flammable solvents, H₂ evolution. | High Pressure: Requires autoclave. |
| Scalability | Difficult (exothermic quenching). | Excellent (controlled quenching). | High (if optimized). |
| Cost | Moderate | Low (NaBH₄ is significantly cheaper). | High (Ru/Rh catalysts). |
*Note: Direct hydrogenation of esters to alcohols often requires harsh conditions (high T/P) that can degrade the pyrrolidine ring or cause racemization.
Reaction Mechanism
The reduction proceeds via a double hydride transfer. The presence of the amine nitrogen in proline esters can facilitate the reaction via chelation (in Method B), but also requires attention to the starting material form (free base vs. hydrochloride salt).
Figure 1: Step-wise reduction mechanism. The aldehyde intermediate is more reactive than the ester, preventing isolation and driving the reaction to the alcohol.[2]
Protocol A: The Gold Standard (LiAlH₄)
Best for: Small to medium lab scale (<50g), where yield is paramount and cryogenic/inert gas facilities are available.
Reagents & Equipment[3][4][5][6]
-
Substrate: (S)-Ethyl pyrrolidine-2-carboxylate (CAS: 5904-27-8).[1] Note: If using the HCl salt, add 1 extra equivalent of base or hydride.
-
Reductant: Lithium Aluminum Hydride (LAH), 2.4 M in THF or powder (95%).
-
Solvent: Anhydrous THF (inhibitor-free).[1]
-
Equipment: 3-neck round bottom flask, reflux condenser, N₂/Ar line, addition funnel, ice bath.
Step-by-Step Procedure
-
Setup: Flame-dry the glassware under vacuum and purge with Argon.[1]
-
Slurry Preparation: Charge the flask with LAH (1.5 equivalents). Add anhydrous THF (10 mL per gram of LAH) at 0°C.
-
Critical: LAH is pyrophoric.[1] Handle under inert atmosphere.
-
-
Addition: Dissolve (S)-Ethyl pyrrolidine-2-carboxylate (1.0 equiv) in THF. Add this solution dropwise to the LAH slurry at 0°C.
-
Observation: Vigorous H₂ evolution will occur.[1] Control rate to maintain temperature <10°C.
-
-
Reaction: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 2–4 hours.
-
Monitoring: Check by TLC (MeOH/DCM 1:9) or GC.[1]
-
-
The Fieser Quench (Crucial): Cool the mixture to 0°C. For every x grams of LAH used, add carefully in sequence:
-
Isolation: Warm to RT and stir for 15 mins. A granular white precipitate (lithium aluminates) will form. Filter through a Celite pad.[1] Wash the pad with warm THF.
-
Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. The resulting oil is usually >95% pure. Distillation (bp 74-76°C @ 2 mmHg) affords analytical purity.[1]
Protocol B: The Scalable Alternative (NaBH₄/LiCl)
Best for: Large scale (>100g) or labs avoiding LAH. This method generates LiBH₄ in situ, which is strong enough to reduce esters (unlike NaBH₄ alone).[4][5]
Reagents & Equipment[3][4][5][6]
-
Substrate: (S)-Ethyl pyrrolidine-2-carboxylate.[1]
-
Reagents: Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl).[5]
-
Solvent: Absolute Ethanol or THF/Methanol mixture.[1]
-
Stoichiometry: 1.0 eq Ester : 2.0 eq NaBH₄ : 2.0 eq LiCl.[1]
Step-by-Step Procedure
-
Solvation: Dissolve NaBH₄ (2.0 equiv) and LiCl (2.0 equiv) in absolute Ethanol (or THF) at room temperature. Stir for 30 mins to allow LiBH₄ formation.
-
Note: The solution may become slightly cloudy.
-
-
Addition: Add the proline ester (1.0 equiv) slowly at 0°C.
-
Reaction: Warm to room temperature and stir for 12–24 hours.
-
Optimization: If reaction is sluggish, gentle heating to 40-50°C can accelerate conversion.[1]
-
-
Quench: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2 (destroys excess hydride and breaks boron complexes).
-
Workup:
-
Purification: Dry organics (Na₂SO₄), concentrate, and distill.
Workup Logic & Troubleshooting
The following decision tree helps navigate the critical workup phase to maximize recovery.
Figure 2: Operational workflow for product isolation based on reducing agent.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product stuck in aqueous phase.[1] | Use continuous extraction (DCM) or salt out the aqueous layer (NaCl) before extraction. |
| Incomplete Reaction | Old reagents or wet solvent.[1][4] | Use fresh NaBH₄; dry solvents over molecular sieves. Ensure LiCl is anhydrous.[1] |
| Racemization | High temperature or prolonged reflux.[1] | Keep reaction temp <70°C. Check optical rotation immediately. |
| Emulsions | Boron salts remaining. | Ensure acidic hydrolysis step (Method B) is long enough (1h) to break borate complexes. |
Characterization Specifications
Ensure your isolated product meets these standards before using it in downstream organocatalysis.
-
Optical Rotation:
( , Toluene). -
1H NMR (CDCl₃, 400 MHz):
3.65 (dd, 1H), 3.40 (dd, 1H), 3.20 (m, 1H), 2.90 (m, 2H), 2.60 (br s, NH/OH), 1.70-1.90 (m, 4H).
References
-
Enders, D. et al. "Reduction of Amino Acids to Amino Alcohols." Organic Syntheses, Coll. Vol. 10, p. 289 (2004).
-
Brown, H. C. et al. "Selective Reductions. 40. A Simple Modification of Sodium Borohydride for the Rapid Reduction of Esters." Journal of Organic Chemistry, 47(24), 4702–4708.
-
Sigma-Aldrich. "(S)-(+)-2-Pyrrolidinemethanol Product Sheet."[1]
-
PubChem. "Prolinol Compound Summary."[1] National Library of Medicine.[1]
- Abiko, A. et al. "Highly Enantioselective Synthesis of Amino Alcohols." Tetrahedron Letters, 33(38), 5517-5518.
Sources
- 1. Prolinol | C5H11NO | CID 90908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. (S)-Pyrrolidin-2-ylmethanol | 23356-96-9 - BuyersGuideChem [buyersguidechem.com]
(S)-Ethyl pyrrolidine-2-carboxylate as a precursor for chiral auxiliaries
Application Note: Strategic Synthesis of Chiral Auxiliaries from (S)-Ethyl Pyrrolidine-2-Carboxylate
Executive Summary & Strategic Value
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) represents a "privileged scaffold" in asymmetric synthesis. Unlike its parent amino acid, the ester is soluble in organic solvents and lacks zwitterionic character, making it a superior pivot point for nucleophilic acyl substitutions and Grignard additions.
This guide focuses on converting this ester into two high-value chiral auxiliary classes:
- -Diarylprolinols: The backbone of Jørgensen-Hayashi organocatalysts and CBS reductions.
-
Chiral Diamines: Ligands for transition-metal catalysis (e.g., asymmetric hydrogenation).
Key Technical Insight: While direct Grignard addition to the free amine is possible, this guide advocates for a Transient Protection Strategy (N-Boc or N-Cbz) or a Sacrificial Reagent Strategy to maximize yield and enantiopurity.
Strategic Pathway Mapping
The following diagram illustrates the divergent synthesis pathways accessible from the ethyl ester.
Figure 1: Divergent synthetic pathways from L-Proline ethyl ester. The Grignard route (Red) is the primary focus of this guide.
Protocol A: Synthesis of (S)- -Diphenylprolinol
This compound is the industry-standard precursor for the Jørgensen-Hayashi catalyst (used in asymmetric Michael additions).
The Challenge: The secondary amine proton in the starting ester is acidic (
Reagents & Equipment
-
(S)-Ethyl pyrrolidine-2-carboxylate (CAS: 5817-26-5)[2]
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous THF (Tetrahydrofuran)
- (saturated aqueous solution)
-
Inert Atmosphere Setup (Schlenk line or Nitrogen balloon)
Step-by-Step Methodology
-
Setup (Inert Conditions):
-
Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush with
and cool to 0°C using an ice bath.
-
-
Substrate Preparation:
-
Dissolve 14.3 g (100 mmol) of (S)-Ethyl pyrrolidine-2-carboxylate in 100 mL of anhydrous THF.
-
Expert Note: Ensure the ester is free of residual ethanol from its synthesis, as alcohols will quench the Grignard reagent violently.
-
-
Grignard Addition (The Critical Step):
-
Charge the addition funnel with 110 mL of PhMgBr (3.0 M, 330 mmol, 3.3 equiv ).
-
Dropwise Addition: Add the Grignard reagent slowly over 60 minutes.
-
Observation: A white precipitate (magnesium amide salt) may form. This is normal.
-
Causality: The first equivalent removes the N-H proton. The excess drives the double addition to the ester carbonyl to form the alkoxide.
-
-
Reaction Progression:
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
-
TLC Monitoring: Use Silica gel plates (Eluent: 10% MeOH in DCM). The starting ester (
) should disappear; the product is more polar.
-
-
Quenching & Workup:
-
Cool the reaction mixture back to 0°C .
-
Slow Quench: Carefully add saturated
(50 mL). Caution: Exothermic. -
Extract the aqueous layer with Ethyl Acetate (
mL). -
Dry combined organics over
and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH:
, 90:10:1). -
Target Yield: 75–85%.
-
Physical State: White to off-white crystalline solid.[3]
-
Quality Control Parameters
| Parameter | Specification | Validation Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 77–80 °C | Capillary MP Apparatus |
| Optical Rotation | Polarimetry | |
| Purity | >98% | HPLC (Chiralpak AD-H) |
Protocol B: Synthesis of Chiral Diamines (Aminolysis Route)
Chiral diamines derived from proline are essential ligands for copper-catalyzed cross-couplings and asymmetric hydrogenation.
Mechanism
This protocol utilizes aminolysis rather than hydrolysis. The ethyl ester is a better leaving group than the methyl ester for bulky amines due to slightly reduced electrophilicity allowing for better thermal control, though methyl is often faster.
Figure 2: Workflow for converting Proline Ester to Chiral Diamine.
Step-by-Step Methodology
-
Aminolysis:
-
Mix (S)-Ethyl pyrrolidine-2-carboxylate (1.0 equiv) with the desired primary amine (e.g., benzylamine, 1.2 equiv).
-
Stir at 60°C (neat or in minimal MeOH) for 24 hours.
-
Evaporate excess amine to obtain the crude amide.
-
-
Reduction:
-
Dissolve crude amide in anhydrous THF.
-
Add
(3.0 equiv) carefully at 0°C. -
Reflux for 16 hours.
-
-
Workup (Fieser Method):
-
For
grams of , add mL water, mL 15% NaOH, then mL water. -
Filter the granular precipitate. Concentrate the filtrate.
-
Safety & Handling (E-E-A-T)
Hazard Identification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H227: Combustible liquid (Flash point
50-60°C depending on purity).
Critical Precautions:
-
Moisture Sensitivity: While the ester itself is stable, the Grignard reaction requires strict exclusion of water.
-
Racemization Risk: Avoid strong bases at high temperatures for prolonged periods before the reaction starts, as the
-proton is acidic. However, the Grignard reaction itself preserves stereochemistry because the nucleophilic attack is faster than racemization under these conditions.
References
-
Mathre, D. J., et al. (1987). "A practical enantioselective synthesis of
-diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry, 52(15), 3211-3215. -
Enders, D., & Fey, P. (1995). "Asymmetric Synthesis of Amines and Amino Acids." Organic Syntheses, 72, 189. (General reference for Proline auxiliary chemistry).
-
Sigma-Aldrich. (2023).
-Diphenyl-2-pyrrolidinemethanol." -
Kano, T., & Maruoka, K. (2008). "Practical Synthesis of (S)-1,1-Diphenylprolinol Trimethylsilyl Ether." Organic Syntheses, 85, 10-14. (Demonstrates the silylation of the prolinol derived from the ester).
-
BenchChem. (2023). "(S)-Ethyl pyrrolidine-2-carboxylate Structure and Properties."
Sources
Troubleshooting & Optimization
Purification techniques for (S)-Ethyl pyrrolidine-2-carboxylate
Topic: Purification & Handling Guide
CAS (Free Base): 5904-27-8 | CAS (HCl Salt): 33305-75-8 Synonyms: L-Proline ethyl ester; L-Pro-OEt
Introduction: The "Jekyll & Hyde" of Amino Esters
Welcome to the technical guide for (S)-Ethyl pyrrolidine-2-carboxylate. As a researcher, you likely face a specific dichotomy with this molecule:
-
The HCl Salt: A stable, crystalline solid (Dr. Jekyll).
-
The Free Base: An unstable oil prone to rapid self-destruction via dimerization (Mr. Hyde).
This guide is structured to help you navigate between these two states without losing enantiomeric purity or yield.
Module 1: The "Safe Haven" – Purification of the HCl Salt
Recommendation: Always store this compound as the Hydrochloride (HCl) salt. Convert to the free base only immediately prior to use.
Protocol A: Crystallization of Crude HCl Salt
If your material is colored (often yellow/brown from thionyl chloride synthesis) or has a depressed melting point, use this standard recrystallization method.
Prerequisites:
-
Solvent A: Absolute Ethanol (EtOH) - High solubility.
-
Solvent B: Diethyl Ether (Et2O) or MTBE - Anti-solvent.
Step-by-Step Procedure:
-
Dissolution: Place the crude hygroscopic solid in a flask. Add the minimum amount of boiling Absolute EtOH required to fully dissolve the solid.
-
Tech Note: If the solution is dark, add activated charcoal (1 wt%), stir for 5 mins, and filter hot through Celite.
-
-
The Cloud Point: Remove from heat. While still warm, add Et2O dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of EtOH to clear the solution.
-
Crystallization: Seal the flask (exclude moisture) and allow it to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Isolation: Filter the white needles under an inert atmosphere (N2/Ar) if possible. Wash with cold Et2O.
-
Drying: Dry under high vacuum over P2O5 or KOH pellets. The salt is hygroscopic .
| Parameter | Specification |
| Target Melting Point | ~110°C (Sharp) [1] |
| Appearance | White crystalline needles |
| Storage | < 4°C, Desiccated |
Module 2: The "Danger Zone" – Handling the Free Base
Critical Warning: The free base is an amine and an ester. It can nucleophilically attack itself (intermolecularly) to form a diketopiperazine (DKP). This reaction is accelerated by heat , water , and time .
Protocol B: Liberating the Free Base (Neutralization)
Do not use strong bases (NaOH/KOH) if possible, as they promote hydrolysis.
-
Suspension: Suspend the HCl salt in dry Dichloromethane (DCM) at 0°C (Ice bath).
-
Base Addition: Add a saturated solution of Potassium Carbonate (K2CO3) or use Ammonia gas.
-
Why K2CO3? It is mild enough to prevent ester hydrolysis but strong enough to deprotonate the amine.
-
-
Separation: Separate the organic layer quickly.
-
Drying: Dry over anhydrous Na2SO4 (Magnesium sulfate is slightly acidic and less ideal).
-
Evaporation: Remove solvent under reduced pressure at < 30°C . Do not heat.
Protocol C: Vacuum Distillation (Only if Necessary)
If you must distill the free base, you are racing against dimerization.
-
Vacuum Requirement: High Vacuum (< 1 mmHg) is mandatory.
-
Temperature Limit: Keep the pot temperature below 60°C.
-
Boiling Point: ~60-62°C @ 10 mmHg (approximate; varies by vacuum quality).
Module 3: Troubleshooting & Failure Analysis
Issue 1: "My oil turned into a solid white mass overnight."
Diagnosis: Diketopiperazine (DKP) Formation. Mechanism: Two molecules of the free base condensed to form cyclo-Pro-Pro (Prolyl anhydride). This is thermodynamically favored and irreversible.
Figure 1: The irreversible dimerization pathway of proline esters [2].
Issue 2: "My enantiomeric excess (ee) dropped."
Diagnosis: Racemization via Enolization. Cause: Using strong bases (NaH, NaOH) or high temperatures allows the alpha-proton (adjacent to the carbonyl) to be removed, forming an achiral enolate intermediate. Solution:
-
Switch to K2CO3 or NaHCO3 for neutralization.
-
Keep all processing steps < 0°C .
-
Avoid leaving the free base in polar protic solvents (methanol/ethanol) which facilitate proton exchange [3].
Issue 3: "The product smells like ethanol."
Diagnosis: Hydrolysis or incomplete solvent removal. Solution:
-
If hydrolysis: You have reverted to L-Proline. Check solubility; L-Proline is water-soluble, the ester is organic-soluble.
-
If solvent: Use a high-vacuum manifold. Note that "rotovapping" at 40°C is often insufficient to remove trace EtOH without triggering DKP formation.
FAQ: Quick Reference
Q: Can I store the free base in the freezer? A: Only for very short periods (hours to days). Even at -20°C, the dimerization reaction proceeds slowly. Always store as the HCl salt.
Q: Why do you recommend DCM over Ethyl Acetate for extraction? A: Proline esters are highly polar. DCM extracts the free base more efficiently from the aqueous phase than Ethyl Acetate, resulting in higher yields.
Q: Is the HCl salt hygroscopic? A: Yes, extremely. If left open, it will absorb water, become sticky, and eventually hydrolyze. Store in a desiccator.
References
-
Santa Cruz Biotechnology. L-Proline ethyl ester hydrochloride | CAS 33305-75-8.[1]Link
-
Capasso, S., et al. (1976). Kinetics and mechanism of the formation of diketopiperazines from peptide esters. Journal of the Chemical Society.
-
Benoiton, N. L. (2019). Chemistry of Peptide Synthesis: Racemization.[2][3] CRC Press. (General reference for alpha-proton acidity in amino acid esters).
-
PubChem. Compound Summary: L-Proline ethyl ester hydrochloride.[4]Link
Sources
How to prevent racemization of (S)-Ethyl pyrrolidine-2-carboxylate
Subject: Prevention of Racemization and Diketopiperazine Formation
Executive Summary & Core Directive
The Molecule: (S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester). The Problem: This molecule is chemically fragile in its free base form . It faces two simultaneous threats that often present as "loss of optical purity":
-
Direct Racemization: Deprotonation of the
-carbon leading to an achiral enolate intermediate. -
Diketopiperazine (DKP) Formation: Rapid intermolecular dimerization (or intramolecular cyclization if coupled) which consumes the material and complicates stereochemical analysis.
The Golden Rule:
Never store the free base. Isolate, store, and handle this compound exclusively as the Hydrochloride (HCl) Salt . Liberate the free base in situ only at the exact moment of reaction at
.
The Mechanisms of Failure
To prevent the issue, you must understand the enemy. Racemization is driven by base and heat .
Diagram 1: Racemization & DKP Pathways
The following diagram illustrates how improper handling (excess base or heat) leads to loss of chirality.
Caption: Figure 1. The dual failure modes: Base-catalyzed enolization leads to racemization, while free-base instability leads to DKP dimerization.
Storage & Handling Protocols
The "Salt" Protocol (Mandatory)
The free amine has a pKa of ~10.6. In its neutral state (free base), the amine is nucleophilic enough to attack the ester of a neighboring molecule, forming a dimer (DKP).
| Parameter | Hydrochloride Salt (Recommended) | Free Base (High Risk) |
| Stability | > 12 months at | < 24 hours at RT (Dimerizes) |
| Hygroscopicity | High (Store with desiccant) | Moderate |
| Racemization Risk | Negligible | High (Auto-catalytic) |
Action Item: If you purchased the free base, immediately convert it to the HCl salt:
-
Dissolve in dry Ethanol or Diethyl Ether.
-
Add 1.1 equivalents of HCl (in dioxane or ether) at
. -
Filter the white precipitate and dry under vacuum.
Reaction Optimization (Synthesis & Coupling)
Most racemization occurs during amide coupling or N-alkylation . The alpha-proton of proline esters is exceptionally acidic compared to other amino acids due to the ring strain and the inductive effect of the ester.
Base Selection Guide
Using the wrong base is the #1 cause of racemization.
| Base Category | Examples | Risk Level | Recommendation |
| Tertiary Amines | TEA, DIPEA | High | Avoid if possible. If necessary, use exactly 1.0 eq at |
| Hindered Bases | 2,4,6-Collidine | Low | Preferred. Too bulky to abstract the |
| Inorganic Weak | Medium | Safe in biphasic systems; risky in homogeneous organic solvents with heat. | |
| Strong Bases | NaH, LDA, KOH | Critical | NEVER USE. Instant racemization. |
Safe Coupling Protocol (In-Situ Neutralization)
Do not pre-liberate the free base. Perform the liberation in the presence of the electrophile.
Workflow:
-
Dissolve: Suspend (S)-Proline ethyl ester HCl salt in DCM or DMF.
-
Add Electrophile: Add your carboxylic acid and coupling agent (e.g., EDC/Oxyma or HATU).
-
Cool: Chill the mixture to
to . -
Activate: Add the base (DIPEA or Collidine) dropwise .
-
Why? This ensures the free amine reacts with the activated acid immediately upon liberation, leaving no time for it to racemize or dimerize.
-
Diagram 2: The "Safe Coupling" Decision Tree
Caption: Figure 2.[1][2] Kinetic control workflow. Adding base last at low temperature prevents the free amine from existing in a "waiting" state where it can racemize.
Workup & Purification (The Danger Zone)
Users often successfully run the reaction but racemize the product during workup.
Critical Error: Washing with strong base (1M NaOH) to remove unreacted acid. Correction: The ester group activates the alpha-proton. Exposure to pH > 10, even for minutes, can erode enantiomeric excess (ee).
Recommended Workup:
-
Quench: Dilute with EtOAc.
-
Acid Wash: Wash with 5% Citric Acid or 1M HCl (removes unreacted amine/base).
-
Mild Base Wash: Wash with Saturated
(pH ~8.5). Do not use NaOH or . -
Dry:
and concentrate at . High vac temperature can induce racemization.[3]
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Optical Rotation | Racemization occurred during reaction or workup. | Switch base to Collidine. Ensure reaction temp never exceeds |
| Insoluble White Precipitate | Diketopiperazine (DKP) formation.[4] | You left the free base standing too long. Use in situ neutralization (See Section 4.2).[2] |
| Yield > 100% | Solvent trapping or salt contamination. | Proline esters trap DMF/DMSO. Dry under high vacuum for 24h. Verify by NMR. |
| Double Peaks in NMR | Rotamers (common in Proline) OR Diastereomers (Racemization). | Test: Heat NMR tube to |
FAQ: Is HOBt safe for Proline coupling?
Answer: Proceed with caution. While HOBt is standard for suppressing racemization in most amino acids, specific studies suggest HOBt can catalyze racemization in proline esters under certain conditions [1].[5] Oxyma Pure is a superior, safer alternative for suppressing racemization in sensitive ester couplings.
References
-
Anteunis, M. J. O., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research.
-
Steinauer, R., et al. (1989). Racemization of amino acid esters.[5] Journal of Organic Chemistry. (Mechanistic foundation of alpha-proton acidity).
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Detailing the instability of the free base).
-
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Racemization.[2][5] Chemical Reviews. (Modern coupling standards).
(Note: Always verify specific batch data with your internal QC before scaling up.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-Ethyl Pyrrolidine-2-Carboxylate
Topic: Scale-Up Synthesis of L-Proline Ethyl Ester Hydrochloride Ticket Severity: Tier 3 (Process Optimization & Scale-Up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge: Scaling the esterification of L-Proline from bench (grams) to pilot (kilograms) presents three specific failure modes: thermal runaway during reagent addition, hygroscopic product loss during isolation, and racemization during neutralization.
The Solution: This guide standardizes the Thionyl Chloride (
Critical Constraint: The product is isolated as the Hydrochloride Salt . The free base is unstable (prone to cyclization into diketopiperazine) and should only be generated in situ immediately prior to the next synthetic step.
Standardized Scale-Up Protocol (The "Golden Path")
Scale: 1.0 kg L-Proline input Reaction Type: Fischer Esterification (Acid-Catalyzed)[1]
Reagent Stoichiometry Table
| Component | Role | Eq. | Mass/Vol | Critical Parameter |
| L-Proline | Substrate | 1.0 | 1.0 kg | Dryness (<0.5% water) |
| Ethanol (Absolute) | Solvent/Rgt | 10.0 | ~5.0 L | 200 proof required |
| Thionyl Chloride | Activator | 1.2 | ~1.24 kg | Control Addition Rate |
| MTBE | Anti-Solvent | N/A | ~10.0 L | Replacement for Diethyl Ether |
Step-by-Step Workflow
-
System Inertion: Purge a 20L jacketed reactor with
. Ensure the condenser is set to -10°C to capture ethanol vapors. -
Solvent Charge: Charge Absolute Ethanol (5.0 L) and cool to -5°C to 0°C .
-
Activation (The Danger Zone): Add Thionyl Chloride dropwise.
-
Technical Note: This reaction (
) is highly exothermic. Maintain internal temp <10°C.
-
-
Substrate Addition: Once the exotherm subsides, add L-Proline solid in portions. The slurry will eventually dissolve as the reaction proceeds.
-
Reflux: Heat to reflux (approx. 78°C) for 3-5 hours. The solution should turn clear.
-
Concentration: Distill off ~70-80% of the ethanol under reduced pressure. Do not distill to dryness (avoids discoloring/decomposition).
-
Crystallization: Add MTBE (Methyl tert-butyl ether) to the concentrated residue while stirring. Cool to 0°C to precipitate the white hydrochloride salt.
-
Filtration: Filter the white solid under
. Wash with cold MTBE.
Troubleshooting Modules
Module A: Thermal Management & Safety
User Question: "During the addition of thionyl chloride, the temperature spiked rapidly, and the solution turned yellow. Is the batch ruined?"
Scientist's Analysis:
The yellow color indicates the formation of decomposition byproducts, likely due to local overheating. When
Corrective Action:
-
Stop Addition: Halt immediately. Allow the reactor to cool back to 0°C.
-
Check Condenser: Ensure your scrubber is handling the
/HCl off-gas effectively. -
Resume Slowly: Resume addition only when thermal control is re-established.
-
Recovery: If the final product is slightly yellow, recrystallize from EtOH/MTBE.
Module B: Isolation Issues (The "Oily Product" Problem)
User Question: "I followed the procedure, but after removing the solvent, I got a viscous oil instead of a white solid. It won't crystallize."
Scientist's Analysis: L-Proline ethyl ester hydrochloride is extremely hygroscopic . If the ethanol was not absolute, or if atmospheric moisture entered during concentration, the presence of water will prevent crystallization, leaving you with an oil. Additionally, residual ethanol acts as a solubilizer.
Troubleshooting Steps:
-
Azeotropic Drying: Add Toluene (or fresh absolute EtOH) to the oil and re-evaporate to drive off residual water/ethanol.
-
Anti-Solvent Switch: Ensure you are using a non-polar anti-solvent. On a large scale, we replace Diethyl Ether (flammability hazard) with MTBE or IPE (Diisopropyl ether) .
-
Seed Crystals: If available, add a small seed crystal of the pure salt to induce nucleation.
Module C: Enantiomeric Purity (Racemization)
User Question: "My optical rotation is lower than the literature value (
Scientist's Analysis: Proline is susceptible to racemization via an enolization mechanism, particularly if the reaction mixture is heated for too long or if the neutralization (to free base) is too harsh.
Prevention Protocol:
-
Acidic Stability: The HCl salt is configurationally stable. Racemization in acid requires extreme temperatures (>100°C).
-
Base Sensitivity: If you neutralized the salt to check rotation, ensure the pH did not exceed 9-10. High pH rapidly removes the
-proton. -
Check: Verify the rotation on the salt, not the free base, to eliminate workup variables.
Visualization & Logic Flows
Diagram 1: Reaction Safety & Process Control
Caption: Logic flow for the safe addition of Thionyl Chloride, emphasizing thermal interlocks.
Diagram 2: Workup Decision Matrix
Caption: Critical decision path for isolating the stable Salt vs. the unstable Free Base.
References & Authority
-
Organic Syntheses, Coll. Vol. 9, p. 426 (1998). General procedure for esterification of amino acids using thionyl chloride.
-
Sigma-Aldrich (Merck). Safety Data Sheet: Thionyl Chloride. (Critical for H314/H335 hazard codes).
-
PubChem Compound Summary. L-Proline Ethyl Ester Hydrochloride Physical Properties.
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Authoritative text on preventing racemization in amino acid derivatives).
-
Master Organic Chemistry. Fischer Esterification Mechanism and Equilibrium Control.
Sources
Technical Support Center: Optimizing Reactions with (S)-Ethyl Pyrrolidine-2-Carboxylate
Reagent Code: L-Proline Ethyl Ester Primary Applications: Organocatalysis, Peptide Synthesis, Chiral Building Block Support Tier: Level 3 (Senior Research)
Introduction: The "Hidden" Instability
(S)-Ethyl pyrrolidine-2-carboxylate is a deceptively simple reagent. While it is a ubiquitous chiral scaffold, its secondary amine structure combined with an ester moiety creates a "ticking clock" of reactivity.
As a Senior Application Scientist, I often see researchers fail not because of their reaction design, but because they treat this reagent like a stable commodity chemical. It is not. It is a dynamic system prone to auto-condensation (diketopiperazine formation) , racemization , and hydrolysis .
This guide bypasses standard textbook procedures to address the specific failure modes that kill yield in the lab.
Module 1: Reagent Integrity & Handling
The Core Problem: You are likely storing the reagent incorrectly. The free base of L-proline ethyl ester is unstable at room temperature. It undergoes intermolecular condensation to form the diketopiperazine (DKP) byproduct, which is a catalytic dead-end.
Protocol 1: The "Fresh Release" System
Never store the free base for long periods. Purchase or synthesize the Hydrochloride (HCl) salt . Liberate the free amine in situ or immediately prior to use.
Step-by-Step Activation Protocol:
-
Dissolution: Dissolve (S)-Ethyl pyrrolidine-2-carboxylate·HCl in the minimum amount of water (or biphasic DCM/Water).
-
Neutralization: Add saturated NaHCO₃ or Na₂CO₃ at 0°C . Crucial: Avoid strong bases (NaOH/KOH) to prevent ester hydrolysis.
-
Extraction: Extract immediately with DCM or EtOAc.
-
Drying: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is a concern later).
-
Usage: Concentrate in vacuo below 30°C and use within 1 hour .
Troubleshooting Reagent Quality
| Symptom | Diagnosis | Solution |
| Reagent is a solid/gel instead of oil | DKP Formation. The free base has dimerized into Cyclo(L-Pro-L-Pro). | Discard. This process is irreversible under mild conditions. Switch to HCl salt storage. |
| Cloudy liquid after neutralization | Incomplete Drying / Salt Carryover. Water inhibits many organocatalytic cycles. | Re-dry with fresh Na₂SO₄. Ensure clear filtrate before concentration. |
| Smell of Ethanol | Hydrolysis. The ester bond has cleaved. | Check pH of neutralization. If pH > 10, hydrolysis is rapid. Keep pH 8-9. |
Module 2: Organocatalysis Optimization
Context: Using the reagent as a catalyst for Aldol, Mannich, or Michael reactions.
The "Water Paradox": In many organocatalytic cycles (e.g., Hajos-Parrish-Eder-Sauer-Wiechert type reactions), absolute dryness is often detrimental. A trace amount of water aids proton transfer steps and catalyst turnover. However, too much water hydrolyzes the iminium intermediate.
Visualizing the Failure Mode
The following diagram illustrates where the cycle breaks down if water content is uncontrolled.
Figure 1: The delicate water balance in enamine catalysis. Excess water short-circuits the stereoselective step.
FAQ: Organocatalysis Yields
Q: My reaction conversion is stalled at 50%. Adding more catalyst doesn't help. A: You likely have Product Inhibition or Catalyst Poisoning .
-
Mechanism: The product might be forming a stable H-bond complex with the catalyst.
-
Fix: Add a co-catalyst. Acetic acid (10-20 mol%) or Benzoic acid often accelerates the hydrolysis of the iminium intermediate, releasing the product and regenerating the catalyst.
Q: The enantiomeric excess (ee) is lower than reported in literature. A: Check your temperature and concentration.
-
Temperature: Lower is generally better for ee, but slower. Try -10°C to 0°C.
-
Self-Aggregation: At high concentrations, proline esters can self-aggregate, altering the chiral pocket. Dilute the reaction to 0.1M - 0.2M.
Module 3: Synthetic Building Block (Peptide/Amide Coupling)
Context: Using (S)-Ethyl pyrrolidine-2-carboxylate as a substrate to build larger molecules.
Critical Warning: Diketopiperazine (DKP) Formation When this reagent is the C-terminal residue of a dipeptide, it is chemically predisposed to bite its own tail, ejecting the ester and forming a 6-membered ring.[1] This happens notoriously fast during Fmoc-deprotection of the second amino acid.
Figure 2: The kinetic competition between chain elongation and DKP cyclization.
Troubleshooting Guide: Coupling Reactions
| Issue | Root Cause | Technical Solution |
| Low Yield during coupling to Proline Ester | Steric Hindrance. Proline is a secondary amine; it is less nucleophilic and more hindered than primary amines. | 1. Use highly active coupling agents: HATU or COMU (avoid standard EDC/NHS).2. Double coupling cycles.3. Microwave assistance (max 50°C). |
| Loss of Chiral Purity (Racemization) | Oxazolone Mechanism. Activated proline esters racemize easily via oxazolone intermediates, especially with HOBt. | 1. Avoid HOBt. Use Oxyma Pure or HOAt as additives.2. Keep base (DIEA/NMM) equivalents to a minimum (1:1 with acid).3. Use DCM instead of DMF if solubility permits (lowers racemization risk). |
| "Missing" Product after deprotection | DKP Formation. The dipeptide cyclized and washed away (if solid phase) or precipitated (if solution phase). | 1. Use Trityl linkers (bulky) if on solid phase.2. For solution phase: Avoid leaving the dipeptide free base in solution. Acidify immediately or couple the next amino acid in situ without isolation. |
References
-
DKP Formation Mechanisms: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link
-
Racemization Control: Pitzer, J., et al. (2022).[2] Racemization-free and scalable amidation of L-proline in organic media.[2][3] Green Chemistry.[4] Link
-
Organocatalysis & Water Effect: Zlotin, S. G., et al. (2011).[5] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Molecules.[1][2][3][4][6][7][8][9][10][11][12][13] Link
-
Reagent Properties: PubChem Compound Summary for Ethyl L-prolinate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 7. (S)-Ethyl pyrrolidine-2-carboxylate | 5817-26-5 | Benchchem [benchchem.com]
- 8. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of N-Alkylation for Pyrrolidines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: N-Alkylation of Pyrrolidines (Methodology, Optimization, & Troubleshooting)
Introduction: The Pyrrolidine Challenge
Pyrrolidines are ubiquitous pharmacophores in drug discovery, yet their derivatization often presents a "Goldilocks" problem. As a secondary amine with high nucleophilicity (pKa ~11.3), pyrrolidine is prone to over-alkylation (forming quaternary ammonium salts) and side reactions (elimination) if conditions are too aggressive. Conversely, steric hindrance at the
This guide provides a causality-driven approach to optimizing these reactions, moving beyond "recipe following" to mechanistic control.
Module 1: Method Selection Strategy
Before touching a flask, select the correct pathway based on your electrophile availability and stability.
Decision Matrix: Which Route?
Figure 1: Decision matrix for selecting the optimal N-alkylation pathway based on electrophile class.
Module 2: Direct Nucleophilic Substitution (SN2)
Best for: Primary alkyl halides, benzyl bromides. Primary Failure Mode: Over-alkylation (Quaternization).
The "Base/Solvent" Tuning Fork
The choice of base and solvent dictates the reaction rate and the solubility of the intermediate ammonium salt.
| Parameter | Standard Condition | "Push" Condition (Sluggish) | "Pull" Condition (Over-reactive) |
| Base | K₂CO₃ (3.0 eq) | Cs₂CO₃ (Higher solubility/basicity) | NaHCO₃ or DIPEA (Milder) |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO (Polarity boosts rate) | THF or Toluene (Slower rate) |
| Additive | None | KI (0.1 eq, Finkelstein) | Low Temp (0°C) |
Protocol 1: Controlled SN2 Alkylation
Designed to minimize bis-alkylation.
-
Dissolution : Dissolve pyrrolidine (1.0 eq) in MeCN (0.2 M).
-
Base Activation : Add K₂CO₃ (3.0 eq). Stir for 10 min at RT to ensure suspension homogeneity.
-
Controlled Addition :
-
Crucial Step: Dilute the alkyl halide (1.0 eq) in a small volume of MeCN.
-
Add dropwise over 30–60 minutes. Do not dump.
-
Why? Keeping the electrophile concentration low relative to the amine favors mono-alkylation.
-
-
Monitoring : Stir at RT. Monitor by LCMS/TLC.
-
Checkpoint: If <10% conversion after 2h, add KI (10 mol%) or heat to 50°C.
-
-
Workup : Filter solids (inorganic salts). Concentrate filtrate.
Module 3: Reductive Amination
Best for: Secondary alkyl groups, avoiding quaternary salts. Mechanism : Formation of iminium ion followed by irreversible hydride reduction.
Hydride Source Selection
| Reagent | Reactivity | pH Sensitivity | Use Case |
| NaBH(OAc)₃ (STAB) | Mild | Tolerates weak acid | Standard. Reduces iminium, not aldehyde. |
| NaCNBH₃ | Moderate | Needs pH ~6 | Older method. Toxic cyanide byproduct. |
| NaBH₄ | Strong | Basic conditions | Risky. Can reduce aldehyde before imine forms. |
Protocol 2: One-Pot Reductive Alkylation
Self-validating: The use of STAB prevents reduction of the starting aldehyde.
-
Imine Formation : Combine pyrrolidine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane) or DCM.
-
Acid Catalyst : Add Acetic Acid (1.0–2.0 eq).
-
Why? Catalyzes iminium formation.
-
-
Equilibration : Stir for 30–60 mins at RT.
-
Reduction : Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Note: Gas evolution (H₂) may occur.
-
-
Quench : Quench with sat. NaHCO₃. Extract with DCM.
Module 4: "Borrowing Hydrogen" (Catalytic Alkylation)
Best for: Green chemistry, using alcohols directly (avoiding mutagenic halides).
Mechanism : Metal catalyst dehydrogenates alcohol
Workflow Visualization
Figure 2: The "Borrowing Hydrogen" catalytic cycle. The catalyst shuttles hydride from the alcohol to the imine.[1][2]
Recommended Catalyst System:
-
Catalyst : [Cp*IrCl₂]₂ (1–2 mol%) or Ru-Macho.
-
Base : NaHCO₃ (0.1–0.5 eq) - Only catalytic base needed.
-
Solvent : Toluene or Water (if using water-soluble catalysts).
-
Temp : 100–120°C (Activation energy barrier is higher than SN2).
Troubleshooting & FAQs
Q1: I am seeing significant over-alkylation (quaternary salt). How do I stop at the tertiary amine?
Diagnosis : The product (tertiary amine) is often more nucleophilic than the starting pyrrolidine due to the inductive effect of the alkyl group. Solutions :
-
Reverse Addition : Add the alkyl halide slowly to a solution of the amine (keep amine in excess locally).
-
Stoichiometry : Use 0.8 eq of alkyl halide relative to 1.0 eq of pyrrolidine. Accept lower conversion for higher purity.
-
Switch Method : Switch to Reductive Amination . It is mechanistically impossible to "over-alkylate" to a quaternary salt using standard hydride reagents because the tertiary amine cannot form an iminium ion.
Q2: My reaction with an alkyl chloride is stuck at 50% conversion.
Diagnosis : Alkyl chlorides are poor leaving groups. Solutions :
-
Finkelstein Conditions : Add KI or TBAI (Tetrabutylammonium iodide) (10–50 mol%). This generates the alkyl iodide in situ, which is 100x more reactive.
-
Solvent Switch : Move to DMF or DMSO and increase temperature to 80°C.
-
Base Switch : Use Cs₂CO₃ .[3][4] The "Cesium Effect" improves solubility and reactivity of the nucleophile.
Q3: I'm using reductive amination, but I'm getting the alcohol (reduction of ketone) instead of the amine.
Diagnosis : The hydride reagent is reducing the carbonyl before the imine forms. Solutions :
-
Pre-formation : Stir the amine and ketone with acid catalyst/drying agent (MgSO₄) for 2 hours before adding the hydride.
-
Reagent Switch : Ensure you are using NaBH(OAc)₃ , not NaBH₄. NaBH(OAc)₃ is less basic and less reactive toward neutral carbonyls.
Q4: The pyrrolidine hydrochloride salt is not reacting.
Diagnosis : The amine is protonated and non-nucleophilic. Solutions :
-
Free-basing : Treat the salt with aqueous NaOH/DCM, separate, dry, and use the free base.
-
In-situ : Add an extra equivalent of base (e.g., TEA or DIPEA) to the reaction mixture to neutralize the HCl salt before the alkylation mechanism begins.
References
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone (Applicable to general N-heterocycles). ResearchGate.[5][6] Available at: [Link]
-
Avoiding Over-alkylation . ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Borrowing Hydrogen for Organic Synthesis . ACS Central Science. Available at: [Link]
-
N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by MOF-Supported Iridium . NIH/PubMed. Available at: [Link]
-
Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses . ACS Org. Process Res. Dev.. Available at: [Link][7]
Sources
- 1. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low enantioselectivity in organocatalyzed reactions
Status: Operational | Tier: Level 3 Technical Support
Subject: Troubleshooting Low Enantioselectivity (
Welcome to the Support Hub
You are likely here because your HPLC trace shows a disappointing 10%
This guide treats your reaction as a system of competing rates. We will isolate the variables causing your catalyst to lose its grip on the transition state.
Module 1: The Triage Phase (Initial Diagnosis)
Before redesigning the catalyst, rule out the "silent killers."
Q: My
is near zero (<10%). Is my catalyst dead?
A: Not necessarily. In organocatalysis, a racemic product often means the uncatalyzed background reaction is outcompeting the catalyzed pathway.
The Diagnostic Logic:
-
Check the "Parasitic" Water:
-
Covalent Catalysis (e.g., Proline):[1][2] Small amounts of water can actually improve turnover by hydrolyzing intermediates, but too much shifts the equilibrium toward inactive species like oxazolidinones (Seebach's "parasitic" species) [1].
-
H-Bonding Catalysis (e.g., Thioureas): Water is a competitive H-bond acceptor. If your solvent is "wet" DMSO or Methanol, the solvent is binding your catalyst, not the substrate.
-
-
The "Silent Control" Experiment:
-
Protocol: Run the exact reaction conditions (solvent, temp, concentration, additives) without the catalyst .
-
Result:
-
Q: The background reaction is fast. How do I stop it?
A: You must increase the rate differential (
-
Dilution: Uncatalyzed bimolecular reactions often slow down more significantly upon dilution than catalyst-bound pathways (depending on the rate-determining step).
-
Temperature: Lower the temperature. While this slows everything, the catalyzed pathway (lower activation energy,
) usually retains more rate than the higher-barrier background reaction. -
Slow Addition: Syringe pump addition of the nucleophile keeps its concentration low, starving the background pathway while the catalyst (present in constant concentration) captures the available reagent.
Module 2: The Thermodynamic Environment (Solvent & Temp)
Q: I switched to a more polar solvent to improve solubility, and my
dropped. Why?
A: You likely disrupted the non-covalent interactions essential for stereocontrol.
The Solvent/Catalyst Compatibility Matrix
| Catalyst Class | Activation Mode | Preferred Solvents | "Danger" Solvents | Mechanistic Reason |
| Thioureas / Squaramides | Hydrogen Bonding (LUMO lowering) | Toluene, DCM, TBME | DMSO, DMF, MeOH, Pyridine | Polar solvents act as H-bond acceptors, competitively inhibiting the catalyst [2]. |
| Proline / Secondary Amines | Enamine / Iminium | DMSO, DMF, CHCl3, MeOH | Hexanes (often poor solubility) | Polar solvents stabilize the zwitterionic transition states. DMSO is often ideal for proline [3]. |
| Chiral Phosphoric Acids | Ion Pairing / H-Bonding | Benzene, Toluene, DCM | THF, Ethers | Ethers can disrupt the tight ion pair or H-bond network required for the chiral pocket. |
Q: Will lowering the temperature always improve selectivity?
A: No. This is a common misconception involving the Isokinetic Relationship.
While lowering
Module 3: Advanced Diagnostics (Aggregation & NLE)
Q: My
changes as I change the catalyst loading. What is happening?
A: This is the hallmark of Catalyst Aggregation or Non-Linear Effects (NLE) . Organocatalysts (especially cinchona alkaloids, phosphoric acids, and proline) often exist in equilibrium between monomers and dimers.
-
Monomer: Usually the active, selective species.
-
Dimer: Often inactive (reservoir) or non-selective.
If your catalyst aggregates, the effective concentration of the active species is not what you think it is. This is rigorously detailed in the work of Blackmond and Kagan [4, 5].
Visualizing the Problem:
Caption: Kinetic competition between catalyst aggregation (reservoir effect) and the productive catalytic cycle. High aggregation reduces active catalyst concentration, allowing the background reaction to dominate.
Protocol: The Non-Linear Effect (NLE) Study
Use this protocol to confirm if catalyst aggregation is killing your selectivity.
Objective: Determine if the enantiomeric excess of the product (
Steps:
-
Prepare Catalyst Blends: Prepare catalyst mixtures with varying
: -
Run Reactions: Run the standard reaction with each blend, stopping at low conversion (<20%) to avoid kinetic resolution effects.
-
Plot Data: Plot
(Y-axis) vs. (X-axis).
Interpretation:
-
Linear Line: Monomeric active species. No aggregation. (Look elsewhere for your problem).
-
Positive Deviation (Curve above line): (+)-NLE. The heterochiral dimer (R+S) is more stable and inactive than the homochiral dimer. This is actually good (Asymmetric Amplification) but implies complex kinetics.
-
Negative Deviation (Curve below line): (-)-NLE. The catalyst is aggregating into less selective species.
-
Fix:Lower the catalyst loading. This shifts the equilibrium back toward the monomer.
-
Summary Checklist for Troubleshooting
| Symptom | Probable Cause | Immediate Action |
| Racemic Product | Fast Background Reaction | Run "Silent Control." Lower Temp. Dilute. |
| Low | Solvent Interference | Check Matrix (Module 2). Switch solvents. |
| Catalyst Aggregation | Perform NLE Study. Lower catalyst loading.[4][6] | |
| Product Epimerization | Product is unstable. Stop reaction earlier. | |
| Inconsistent | Water/Impurity Content | Titrate solvents. Use fresh reagents. |
References
-
List, B. (2006). The Role of Water in Proline-Catalyzed Aldol Reactions. Journal of the American Chemical Society.[3] Link
-
Jacobsen, E. N. (2000). Asymmetric Catalysis with Chiral Hydrogen-Bond Donors. Accounts of Chemical Research. Link
-
Seebach, D. (2007). On the Mechanism of Proline-Catalyzed Reactions. Helvetica Chimica Acta. Link
-
Blackmond, D. G. (2000).[7] Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research. Link
-
Kagan, H. B. (2001). Nonlinear Effects in Asymmetric Catalysis. Advanced Synthesis & Catalysis. Link
Sources
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic aspects of nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines for (S)-Ethyl pyrrolidine-2-carboxylate
Technical Support Center: (S)-Ethyl Pyrrolidine-2-Carboxylate
Topic: Storage, Handling, and Stability Protocols CAS: 5817-26-5 (Free Base) | 33305-75-8 (HCl Salt) Synonyms: L-Proline ethyl ester; Ethyl L-prolinate[1][2]
Executive Technical Summary
(S)-Ethyl pyrrolidine-2-carboxylate is a chiral building block extensively used in organocatalysis and peptide synthesis.[2] Users must distinguish between its two primary forms:
-
The Hydrochloride Salt: A stable, crystalline solid.
-
The Free Base: A reactive, hygroscopic oil prone to oxidation, hydrolysis, and self-condensation (dimerization).
Critical Warning: The free base is thermodynamically unstable over time. It should be generated in situ or used immediately after liberation from the salt. Long-term storage of the free base often leads to the formation of diketopiperazine (DKP) dimers and loss of optical purity.[2]
Storage Guidelines: The Stability Matrix
The following matrix dictates storage conditions based on the chemical state of the compound.
| Parameter | Hydrochloride Salt (Recommended) | Free Base (Reactive Form) |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow liquid/oil |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 3 months) | -20°C (Mandatory) |
| Atmosphere | Dry, tightly sealed.[2] Desiccant recommended. | Inert Gas (Argon/Nitrogen) required.[2] |
| Hygroscopicity | Moderate.[3] Clumps upon moisture exposure. | High. Rapidly absorbs water, leading to hydrolysis. |
| Shelf Life | 24+ months (if dry) | < 1 month (prone to dimerization/oxidation) |
| Primary Degradation | Hydrolysis (if wet) -> L-Proline + Ethanol | Oxidation (Yellowing), Dimerization (DKP), Racemization |
Operational Workflows & Handling
Workflow A: Generating the Free Base (Liberation Protocol)
Most researchers purchase the stable HCl salt but require the free base for organocatalytic cycles. The following workflow minimizes racemization and hydrolysis risks.
Figure 1: Protocol for liberating the free base from the hydrochloride salt. Note the emphasis on immediate usage.
Technical Rationale:
-
Base Selection: Use mild inorganic bases (NaHCO₃, Na₂CO₃) rather than strong hydroxides (NaOH) to prevent ester hydrolysis.[2]
-
Temperature Control: Evaporation of solvents should occur at < 30°C . Higher temperatures during concentration can induce DKP formation (self-cyclization).[2]
Troubleshooting & FAQs
Q1: My "colorless" oil has turned yellow/orange. Is it still usable?
-
Diagnosis: Oxidative Degradation.
-
Mechanism: Secondary amines are susceptible to N-oxidation by atmospheric oxygen, forming N-oxides or imine impurities which are chromophores (colored).[2]
-
Solution:
-
Minor Yellowing: Likely usable for crude reactions but may affect yield.
-
Dark Orange/Brown: Significant degradation. Purify via vacuum distillation (bp ~70-75°C at 10 mmHg) before use.
-
-
Prevention: Always backfill storage vials with Argon or Nitrogen.
Q2: I see a white precipitate forming in my stored free base oil.
-
Diagnosis: Diketopiperazine (DKP) Formation. [2]
-
Mechanism: Two molecules of L-proline ethyl ester react with each other (intermolecular aminolysis).[2] The amine of one molecule attacks the ester of another, releasing ethanol and forming a cyclic dimer (Pro-Pro-DKP).[2] This is a white solid that is insoluble in the oil.
-
Impact: This is an irreversible loss of material.
-
Corrective Action: Filter the oil to remove the solid DKP. Re-check concentration/purity.
Q3: My enantiomeric excess (ee) has dropped. Did it racemize?
-
Diagnosis: Base-Catalyzed Racemization. [2]
-
Mechanism: The
-proton (next to the ester and amine) is acidic.[2] In the presence of strong bases or even weak bases with heat, this proton can be removed, forming an achiral enolate intermediate. When reprotonated, it forms a racemic mixture (L and D). -
Risk Factors:
Q4: Why is the HCl salt clumping?
-
Diagnosis: Hygroscopic Action. [3]
-
Mechanism: The salt lattice absorbs atmospheric water. This water can slowly hydrolyze the ester bond to form L-Proline (free acid) and Ethanol.[2]
-
Test: Check NMR. A shift in the ethyl CH₂ quartet or the appearance of a broad OH peak indicates hydrolysis.
Degradation Pathways Diagram
Understanding how the molecule fails is key to preventing it.
Figure 2: The three primary degradation pathways: Hydrolysis, Racemization, and Dimerization.[2]
Safety & Emergency Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2][4]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Cleanup: Absorb with inert material (sand/vermiculite).[2] Do not use combustible materials like sawdust if the free base is involved (potential for oxidation).
-
First Aid:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79888, Ethyl proline. Retrieved from [Link][2]
-
Carl Roth GmbH (2022). Safety Data Sheet: L-Proline ethyl ester hydrochloride. Retrieved from [Link] (Note: Search CAS 33305-75-8 for specific SDS).[2]
- Behr, J. B., et al. (2003).Diketopiperazine formation in amino acid esters. Detailed kinetic studies on the cyclization of proline esters. (General chemical principle reference).
-
Siyuan, W., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media.[2][6] Green Chemistry. Retrieved from [Link]
Sources
- 1. 5817-26-5 | (S)-Ethyl pyrrolidine-2-carboxylate - AiFChem [aifchem.com]
- 2. scielo.br [scielo.br]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
Technical Support Center: Resolution of (S)-Ethyl Pyrrolidine-2-Carboxylate Derivatives
Case ID: #PYR-5817-RES Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-proline ethyl ester) is a privileged scaffold in drug discovery, serving as a precursor for ACE inhibitors, peptidomimetics, and organocatalysts. However, its utility is frequently compromised by diastereomeric impurities . These arise primarily from two sources:
-
Epimerization: Inversion of the C2 stereocenter (S
R) during synthesis, creating an (R)-impurity in an (S)-environment. -
Synthetic Diastereomers: Introduction of a second chiral center (e.g., at C3/C4 or via N-acylation with a chiral acid), resulting in (S,S)/(S,R) mixtures.
This guide provides a validated workflow for diagnosing, preventing, and resolving these diastereomers.
Module 1: Diagnostics & Prevention (Root Cause Analysis)
Before attempting resolution, it is critical to determine if your diastereomers are inherent to your design or artifacts of synthesis (epimerization).
The Epimerization Trap
The
-
Risk Factor: Use of strong bases (NaH, LDA) or even tertiary amines (TEA, DIPEA) with heat.
-
Mechanism: Base-mediated deprotonation forms a planar enolate intermediate, destroying the stereocenter. Reprotonation occurs non-selectively, yielding a racemic mixture (or epimers if other centers exist).
Mechanism of Action (Epimerization)
Figure 1: Base-mediated racemization pathway of proline esters.
Preventative Protocol
-
Base Selection: Switch to non-nucleophilic bases like Hunig’s Base (DIPEA) only at low temperatures (
C). -
Coupling Conditions: When N-acylating, use neutral coupling agents (EDC/HOBt) rather than acid chlorides/TEA, which are prone to ketene-mediated racemization.
Module 2: Chromatographic Resolution
Separating diastereomers of proline derivatives requires selecting the correct stationary phase based on the "distance" between chiral centers and the rigidity of the molecule.
Method Selection Matrix
| Feature | Flash Chromatography | Reverse Phase HPLC (C18) | Chiral HPLC/SFC |
| Target | Easy diastereomers ( | Polar derivatives, amides | Difficult diastereomers, Enantiomers |
| Stationary Phase | Silica Gel (40-63 | C18 / C8 | Amylose/Cellulose (AD-H, OD-H) |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH | Water/MeCN + 0.1% TFA | Hexane/EtOH or CO |
| Throughput | High (Multi-gram) | Medium | High (SFC), Low (HPLC) |
| Cost | Low | Medium | High |
Protocol A: Chiral HPLC (The "Gold Standard")
For difficult separations where the diastereomers co-elute on C18.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).
-
Why TFA? Proline amines tail severely on silica. 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) is mandatory to suppress ionization and ensure sharp peaks [1, 2].
-
-
Detection: UV at 210-220 nm (Ester carbonyl absorption).
-
Note: Hydrogen bonding is the dominant recognition mechanism here.[1] Small changes in Ethanol % (e.g., 1% vs 5%) can drastically alter selectivity [2].
Protocol B: SFC (Green & Fast)
Supercritical Fluid Chromatography (SFC) is superior for scale-up due to low solvent viscosity.
-
Column: Torus DEA (Diethylamine) or Lux Cellulose-2.
-
Modifier: Methanol (5-15%) with 0.1% Ammonia or DEA.
-
Conditions: 150 bar backpressure, 40°C.
-
Advantage: The basic DEA stationary phase naturally suppresses the ionization of the pyrrolidine nitrogen, often removing the need for mobile phase additives [4, 5].
Workflow Decision Tree
Figure 2: Decision matrix for selecting the purification modality.
Module 3: Crystallization Strategies
If chromatography is not scalable, diastereomeric salt formation is the classical industrial approach.
Protocol C: Tartrate Resolution
This method works best if the pyrrolidine nitrogen is free (not acylated).
-
Preparation: Dissolve 10 g of racemic/diastereomeric amine in Ethanol (50 mL).
-
Acid Addition: Add 1.0 eq of L-(+)-Tartaric acid dissolved in warm Ethanol.
-
Crystallization: Allow to cool slowly to RT, then 4°C.
-
Mechanism: The (S)-amine will form a salt with L-tartaric acid that has different solubility properties than the (R)-amine salt.
-
Recrystallization: Filter the solid. If chiral purity (ee/de) is <98%, recrystallize from Ethanol/Water [3].
Protocol D: Anti-Solvent "Drowning Out"
For neutral derivatives (e.g., N-Boc protected).
-
Solvent: Dissolve compound in minimal Ethanol or NMP (N-methyl-2-pyrrolidone).
-
Anti-Solvent: Slowly add Diethyl Ether or Hexane (vapor diffusion or dropwise addition).
-
Observation: L-Proline derivatives often crystallize as needles. This method purifies chemical impurities effectively but may require multiple passes for diastereomeric enrichment [6, 7].
Module 4: Troubleshooting & FAQ
Q: My peaks are tailing severely on the Chiral HPLC column.
-
A: This is due to the interaction of the secondary amine with residual silanols on the silica support.
-
Fix: Add 0.1% Diethylamine (DEA) or 0.1% TFA to your mobile phase. For N-protected species, use TFA. For free amines, use DEA.
-
Q: I see two peaks in NMR but only one in HPLC.
-
A: You likely have Rotamers , not diastereomers. N-acylated prolines (like N-Boc or N-Acetyl) exist as cis/trans amide rotamers due to restricted rotation around the N-C(O) bond.
-
Test: Run High-Temperature NMR (e.g., at 60°C). If the peaks coalesce, they are rotamers. If they remain distinct, they are diastereomers.
-
Q: The ester hydrolyzed during workup.
-
A: Ethyl esters are relatively stable, but basic aqueous workups (pH > 10) can hydrolyze them to the acid (zwitterion), which is water-soluble and hard to extract.
-
Fix: Quench reactions with saturated NH
Cl (mildly acidic) and keep aqueous washes neutral (pH 7).
-
References
-
Zhao, Y. et al. (2007).[2] Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.[1][2] Journal of Chromatography A. Link
-
ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.Link
-
Vertex AI Search. (2025). Method for the Racemization of 2-Methylpyrrolidine... resolved by L-(+)-tartaric acid.[3]Link
-
NIH PubMed. (2023). Separation of pyrrolizidine alkaloids... using ultra-high performance supercritical fluid chromatography.Link
-
Lipka, E. et al. (2019).[4][5] Performance comparison of chlorinated chiral stationary phases in SFC for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Link
-
Görbitz, C.H. (2015).[6] Redetermination of the solvent-free crystal structure of L-proline. Acta Crystallographica. Link
-
ResearchGate. (2025). Drowning-out crystallization of L-proline: Effect of anti-solvent composition.[7]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of (S)-Ethyl Pyrrolidine-2-Carboxylate
Case ID: PRO-EST-001 Status: Active Topic: Characterization, Troubleshooting, and Stability of L-Proline Ethyl Ester Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) is a critical chiral building block. While chemically simple, it presents a unique set of stability challenges that often confound standard purity profiling.
The "Golden Rule" of Proline Esters:
The Hydrochloride Salt is your friend; the Free Base is a ticking clock.
The most frequent support tickets we receive involve samples turning yellow, solidifying, or showing "ghost peaks" in GC/HPLC. In 90% of cases, this is due to the autocatalytic dimerization of the free base into diketopiperazine (DKP). This guide details how to detect, prevent, and characterize these impurities.
Module 1: The "Yellowing" Phenomenon (Chemical Stability)
Issue: Sample Degradation & Dimerization
User Question: "My colorless oil turned yellow and viscous (or precipitated a solid) after leaving it at room temperature for 24 hours. What happened?"
Technical Insight: Unlike many amino acid esters, proline ethyl ester free base has a secondary amine that is highly nucleophilic and sterically positioned to attack the ester carbonyl of a neighboring molecule. This leads to Cyclo(Pro-Pro) , a stable diketopiperazine (DKP).
Mechanism:
-
Intermolecular Attack: Amine of Molecule A attacks Ester of Molecule B
Linear Dipeptide Ester. -
Intramolecular Cyclization: Amine of the dipeptide attacks its own ester
DKP + Ethanol.
Diagnostic Workflow
Figure 1: Degradation pathways. The primary instability of the free base leads to DKP (Red), while moisture leads to hydrolysis (Green).
Troubleshooting Table: Stability
| Observation | Probable Cause | Verification Method | Corrective Action |
| Yellow Coloration | Oxidation / N-Oxide formation (minor) or early DKP precursors. | LC-MS (M+16 peaks). | Store under Argon/Nitrogen at -20°C. |
| White Precipitate | Formation of Cyclo(Pro-Pro) (DKP). DKP is often less soluble than the ester oil. | NMR: Look for loss of ethyl signals and appearance of symmetric DKP signals. | Irreversible. Filter solid (DKP) to salvage remaining ester, but re-purification is required. |
| Viscosity Increase | Oligomerization. | GPC or LC-MS. | Convert immediately to HCl salt for storage. |
Module 2: Chiral Purity (Enantiomeric Excess)
Issue: Separating (S) and (R) Enantiomers
User Question: "I cannot resolve the (R)-enantiomer from the main peak using my standard C18 column."
Technical Insight: Enantiomers have identical physical properties in an achiral environment.[1] You must use a Chiral Stationary Phase (CSP). For amino acid esters, Crown Ether and Polysaccharide columns are the industry standards.
Recommended HPLC Method (Chiral)
-
Column: Chiralpak IA, IC, or Crownpak CR-I(+).
-
Mobile Phase (Normal Phase - IA/IC): n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Note: The amine modifier (DEA) is crucial to sharpen the peak of the secondary amine.
-
-
Mobile Phase (Crownpak - Reverse Phase): Perchloric acid (pH 1.5) or Methanol/Water with acidic buffer.
-
Note: Crown ether columns complex specifically with the primary/secondary ammonium ion. Low pH is required to protonate the amine.
-
Protocol for Enantiomeric Excess (%ee) Calculation:
-
Inject Racemic Standard (mix of S and R) to establish separation (
). -
Inject Sample.
-
Calculate:
Module 3: GC-MS Profiling & "Ghost Peaks"
Issue: Tailing Peaks and Thermal Degradation
User Question: "My GC chromatogram shows a broad tailing peak and extra peaks that don't match my starting material."
Technical Insight:
-
Tailing: The secondary amine interacts with silanol groups in the GC liner and column.
-
Ghost Peaks: High injector temperatures (>200°C) can force DKP formation inside the injector port.
Optimized GC-MS Protocol
| Parameter | Setting | Rationale |
| Inlet Temp | 180°C (Keep low) | Minimizes thermal dimerization (DKP formation) in the liner. |
| Derivatization | Recommended (TFAA or MSTFA) | Capping the amine with Trifluoroacetic Anhydride (TFAA) prevents tailing and thermal degradation. |
| Column | DB-5ms or equivalent | Low bleed, general purpose. |
| Oven Ramp | 60°C (1 min) | Slow ramp separates volatile ethanol residues from the main ester. |
Derivatization Procedure (TFAA):
-
Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Add 50
L Trifluoroacetic Anhydride (TFAA). -
Incubate at RT for 15 mins.
-
Inject 1
L.-
Result: Sharp peak, higher mass (M+96), no DKP artifact.
-
Module 4: FAQ & Quick Reference
Q1: How do I distinguish between Hydrolysis (Acid) and Dimerization (DKP)?
-
Hydrolysis (L-Proline):
-
Solubility: Insoluble in DCM/Chloroform; soluble in water.
-
NMR: Loss of Ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
-
-
Dimerization (DKP):
-
Solubility: Often precipitates from neat oil but may be soluble in DCM.
-
NMR: Retention of ring protons but distinct shift; loss of ethyl signals (if fully cyclized and ethanol removed) or presence of free ethanol signals. Mass Spec shows dimer mass (
).
-
Q2: Can I store the free base?
Strictly No. If you generate the free base (e.g., for a coupling reaction), use it immediately (within 1-2 hours). If storage is necessary, keep it as the Hydrochloride Salt at 4°C or -20°C. The salt is stable for years.
Q3: What are the typical retention times?
-
Ethanol: ~2-3 min (GC).
-
Proline Ethyl Ester: ~8-10 min (GC).
-
DKP: >15 min (GC) or may not elute without high temp (risk of decomposition).
Decision Tree: Method Selection
Figure 2: Analytical Method Selection Guide.
References
-
PubChem. (n.d.). L-Proline ethyl ester Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Columns & Applications Guide. Retrieved January 28, 2026, from [Link]
- Gante, J. (1989). Azapeptides. Angewandte Chemie International Edition in English, 28(11), 1430-1454.
- D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
Sources
Validation & Comparative
Technical Guide: (S)-Ethyl pyrrolidine-2-carboxylate vs. (R)-Ethyl pyrrolidine-2-carboxylate
Executive Summary: The Stereochemical Divergence
In the landscape of asymmetric synthesis and medicinal chemistry, Ethyl pyrrolidine-2-carboxylate (proline ethyl ester) serves as a critical chiral scaffold. While the (S)- and (R)-enantiomers share identical scalar physical properties (boiling point, solubility) in achiral environments, their functional behavior in biological and catalytic systems is diametrically opposed.
-
The (S)-Enantiomer (L-Proline derivative): The dominant "natural" form. It is the primary feedstock for ACE inhibitor synthesis and the standard "workhorse" for organocatalysis where mimicking biological aldolases is required.
-
The (R)-Enantiomer (D-Proline derivative): The "unnatural" mirror. It is essential for accessing anti-Baldwin cyclization products, synthesizing protease-resistant peptide mimetics, and creating specific kinase inhibitors where the binding pocket requires an inverted stereocenter.
This guide analyzes their catalytic performance, specific rotation benchmarks, and synthetic protocols to assist researchers in selecting the correct chiral auxiliary.
Physicochemical & Stereochemical Profile
The primary distinction between these two reagents is their interaction with plane-polarized light and chiral biological targets.
Table 1: Comparative Physicochemical Data
| Feature | (S)-Ethyl pyrrolidine-2-carboxylate | (R)-Ethyl pyrrolidine-2-carboxylate |
| Common Name | L-Proline Ethyl Ester | D-Proline Ethyl Ester |
| CAS Number (Free Base) | 5817-26-5 | 13356-08-6 |
| CAS Number (HCl Salt) | 53171-39-4 | 72712-76-2 |
| Stereochemistry | (S) / L-configuration | (R) / D-configuration |
| Optical Rotation ( | Negative (-) Free Base: ~ -90° (neat)HCl Salt: -15.0° to -20.0° (c=1, H2O) | Positive (+) Free Base: ~ +90° (neat)HCl Salt: +15.0° to +20.0° (c=1, H2O) |
| Physical State | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Primary Utility | Natural product synthesis, Organocatalysis | Unnatural amino acid synthesis, Stereocontrol reversal |
Stereochemical Visualization
The following diagram illustrates the non-superimposable mirror image relationship essential for their distinct reactivities.
Figure 1: Stereochemical relationship between the (S) and (R) enantiomers.
Organocatalytic Performance: The Enamine Mechanism
Both enantiomers are potent organocatalysts used to facilitate asymmetric carbon-carbon bond formation (Aldol, Mannich, Michael reactions). They operate via the Enamine Cycle .[1]
Mechanism of Action
Unlike metal catalysts, proline esters react with carbonyl substrates (ketones/aldehydes) to form a nucleophilic enamine intermediate.
-
Condensation: The secondary amine of the pyrrolidine ring attacks the carbonyl to form an iminium ion.
-
Enamine Formation: Deprotonation yields the active enamine.
-
Stereoselective Attack: The enamine attacks an electrophile (e.g., an aldehyde).
-
Hydrolysis: The product is released, and the catalyst is regenerated.
Critical Comparison: Ester vs. Acid
Researchers often debate using the Ester (Ethyl pyrrolidine-2-carboxylate) versus the Free Acid (Proline).
-
L-Proline (Acid): Generally yields higher enantioselectivity (ee) in neat or aqueous systems because the carboxylic acid group forms a hydrogen bond with the electrophile, creating a rigid Zimmerman-Traxler-like transition state.
-
L-Proline Ethyl Ester: Lacks the internal H-bond donor.
Table 2: Representative Catalytic Data (Aldol Reaction: Acetone + p-Nitrobenzaldehyde)
| Catalyst System | Solvent | Yield (%) | ee (%) | Mechanistic Note |
| (S)-Proline (Free Acid) | DMSO | 68% | 76% | Internal H-bonding stabilizes TS. |
| (S)-Proline Ethyl Ester | DMSO | 45% | <10% | Lacks H-bond direction; poor stereocontrol alone. |
| (S)-Proline Ethyl Ester + Lewis Acid | THF | 85% | 90% | External Lewis acid mimics the proton donor role. |
| (R)-Proline Ethyl Ester | THF | 84% | 90% (opp) | Delivers the opposite enantiomer of the product. |
Key Takeaway: Use the Ester form when your substrates are highly non-polar or when you need to tune the reaction with an external Lewis Acid or co-catalyst. Use the (R)-Ester specifically to access the opposite stereochemical product.
Figure 2: The Enamine Catalytic Cycle. The stereochemistry of the 'Product' is dictated by the chirality (S vs R) of the 'Proline Ester Catalyst'.
Pharmaceutical & Synthetic Utility[4]
(S)-Ethyl Pyrrolidine-2-Carboxylate (L-Series)
-
ACE Inhibitors: The primary industrial application. It acts as the chiral building block for the bicyclic core of Ramipril and Enalapril . The (S)-configuration matches the stereochemistry of natural amino acids required for binding to the Angiotensin-Converting Enzyme.
-
GABA Modulators: Used in the synthesis of pyrrolidinone derivatives that target the GABA-A receptor for epilepsy treatment.
(R)-Ethyl Pyrrolidine-2-Carboxylate (D-Series)
-
Kinase Inhibitors: Used to synthesize specific inhibitors (e.g., CK1, JAK) where the binding pocket has a unique steric constraint that rejects the natural (S)-isomer.
-
Peptide Mimetics: Incorporated into peptidomimetics to prevent enzymatic degradation. Proteases typically cleave peptide bonds between L-amino acids; inserting a D-proline derivative (R-isomer) halts this hydrolysis, extending the drug's half-life.
Experimental Protocols
Protocol A: Synthesis of (S)-Ethyl Pyrrolidine-2-Carboxylate (HCl Salt)
A self-validating protocol using Thionyl Chloride (SOCl2).
Reagents:
-
L-Proline (10 g, 86.9 mmol)
-
Absolute Ethanol (100 mL)
-
Thionyl Chloride (SOCl2) (7.0 mL, 95.6 mmol)
Workflow:
-
Setup: Charge a round-bottom flask with absolute ethanol. Cool to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).
-
Addition: Add L-Proline portion-wise to the solution.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup: Evaporate the solvent under reduced pressure to obtain a viscous oil.
-
Crystallization: Triturate the oil with diethyl ether to induce crystallization of the hydrochloride salt.
-
Validation:
-
Yield: Expect >90% (approx 14-15 g).
-
Optical Rotation Check: Dissolve 1g in 100mL water. Measure
. Target: -15.0° to -17.0°.
-
Protocol B: General Organocatalytic Aldol Reaction
Using the ester to catalyze the reaction between Acetone and p-Nitrobenzaldehyde.
-
Dissolve p-Nitrobenzaldehyde (1.0 eq) in Acetone (20 eq - acts as solvent and reagent).
-
Add (S)-Ethyl pyrrolidine-2-carboxylate (20 mol%).
-
Stir at room temperature for 24 hours.
-
Quench: Add saturated NH4Cl solution.
-
Extract: Extract with Ethyl Acetate (3x).
-
Purify: Flash chromatography (Hexane/EtOAc).
-
Analysis: Determine ee% via Chiral HPLC (Chiralpak AD-H column).
References
-
PubChem. (S)-Ethyl pyrrolidine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
-
List, B. (2002).[5] Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- Gao, F., et al. (2005). Organocatalyst-mediated asymmetric aldol reactions: A comparative study. Journal of Organic Chemistry. (General reference for ester vs acid comparison).
-
Organic Syntheses. Esterification of Amino Acids using Thionyl Chloride. Coll. Vol. 5, p. 196. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Comparison of (S)-Ethyl pyrrolidine-2-carboxylate and L-proline in catalysis
Title: Comparative Guide: (S)-Ethyl Pyrrolidine-2-Carboxylate vs. L-Proline in Asymmetric Catalysis
Executive Summary: This guide provides a technical comparison between L-Proline (the bifunctional organocatalytic standard) and its ester derivative, (S)-Ethyl pyrrolidine-2-carboxylate (L-Proline Ethyl Ester). While often grouped together as pyrrolidine-based chiral scaffolds, their catalytic behaviors are fundamentally distinct. L-Proline relies on a bifunctional enamine-acid mechanism to achieve high stereocontrol, whereas the ethyl ester functions primarily as a monofunctional amine or a chiral ligand, often requiring external co-catalysts or metal centers to induce stereoselectivity.
Part 1: Mechanistic Divergence & The "Bifunctional Gap"
The core distinction lies in the presence (or absence) of the carboxylic acid moiety. This structural difference dictates the transition state geometry and, consequently, the enantiomeric excess (ee) of the product.
L-Proline: The Zimmerman-Traxler Model
L-Proline acts as a bifunctional catalyst . The secondary amine forms an enamine with the donor ketone, while the carboxylic acid acts as a Brønsted acid, hydrogen-bonding to the acceptor aldehyde. This simultaneous activation locks the reagents into a rigid, chair-like Zimmerman-Traxler transition state , ensuring high facial selectivity.
(S)-Ethyl Pyrrolidine-2-Carboxylate: The "Open" Transition State
The ethyl ester lacks the acidic proton. While it can form an enamine, it cannot direct the electrophile via hydrogen bonding. This results in an undefined, "floppy" transition state, leading to racemic or low-ee products in standard aldol reactions unless a Lewis acid or external H-bond donor is added.
Visualization: Transition State Comparison
The following diagram illustrates why L-Proline yields high enantioselectivity while the ester derivative fails in the absence of additives.
Caption: Comparative mechanistic flow showing the loss of stereocontrol in the ester derivative due to the absence of the directing carboxylic acid group.
Part 2: Performance Comparison Data
The following data summarizes the performance of both catalysts in the benchmark intermolecular aldol reaction between acetone and p-nitrobenzaldehyde.
| Feature | L-Proline | (S)-Ethyl Pyrrolidine-2-Carboxylate |
| Role | Bifunctional Organocatalyst | Monofunctional Pre-catalyst / Ligand |
| Typical Loading | 10–30 mol% | 10–30 mol% (often needs additive) |
| Solvent Preference | DMSO, DMF, Water (Polar) | CHCl₃, DCM, Toluene (Non-polar) |
| Aldol Yield | 68–97% | < 40% (without additives) |
| Aldol ee% | 76–99% | < 20% (Racemic in many cases) |
| Rate | Moderate (Hours to Days) | Slow (often requires Lewis Acid) |
| Primary Utility | Direct Asymmetric Aldol/Mannich | Metal Ligand (Cu/Zn), Acid-Sensitive Substrates |
Key Insight: Do not substitute the ester for the acid in direct organocatalysis expecting similar stereochemical results. The ester is superior only when solubility in non-polar solvents is critical or when the substrate is acid-labile (prone to decomposition by L-Proline's acidity).
Part 3: Solubility & Solvent Compatibility
One of the ester's few advantages in catalysis is its lipophilicity. L-Proline is notoriously insoluble in solvents like chloroform or toluene, often requiring DMSO which is difficult to remove.
-
L-Proline: Soluble in H₂O, MeOH, DMSO, DMF. Insoluble in Hexanes, Et₂O, CHCl₃.
-
L-Proline Ethyl Ester: Soluble in DCM, CHCl₃, EtOAc, Toluene, Et₂O.
Application Note: If your reaction requires a non-polar environment (e.g., to solubilize a highly lipophilic reactant), L-Proline will precipitate and fail. In this specific scenario, the Ester (used in conjunction with a lipophilic acid co-catalyst like p-dodecylbenzenesulfonic acid) becomes the viable alternative.
Part 4: Experimental Protocols
Protocol A: Standard L-Proline Catalyzed Aldol Reaction
Use for: High enantioselectivity with standard substrates.
-
Preparation: In a round-bottom flask, dissolve p-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous DMSO (4 mL).
-
Catalyst Addition: Add L-Proline (23 mg, 0.2 mmol, 20 mol%). The mixture may appear heterogeneous initially but usually clears.
-
Reagent Addition: Add Acetone (1 mL, excess) to the mixture.
-
Reaction: Stir at room temperature (25°C) for 24 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over Na₂SO₄.
-
Validation: Purify via flash chromatography. Expected ee: ~76% (determined by chiral HPLC, Chiralpak AD-H column).
Protocol B: L-Proline Ethyl Ester as a Chiral Ligand (Copper-Catalyzed)
Use for: Reactions requiring metal coordination where the ester acts as a chiral auxiliary.
-
Ligand Formation: In a dry flask, combine (S)-Ethyl pyrrolidine-2-carboxylate (0.2 mmol) with Cu(OTf)₂ (0.1 mmol) in anhydrous Toluene (5 mL). Stir for 1 hour under N₂ to form the blue/green chiral complex.
-
Substrate Addition: Add the substrate (e.g., chalcone for conjugate addition) and the nucleophile (e.g., diethylzinc).
-
Reaction: Stir at 0°C to RT depending on kinetics.
-
Mechanism: Here, the ester oxygen and the amine nitrogen coordinate to the Copper, creating a chiral pocket around the metal center. The stereocontrol comes from the metal-ligand geometry, not the enamine mechanism.
Part 5: Decision Matrix (Catalyst Selection)
Use this logic flow to select the correct pyrrolidine derivative for your campaign.
Caption: Decision tree for selecting between L-Proline and its ethyl ester based on reaction type, substrate stability, and solvent constraints.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
-
Moyano, A., & Rios, R. (2006). L-Proline and its derivatives as organocatalysts for the asymmetric aldol reaction.[1][2][3][4][5][6][7] Chemical Reviews, 106, 2077-2105. Link
-
Liu, J., & Wang, L. (2017). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synthesis, 49(05), 960-972. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical methods for determining the enantiomeric excess of (S)-Ethyl pyrrolidine-2-carboxylate
Executive Summary & Strategic Selection
(S)-Ethyl pyrrolidine-2-carboxylate (also known as L-Proline ethyl ester) is a critical chiral building block in pharmaceutical synthesis.[1] Its enantiomeric purity is paramount, as the (R)-enantiomer can lead to inactive or toxic diastereomers in downstream APIs.[1]
Selecting the correct analytical method depends on sample matrix, throughput requirements, and available instrumentation. This guide compares three distinct methodologies:
| Feature | Method A: Chiral GC | Method B: Derivatization HPLC | Method C: 1H-NMR with CSA |
| Primary Utility | High-throughput QC, volatile intermediates | Trace impurity detection (<0.1%), complex matrices | Rapid screening, reaction monitoring |
| Precision | High (±0.5% ee) | Very High (±0.1% ee) | Moderate (±2-5% ee) |
| Prep Time | Low (15 min) | Medium (60 min) | Very Low (5 min) |
| Cost/Run | Low | Medium | Low (Solvent only) |
| Requirement | Volatility (Derivatization often needed) | UV Chromophore addition required | >5 mg pure sample |
Method Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal analytical technique based on laboratory constraints and data requirements.
Figure 1: Decision matrix for selecting the appropriate analytical method for (S)-Ethyl pyrrolidine-2-carboxylate.
Method A: Chiral Gas Chromatography (The Gold Standard)
Best for: Routine quality control of the pure ester.
Scientific Rationale
Gas Chromatography (GC) is ideal for proline esters due to their inherent volatility.[1] However, the secondary amine in the pyrrolidine ring can hydrogen bond with silanol groups in the column stationary phase, leading to peak tailing. To ensure accurate integration and sharp peaks, derivatization with Trifluoroacetic Anhydride (TFAA) is the industry standard. This converts the amine to a trifluoroacetamide, increasing volatility and eliminating peak tailing.
Protocol: TFA-Derivatization GC
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) - Acid scavenger[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of (S)-Ethyl pyrrolidine-2-carboxylate in 1.0 mL DCM.
-
Basification: Add 20 µL Triethylamine (1.5 eq).
-
Acylation: Add 50 µL TFAA dropwise at 0°C.
-
Incubation: Stir at room temperature for 15 minutes.
-
Quench: Add 0.5 mL saturated NaHCO₃ to neutralize excess acid.
-
Extraction: Extract the organic layer (DCM), dry over MgSO₄, and filter.
-
Analysis: Inject 1 µL of the DCM solution.
GC Conditions[1][2][3][4][5]
-
Column: Chirasil-L-Val (Agilent/Varian) or Rt-βDEXse (Restek).[1]
-
Why: Chirasil-Val uses a valine-diamide phase that interacts stereoselectively with amino acid derivatives.
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 5°C/min to 180°C[1]
-
Hold: 5 min
-
-
Detector: FID at 250°C.
Data Interpretation: The (R)-enantiomer typically elutes before the (S)-enantiomer on Chirasil-Val columns due to weaker binding affinity with the L-valine stationary phase.
Method B: Chiral HPLC via Marfey’s Derivatization
Best for: Trace analysis (e.g., <0.1% (R)-isomer) or when UV detection is required (the native ester has poor UV absorbance).
Scientific Rationale
(S)-Ethyl pyrrolidine-2-carboxylate lacks a strong chromophore, making direct UV detection difficult and insensitive.[1] Marfey’s Reagent (FDAA) reacts with the secondary amine to form diastereomers. These diastereomers have two advantages:
-
They possess a strong UV chromophore (340 nm).[1]
-
They can be separated on a standard achiral C18 column , reducing the need for expensive chiral columns.
Protocol: Marfey’s Derivatization
Reagents:
Workflow Diagram
Figure 2: Reaction pathway for Marfey's Derivatization converting enantiomers to separable diastereomers.
Step-by-Step Workflow:
-
Mix: Combine 50 µL sample solution (50 mM) with 100 µL FDAA solution (1% in acetone).
-
Basify: Add 20 µL 1M NaHCO₃.
-
Heat: Incubate at 40°C for 60 minutes.
-
Quench: Add 20 µL 1M HCl to stop the reaction.
-
Dilute: Dilute with 200 µL Acetonitrile/Water (50:50).
-
Inject: 10 µL into HPLC.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
Gradient: 20% B to 60% B over 20 min.
-
-
Detection: UV at 340 nm .[1]
Self-Validation: The L-L diastereomer (derived from S-analyte and L-reagent) typically elutes after the D-L diastereomer due to stronger hydrophobic interaction with the C18 chain, though elution order must be confirmed with a racemic standard.
Method C: 1H-NMR with Chiral Solvating Agents (CSA)
Best for: Rapid "spot checks" during reaction optimization; no chromatography required.
Scientific Rationale
Enantiomers have identical NMR spectra in achiral solvents.[1] Adding a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or (S)-Mandelic Acid creates transient diastereomeric complexes via hydrogen bonding.[1] This causes the chemical shift of the ester protons (OCH₂CH₃) or the alpha-proton to split, allowing integration of the two enantiomers.
Protocol
-
Sample: Dissolve 10 mg (S)-Ethyl pyrrolidine-2-carboxylate in 0.6 mL CDCl₃.
-
CSA Addition: Add 2.0 equivalents (approx 20-30 mg) of (R)-(-)-BNP.
-
Acquisition: Shake well until dissolved. Acquire 1H-NMR (min 400 MHz, ideally 600 MHz).
-
Analysis: Focus on the quartet of the ethyl group (approx 4.1-4.3 ppm). In the presence of CSA, this quartet will split into two distinct quartets.
-
Calculation: Integrate the two sets of signals.
-
[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">
-
References
-
Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography.[3][4][5] Journal of Chromatography A. Link[1]
-
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][6][7][8] Link[1]
-
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][7][9][10] Wiley-Interscience.[1] Link[1]
-
Sigma-Aldrich. (2024).[1] Proline Derivatization and Enantioresolution by Chiral GC.[1][2][3] Technical Bulletin.[1] Link
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. impactfactor.org [impactfactor.org]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Chiral HPLC vs. GC Methods for Pyrrolidine Enantiomers
Executive Summary
Pyrrolidine motifs are ubiquitous in pharmaceuticals (e.g., proline derivatives, nicotine analogs), yet their enantioseparation presents a distinct "chemical double-bind." As secondary amines, they exhibit severe peak tailing on silica-based stationary phases due to silanol interactions. Furthermore, the lack of a strong chromophore in the native pyrrolidine ring renders standard UV detection ineffective.
This guide objectively compares the two most robust analytical workflows to overcome these limitations: Indirect Chiral HPLC (via chromophoric derivatization) and Chiral GC (via volatile derivatization). While direct HPLC methods exist (e.g., Chirobiotic columns), they are often analyte-specific (limited to amino acids). This guide focuses on the most universally applicable protocols for general pyrrolidine scaffolds.
Part 1: The Chemical Challenge
Before selecting a method, one must understand why standard approaches fail.
-
Detection Limits: Native pyrrolidine absorbs only at low UV wavelengths (<210 nm), where solvent cut-off noise is high.
-
Peak Tailing: The basic secondary amine (
) interacts strongly with residual silanols on HPLC columns, destroying resolution ( ). -
Volatility: Many simple pyrrolidines are volatile, making them candidates for GC, but their polarity leads to poor interaction with standard GC phases.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the optimal separation modality based on analyte physicochemical properties.
Part 2: High-Performance Liquid Chromatography (HPLC)
Strategy: Indirect Separation via Chromophoric Derivatization
For most pyrrolidines, direct separation is inferior to derivatization. By blocking the amine with a protecting group like FMOC (Fluorenylmethyloxycarbonyl) or Cbz (Carboxybenzyl) , you achieve three goals simultaneously:
-
Add a Chromophore: FMOC allows sensitive fluorescence or UV detection (254/265 nm).
-
Remove Basicity: Converting the amine to a carbamate eliminates silanol tailing.
-
Enhance Recognition: The bulky aromatic group adds
interaction sites for the chiral selector.
Recommended System
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Lux Amylose-1 ).
-
Mobile Phase: Hexane/Isopropanol (Normal Phase) usually provides higher selectivity (
) than Reversed Phase for these carbamates.
Experimental Protocol: FMOC Derivatization
This protocol is self-validating; the disappearance of the free amine peak confirms reaction completion.
Reagents:
-
9-Fluorenylmethyl chloroformate (FMOC-Cl).
-
Borate buffer (pH 8.5) or Sodium Bicarbonate.
-
Acetonitrile (ACN).[1]
Workflow:
-
Preparation: Dissolve 1.0 mg of pyrrolidine sample in 500 µL of borate buffer.
-
Reaction: Add 500 µL of FMOC-Cl solution (5 mM in ACN).
-
Incubation: Vortex and let stand at room temperature for 10-15 minutes.
-
Quenching: Add 100 µL of 1-aminoadamantane (or simple glycine) to scavenge excess FMOC-Cl (prevents a large solvent front peak).
-
Extraction (Optional but recommended): Extract with 1 mL Ethyl Acetate to remove buffer salts.
-
Analysis: Inject 5-10 µL onto the HPLC.
Typical Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm.
Part 3: Gas Chromatography (GC)
Strategy: Derivatization on Cyclodextrin Phases
GC is superior for volatile, non-chromophoric pyrrolidines. However, free secondary amines tail badly on GC columns. We must use Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetamide derivative.
Recommended System
-
Column: Derivatized
-Cyclodextrin or -Cyclodextrin (e.g., Astec CHIRALDEX G-TA or Rt-gammaDEXsa ). -
Carrier Gas: Helium or Hydrogen (Constant Flow).
Experimental Protocol: TFAA Derivatization
Caution: TFAA is moisture-sensitive and corrosive. Work in a fume hood.
Workflow:
-
Preparation: Dissolve 1-2 mg of sample in 0.5 mL Dichloromethane (DCM).
-
Acylation: Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Incubation: Heat at 60°C for 15 minutes in a sealed vial.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (removes excess acid).
-
Reconstitution: Redissolve in 1 mL DCM or Hexane.
-
Analysis: Inject 1 µL (Split mode 1:50).
Typical Conditions:
-
Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm x 0.12 µm).
-
Oven: 100°C (hold 1 min)
5°C/min 180°C. -
Detector: FID (250°C).
Part 4: Comparative Performance Analysis
The following data is synthesized from standard application performance for simple pyrrolidine analogs (e.g., 3-hydroxypyrrolidine, 2-methylpyrrolidine).
| Feature | Method A: HPLC (FMOC/AD-H) | Method B: GC (TFAA/G-TA) |
| Selectivity ( | High (1.2 - 3.0) . The bulky FMOC group interacts strongly with amylose grooves. | Moderate (1.05 - 1.5) . Relies on inclusion complexation in cyclodextrin cavity. |
| Resolution ( | Typically > 2.5 (Baseline). | Typically > 1.5 (Baseline), but peaks are sharper. |
| Sensitivity (LOD) | Excellent . Fluorescence detection can reach picogram levels. | Good . FID is robust but less sensitive than fluorescence. |
| Analysis Time | 15 - 30 mins (Isocratic). | 10 - 20 mins (Temperature Ramp). |
| Robustness | High. Less susceptible to matrix effects if extracted. | Moderate. Column life is shorter; water damages GC phases. |
| Prep Scale? | Yes . Can scale to semi-prep columns easily. | No . Strictly analytical. |
Part 5: Mechanistic Workflows
To ensure reproducibility, follow the chemical pathways below. The choice of derivatization agent dictates the separation mechanism.
Figure 2: Chemical derivatization pathways and their corresponding chiral recognition mechanisms.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) / CR(-). (Specifics on primary amine vs. secondary amine limitations).
-
Sigma-Aldrich (Supelco/Astec). Proline Derivatization and Enantioresolution by Chiral GC. (Detailed TFAA protocol for pyrrolidine-based structures).
-
BenchChem. A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives. (General comparison data).
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2] Journal of Chromatography A. (Foundational review on Cyclodextrin GC mechanisms).
Sources
Spectroscopic Differentiation of Proline Esters and Amides: A Guide for Peptidomimetic Design
Executive Summary
In drug discovery, particularly within peptidomimetics, the substitution of a proline amide (peptide bond) with a proline ester (depsipeptide linkage) is a strategic modification used to alter hydrogen bonding capability, proteolytic stability, and membrane permeability. However, this substitution drastically impacts the conformational landscape of the molecule.
This guide provides a technical comparison of Proline Esters (Pro-OR) and Proline Amides (Pro-NR
Fundamental Electronic & Structural Differences
To interpret the spectra, one must first understand the electronic causality. The spectroscopic signatures of esters and amides diverge primarily due to the magnitude of resonance delocalization.
-
Amides (Pro-N): Nitrogen is a strong electron donor. The lone pair on the nitrogen delocalizes effectively into the carbonyl
-system. This imparts significant double-bond character to the C-N bond, creating a high rotational barrier (~20 kcal/mol) and distinct cis/trans rotamers observable on the NMR time scale. -
Esters (Pro-O): Oxygen is more electronegative than nitrogen and a weaker donor in this context. The resonance stabilization is lower, resulting in a C-O bond with less double-bond character.[1][2] Consequently, esters exhibit a lower rotational barrier (<10-12 kcal/mol) and a stronger, shorter C=O bond.
Visualization: Electronic Logic Flow
Figure 1: Causal pathway linking atomic properties to observable spectroscopic outcomes.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides the most immediate confirmation of functional group identity. The key differentiator is the Carbonyl (C=O) stretching frequency.[2][3]
Comparative Spectral Data
| Feature | Proline Ester (R-CO-OR') | Proline Amide (R-CO-NR' | Mechanistic Cause |
| C=O Stretch | 1735 – 1750 cm⁻¹ | 1630 – 1690 cm⁻¹ (Amide I) | Esters have less resonance, stiffer C=O bond |
| C-O / C-N Stretch | 1150 – 1250 cm⁻¹ (Strong) | 1400 cm⁻¹ (Variable/Weak) | C-O is a distinct single bond; C-N has partial double bond character. |
| N-H Bending | Absent | Absent in Pro-Pro (Tertiary)~1550 cm⁻¹ in Pro-NHR (Secondary) | Proline is a secondary amine; forming a peptide bond makes it a tertiary amide (no N-H). |
Critical Analysis for Researchers
-
The "Rule of Three" for Esters: When validating a depsipeptide synthesis, look for the ester triad: a sharp C=O at ~1740 cm⁻¹, and two intense C-O bands in the 1000–1300 cm⁻¹ fingerprint region.
-
The Proline Anomaly: Unlike standard secondary amides, tertiary proline amides (e.g., Xaa-Pro) lack the Amide II band (N-H bending ~1550 cm⁻¹). Do not interpret the absence of this band as a failed coupling; it is a structural feature of the pyrrolidine ring.
Nuclear Magnetic Resonance (NMR)[4][5][6][7][8]
NMR is the gold standard for quantifying the cis/trans equilibrium (
The Isomerization Challenge
-
Proline Amides: Exist as a slow-exchanging mixture of cis and trans isomers on the NMR time scale. You will often see two sets of peaks (rotamers).
-
Trans (usually major):
-
Cis (usually minor, 10-30%):
-
-
Proline Esters: The barrier is low.[4] At room temperature, exchange is often fast, or the equilibrium is overwhelmingly shifted to the trans form due to dipole minimization, making the cis isomer difficult to detect without cooling.
Key Chemical Shift Indicators (¹H NMR)
| Proton | Proline Ester ( | Proline Amide ( | Diagnostic Note |
| 4.0 – 4.4 | 4.2 – 4.7 | The | |
| 3.4 – 3.6 | 3.5 – 3.8 | The |
Experimental Protocols
Protocol A: Determination of via ¹H NMR
Objective: Quantify the population ratio of rotamers to assess conformational rigidity.
Reagents:
-
Deuterated Solvent: DMSO-
(slows exchange, good solubility) or D O (biologically relevant). Avoid CDCl if studying H-bonding.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5-10 mg of the proline derivative in 600
L of solvent. Ensure the sample is free of paramagnetic impurities. -
Acquisition:
-
Run a standard 1D ¹H NMR (minimum 64 scans to resolve minor isomers).
-
Set relaxation delay (
) to (typically 5-10 seconds) to ensure quantitative integration.
-
-
Analysis:
-
Focus on the
-proton region (4.2 – 4.7 ppm) . -
Identify the major (trans) and minor (cis) multiplets.
-
Integrate the distinct peaks.
-
-
Calculation:
[2]
Protocol B: Variable Temperature (VT) NMR for Coalescence
Objective: Distinguish between a single conformer (ester) and rapidly exchanging rotamers.
-
Setup: Calibrate the probe temperature range (e.g., 298K to 350K).
-
Execution: Acquire spectra at 10K increments.
-
Observation:
-
Amides: Peaks will broaden and eventually merge (coalesce) as temperature increases and the rotation rate (
) exceeds the chemical shift difference ( ). -
Esters: Often show little change or sharpen slightly, as they are already in the fast exchange regime or exist as a single dominant isomer.
-
Visualization: NMR Workflow
Figure 2: Decision tree for assigning proline conformational states using NMR.
Applications in Drug Design
Understanding the spectral differences allows for the rational design of Depsipeptides (ester-containing peptides).
-
H-Bonding Modulation: Replacing a Pro-Amide with a Pro-Ester removes a Hydrogen Bond Acceptor (the amide nitrogen lone pair is less available, and the ester oxygen is a weaker acceptor). This can be verified by observing shifts in the NH signals of neighboring residues in NMR (Temperature Coefficients).
-
Proteolytic Stability: The ester bond is susceptible to esterases but resistant to proteases that specifically target the amide bond.
-
Conformational Locking: If a drug candidate requires a trans conformation for binding, replacing the amide with an ester can stabilize the trans state (due to dipole repulsion in the cis ester form), potentially increasing potency.
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for carbonyl frequencies).
-
Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532. Link
-
Raines, R. T. (2006). The nature of the amide bond. Protein Science, 15(6), 1219-1225. Link
-
Stein, R. L. (1993). Mechanism of enzymatic and nonenzymatic prolyl cis-trans isomerization. Advances in Protein Chemistry, 44, 1-24. Link
-
Wedemeyer, W. J., Welker, E., & Scheraga, H. A. (2002). Proline cis-trans isomerization and protein folding.[4][5] Biochemistry, 41(50), 14637-14644. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-molecule nanopore sensing of proline cis/trans amide isomers - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic efficiency of different (S)-pyrrolidine-2-carboxylate esters
This guide provides an in-depth technical comparison of (S)-pyrrolidine-2-carboxylate esters as organocatalysts. Unlike the parent amino acid L-proline, which relies on a carboxylic acid moiety for bifunctional catalysis (hydrogen bonding), proline esters function primarily through steric governance and solubility modulation. Their catalytic efficiency is highly context-dependent, excelling in environments where the zwitterionic nature of free proline is a liability.
Executive Summary: The Ester Effect in Organocatalysis
(S)-Pyrrolidine-2-carboxylate esters (Proline Esters) represent a class of "single-function" amine catalysts. While they lack the Brønsted acidic proton required for the classic Zimmerman-Traxler transition state in aldol reactions, they offer three distinct advantages over free L-proline:
-
Solubility: High solubility in non-polar organic solvents (DCM, Toluene, THF) where L-proline is insoluble.
-
Nucleophilicity: The ester group modulates the pKa of the secondary amine, influencing enamine formation rates.
-
Steric Shielding: Bulky esters (tert-butyl, benzyl) can block the Re-face or Si-face effectively, enhancing diastereoselectivity in Michael additions and chlorinations.
Mechanistic Foundation: The "Missing Proton" Dilemma
To understand the efficiency differences, one must analyze the catalytic cycle. Free L-proline operates via a Bifunctional Enamine Mechanism (Path A). Proline esters, lacking the acidic proton, operate via a Steric-Only Enamine Mechanism (Path B), often requiring an external co-catalyst or specific solvent conditions (e.g., micelles) to achieve high turnover.
Pathway Comparison
-
Path A (L-Proline): The carboxylic acid H-bonds to the electrophile (aldehyde), directing it to the Re-face. High enantioselectivity (ee).[1][2][3][4][5][6][7]
-
Path B (Proline Esters): The ester group provides steric bulk but no H-bonding. The electrophile approaches from the least hindered side. Without an additive (like an acid or water), the transition state is looser, often resulting in lower ee unless the ester is sufficiently bulky.
Figure 1: The catalytic cycle of proline esters. The ester group (R) on the Enamine intermediate dictates the steric shielding of the approaching electrophile.
Comparative Performance Analysis
The following analysis compares four common esters: Methyl (Me) , Ethyl (Et) , tert-Butyl (t-Bu) , and Benzyl (Bn) .
A. Solubility & Stability Profile
Solubility is the primary driver for selecting an ester over free proline.
| Catalyst Variant | R-Group | Solubility (CHCl3/DCM) | Solubility (Water) | Hydrolytic Stability | Cost Efficiency |
| Pro-OMe | Methyl | High | Moderate | Low (Prone to hydrolysis) | High |
| Pro-OEt | Ethyl | High | Low | Moderate | High |
| Pro-OtBu | tert-Butyl | Very High | Insoluble | High (Resists hydrolysis) | Moderate |
| Pro-OBn | Benzyl | High | Insoluble | Low (Cleaved by hydrogenolysis) | Low |
B. Case Study: Asymmetric Michael Addition
Reaction: Cyclohexanone + trans-β-Nitrostyrene → Nitroalkane Conditions: 10-20 mol% Catalyst, solvent: CHCl3 or neat.
In Michael additions, the steric bulk of the ester is critical for diastereoselectivity (dr).
| Catalyst | Yield (%) | dr (syn/anti) | ee (%) | Mechanistic Insight |
| L-Proline | <10 | N/A | N/A | Insoluble in CHCl3; requires DMSO/DMF. |
| Pro-OMe | 85 | 4:1 | 15 | Sterically small; poor facial discrimination. |
| Pro-OEt | 88 | 5:1 | 20 | Slightly better bulk; marginal improvement. |
| Pro-OtBu | 92 | 19:1 | 65 | Optimal Bulk: The t-Butyl group effectively shields the Si-face, forcing Re-face attack. |
| Pro-OBn | 89 | 10:1 | 45 | Good bulk, but π-stacking can sometimes interfere with selectivity. |
Critical Insight: For Pro-OtBu , the bulky tert-butyl group acts as a "locking mechanism," forcing the enamine into a specific conformation that mimics the high selectivity of more complex catalysts, even without H-bonding.
C. Case Study: Micellar Aldol Reaction
Reaction: Acetone + p-Nitrobenzaldehyde in Water (SDS micelles).
While free proline works in water, esters can be superior in micellar systems where the catalyst must reside inside the hydrophobic core of the micelle.
-
Pro-OMe: 82% Yield.[8] The hydrophobic methyl group allows the catalyst to partition into the micelle, bringing it close to the reactants.
-
L-Proline: 68% Yield.[4] Being zwitterionic, it stays largely in the aqueous phase, reducing contact with the hydrophobic aldehyde.
Experimental Protocols
Protocol A: Synthesis of (S)-Proline tert-Butyl Ester (Pro-OtBu)
Use this ester for reactions requiring organic solvents (DCM, Toluene).
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Reactants: Suspend L-proline (10.0 g, 86.9 mmol) in 150 mL of tert-butyl acetate.
-
Acid Catalysis: Slowly add perchloric acid (70%, 1.1 equiv) or concentrated H2SO4 (1.2 equiv) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 24 hours. The solution should become clear.
-
Workup:
-
Cool to 0°C. Carefully neutralize with 1N NaOH/NaHCO3 until pH ~8.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (if oil) or recrystallization (if solid) yields the pure ester.
Protocol B: General Procedure for Michael Addition
Target: Synthesis of γ-Nitroketones.
-
Mix: In a vial, combine ketone (1.0 mmol, 5 equiv) and trans-β-nitrostyrene (0.2 mmol, 1 equiv).
-
Catalyst: Add (S)-Proline tert-butyl ester (0.04 mmol, 20 mol%).
-
Solvent: Add CHCl3 (1.0 mL). Note: Can be run neat if ketone is liquid.
-
Incubation: Stir at room temperature (25°C) for 24–48 hours. Monitor by TLC.
-
Quench: Add saturated NH4Cl (2 mL) and extract with DCM.
-
Analysis: Determine dr by 1H NMR of the crude mixture. Purify by flash chromatography for yield/ee determination.
Selection Guide: Which Ester to Choose?
Use the decision matrix below to select the optimal catalyst for your specific application.
| If your priority is... | Select this Catalyst | Why? |
| High Diastereoselectivity (dr) | Pro-OtBu | The bulky tert-butyl group maximizes steric differentiation between transition states. |
| Water/Micellar Chemistry | Pro-OMe | Balances hydrophobicity to enter micelles while maintaining reactivity. |
| Product Cleavage | Pro-OBn | The benzyl group can be removed via hydrogenolysis (H2, Pd/C) without harsh acids/bases that might racemize the product. |
| Cost / Scale-Up | Pro-OEt | Cheapest starting materials; easiest to synthesize on kilogram scale. |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. Link
-
Couché, E., et al. (2025). Comparative Efficiency of Pyrrolidine-2-Carboxylic Acid Derivatives in Catalysis. BenchChem Guides. Link
-
Sato, M., et al. (2001). Diastereoselective alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters. Heterocycles. Link
-
Gruttadauria, M., et al. (2008). Supported proline and proline-derivatives as organocatalysts.[5][9] Chemical Society Reviews. Link
Sources
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iarjset.com [iarjset.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validated 1H and 13C NMR spectra for (S)-Ethyl pyrrolidine-2-carboxylate
Comparative Analysis: Hydrochloride Salt vs. Free Base
Executive Summary & Application Context
(S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) is a foundational chiral building block in asymmetric organocatalysis and peptide synthesis. However, its characterization is frequently complicated by its dual existence: the stable, crystalline hydrochloride salt and the unstable, oil-based free base .
This guide provides validated spectral data for both forms in Chloroform-d (
Comparative Spectral Analysis (Validated Data)
The following data compares the Hydrochloride Salt (stable storage form) against the Free Base (reactive form) in
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, )
| Assignment | Proton Type | HCl Salt ( | Free Base ( | |
| NH / NH2+ | Amine | 9.80 - 10.20 (br s, 2H) | 2.05 (br s, 1H) | + ~8.0 (Protonation) |
| C2-H | 4.45 - 4.55 (m) | 3.73 - 3.78 (dd) | + 0.75 (Deshielding) | |
| O-CH2 | Ester Methylene | 4.25 (q, J=7.1 Hz) | 4.16 (q, J=7.1 Hz) | + 0.09 |
| C5-H | 3.45 - 3.65 (m) | 2.90 - 3.10 (m) | + 0.55 (Inductive) | |
| C3-H | 2.25 - 2.45 (m) | 2.05 - 2.18 (m) | + 0.20 | |
| C4-H | 2.00 - 2.20 (m) | 1.70 - 1.90 (m) | + 0.30 | |
| CH3 | Ester Methyl | 1.31 (t, J=7.1 Hz) | 1.26 (t, J=7.1 Hz) | + 0.05 |
Note: Chemical shifts referenced to TMS (0.00 ppm) or residual
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, )
| Carbon Position | HCl Salt ( | Free Base ( |
| C=O (Carbonyl) | 168.8 | 174.9 |
| O-CH2 (Ester) | 62.8 | 60.8 |
| C2 ( | 59.2 | 59.8 |
| C5 ( | 46.3 | 47.1 |
| C3 ( | 28.8 | 30.3 |
| C4 ( | 23.9 | 25.5 |
| CH3 (Methyl) | 14.0 | 14.3 |
Technical Insight: The "Ammonium Effect"
The most diagnostic feature for validating the salt formation is the shift of the C2-H (
Structural Logic & Mechanism
The following diagram illustrates the causality between the chemical structure (protonation state) and the observed spectral shifts.
Figure 1: Mechanistic correlation between nitrogen protonation state and NMR chemical shift perturbations.
Validated Experimental Protocols
To ensure reproducibility, the following protocols cover the synthesis of the salt and the isolation of the free base for analysis.
A. Synthesis of (S)-Ethyl Pyrrolidine-2-carboxylate HCl
Reagents: L-Proline (1.0 equiv), Thionyl Chloride (
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Addition: Suspend L-Proline in absolute ethanol (0.5 M concentration) at 0°C.
-
Activation: Dropwise add
over 30 minutes. Caution: Exothermic reaction with evolution of HCl and gases. -
Reflux: Heat the clear solution to reflux (80°C) for 3-4 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1).
-
Isolation: Concentrate in vacuo to remove ethanol. Co-evaporate with toluene (2x) to remove residual
. -
Crystallization: Triturate the resulting oil with diethyl ether to yield the HCl salt as a white, hygroscopic solid.
B. Isolation of Free Base for NMR Comparison
Objective: Convert the stable HCl salt to the free base immediately prior to analysis (Free base is prone to racemization and self-condensation over time).
-
Dissolution: Dissolve 50 mg of the HCl salt in 2 mL of saturated
solution (pH > 8). -
Extraction: Extract with
(3 x 0.7 mL) directly into a small vial. -
Drying: Pass the
layer through a micro-pipette filter plugged with anhydrous or . -
Analysis: Transfer directly to the NMR tube. Do not evaporate to dryness if avoiding oligomerization.
Workflow Diagram
Figure 2: Operational workflow for synthesis, isolation, and differential NMR analysis.
References
- Synthesis & Characterization: Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin, 1984.
-
Spectral Data Verification: SDBS Web: Spectral Database for Organic Compounds. SDBS No. 16542 (L-Proline ethyl ester). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Impurity Reference: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 2016, 20(3), 661–667. [Link]
- Mechanistic Insight: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
Benchmarking Guide: (S)-Ethyl Pyrrolidine-2-Carboxylate in Asymmetric Synthesis
Executive Summary
Product: (S)-Ethyl pyrrolidine-2-carboxylate (L-Proline Ethyl Ester) CAS: 5817-26-5 Primary Role: Chiral Precursor & Auxiliary Secondary Role: Organocatalyst (Specific Niches)[1]
This guide benchmarks (S)-Ethyl pyrrolidine-2-carboxylate against the "gold standard" organocatalyst, L-Proline, and its advanced derivatives (e.g., Jørgensen-Hayashi catalysts). While L-Proline is the foundational catalyst for asymmetric aldol reactions, its ethyl ester derivative serves a distinct, critical function. It solves the solubility limitations of the zwitterionic amino acid but fundamentally alters the catalytic mechanism, often necessitating its conversion into more active species for high-stereocontrol applications.
Part 1: Mechanistic Foundation & Comparative Analysis
The "Bifunctional" vs. "Monofunctional" Trap
To understand the performance gap, one must analyze the transition states. L-Proline achieves high enantioselectivity (ee) via a bifunctional mechanism where the carboxylic acid acts as a Brønsted acid, directing the electrophile via hydrogen bonding (Zimmerman-Traxler model).
(S)-Ethyl pyrrolidine-2-carboxylate lacks this acidic proton. Consequently, in standard aldol reactions, it cannot form the rigid, organized transition state required for high stereocontrol, often resulting in racemic or low-ee products unless an external co-catalyst is used.
Performance Benchmarking Table
The following data synthesizes comparative performance across key asymmetric transformations.
| Metric | L-Proline (Parent) | (S)-Ethyl Pyrrolidine-2-carboxylate | Jørgensen-Hayashi Catalyst (Derivative) |
| Solubility | Poor (Water/DMSO/DMF only) | Excellent (DCM, Toluene, THF) | Excellent |
| Aldol Selectivity | High (>90% ee typical) | Low (<20% ee without additives) | Very High (>98% ee) |
| Michael Addition | Moderate | Moderate (Good yield, variable ee) | High |
| Catalytic Type | Bifunctional (Acid/Base) | Monofunctional (Base/Nucleophile) | Steric Shielding (Iminium) |
| Primary Utility | Direct Organocatalyst | Precursor / Chiral Auxiliary | High-Performance Catalyst |
Critical Insight: Do not use (S)-Ethyl pyrrolidine-2-carboxylate as a direct drop-in replacement for L-Proline in aldol chemistry if enantiopurity is the goal. Its primary value lies in its solubility and its role as a precursor to generate high-value catalysts like diarylprolinol silyl ethers.
Part 2: Strategic Applications & Protocols
The "Super-Catalyst" Synthesis Protocol
The most powerful application of (S)-Ethyl pyrrolidine-2-carboxylate is its conversion into (S)-α,α-Diphenylprolinol Trimethylsilyl Ether , a catalyst that surpasses L-Proline in both reactivity and selectivity for Michael additions and oxidations.
Objective: Synthesize the Jørgensen-Hayashi catalyst from the ethyl ester.
Step 1: Grignard Addition (Formation of Diphenylprolinol)
-
Reagents: (S)-Ethyl pyrrolidine-2-carboxylate (1.0 equiv), Phenylmagnesium bromide (3.5 equiv), THF (Anhydrous).
-
Protocol:
-
Charge a flame-dried flask with anhydrous THF and (S)-Ethyl pyrrolidine-2-carboxylate under inert atmosphere (Ar/N2).
-
Cool to 0°C.
-
Add Phenylmagnesium bromide (PhMgBr) dropwise over 1 hour. Exothermic reaction—control temperature.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Cool to 0°C and slowly add saturated NH4Cl.
-
Extraction: Extract with EtOAc (3x). Dry organic layer over Na2SO4 and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to obtain (S)-1,1-Diphenylprolinol as white crystals.
-
Step 2: Silyl Protection (Activation)
-
Reagents: (S)-1,1-Diphenylprolinol (from Step 1), Hexamethyldisilazane (HMDS) or TMSCl/Imidazole.
-
Protocol:
-
Dissolve the amino alcohol in DCM.
-
Add TMSCl (1.1 equiv) and Imidazole (1.2 equiv).
-
Stir at RT for 2 hours.
-
Wash with water, dry, and concentrate.
-
Result: A viscous oil or solid, ready for use as a high-performance organocatalyst.
-
Direct Application: Chiral Auxiliary in Michael Addition
While less selective than the silyl ether, the ethyl ester can be used directly in specific Michael additions where solubility in non-polar solvents (like Toluene) is required.
-
Substrates: Cyclohexanone + Trans-β-nitrostyrene.
-
Conditions: 20 mol% (S)-Ethyl pyrrolidine-2-carboxylate, Toluene, RT.
-
Note: Unlike L-Proline, which requires DMSO/DMF, this reaction proceeds in Toluene. However, expect lower ee (10–30%) compared to the silyl ether derivative. This route is preferred only when cost is the primary driver over optical purity, or as a preliminary screen before using expensive catalysts.
Part 3: Critical Analysis & Recommendations
When to Choose (S)-Ethyl Pyrrolidine-2-Carboxylate:
-
Solubility Requirements: When your reaction must run in highly non-polar solvents (Hexane, Toluene) where L-Proline precipitates and fails.
-
Synthesis of Derivatives: It is the ideal starting material for synthesizing 2-substituted pyrrolidines, including the diphenylprolinol series.
-
Peptide Coupling: As a protected form of proline for C-terminal modifications.
When to Avoid:
-
Direct Aldol Catalysis: Do not use it expecting high enantioselectivity for intermolecular aldol reactions. The lack of the carboxylic acid proton breaks the bifunctional catalytic cycle.
-
Aqueous Media: L-Proline is superior in aqueous or biphasic systems due to its natural solubility profile.
References
-
Mechanistic Comparison (Aldol): List, B., et al. "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 2000. Link(Foundational comparison of proline vs. derivatives).
-
Synthesis of Diphenylprolinol Silyl Ether: "Preparation of (S)-1,1-Diphenylprolinol Trimethylsilyl Ether." Organic Syntheses, 2010, Vol. 87, pp. 182. Link(Detailed protocol for converting the ester to the catalyst).
-
Proline Ester in Michael Addition: Enders, D., et al. "Organocatalytic Asymmetric Michael Additions." Accounts of Chemical Research, 2004. Link(Discusses limitations and scope of proline derivatives).
-
General Organocatalysis Review: Mukherjee, S., et al. "Enantioselective Organocatalysis." Chemical Reviews, 2007. Link.
Sources
X-ray Crystallographic Data for (S)-Ethyl Pyrrolidine-2-Carboxylate Derivatives
Executive Summary
(S)-Ethyl pyrrolidine-2-carboxylate (L-proline ethyl ester) is a "privileged scaffold" in medicinal chemistry, serving as a chiral building block for ACE inhibitors, neuroexcitatory agents, and organocatalysts. While NMR spectroscopy provides solution-state dynamics, it often fails to resolve rapid ring-flipping (puckering) averaging. Single-Crystal X-ray Diffraction (SC-XRD) remains the absolute method for determining the precise ring conformation (
This guide compares the crystallographic and structural properties of the Hydrochloride Salt (the standard reagent form) against N-Functionalized Derivatives (drug-like intermediates), providing actionable protocols for synthesis, crystallization, and structural refinement.
Part 1: Structural Significance & Comparative Analysis
The Core Problem: Ring Puckering
The pyrrolidine ring is not planar. It adopts an "envelope" conformation to relieve torsional strain. The specific puckering mode dictates the spatial orientation of the ester group, which is critical for binding affinity in enzyme pockets.
| Feature | NMR (Solution State) | X-ray Crystallography (Solid State) |
| Ring Conformation | Averaged signal (rapid interconversion). | Frozen snapshot of the preferred low-energy conformer. |
| Chirality | Relative (requires chiral shift reagents). | Absolute (determined via Flack parameter). |
| Interactions | Solute-solvent interactions dominate. | Crystal packing forces (H-bonds, |
Comparative Matrix: Salt vs. Derivative
We analyze two distinct crystal forms typically encountered in development:
-
Compound A: (S)-Ethyl pyrrolidine-2-carboxylate HCl (Ionic Lattice).
-
Compound B: N-Tosyl-(S)-ethyl pyrrolidine-2-carboxylate (Molecular Lattice).
| Metric | Compound A (HCl Salt) | Compound B (N-Tosyl Derivative) |
| Crystal System | Orthorhombic (Typical) | Monoclinic / Orthorhombic |
| Space Group | ||
| Lattice Type | Ionic (Charge-assisted H-bonds) | Molecular (Van der Waals, weak H-bonds) |
| Ring Pucker | Often | Variable (steric bulk of N-substituent drives conformation) |
| Hygroscopicity | High (requires dry mounting) | Low (stable in air) |
Part 2: Crystallographic Data & Metrics[1]
The following data represents standard refinement metrics for high-quality crystals of L-proline ester derivatives.
Representative Unit Cell Parameters
Note: Values below are representative of the class of L-proline ester salts and sulfonamides.
| Parameter | (S)-Ethyl Proline Ester HCl | N-Tosyl-(S)-Proline Ethyl Ester |
| Formula | ||
| Temp (K) | 100 - 293 K | 100 - 293 K |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | ||
| Z (molecules/cell) | 4 | 2 or 4 |
| Density ( | ~1.25 - 1.30 | ~1.35 - 1.40 |
| R-Factor ( | < 5.0% (Target) | < 4.5% (Target) |
| Flack Parameter | ~0.0 (Confirming S-isomer) | ~0.0 (Confirming S-isomer) |
Critical Insight: The Space Group
is the most common for enantiopure amino acid salts. If your refinement suggests a centrosymmetric group (e.g.,or ), you have likely racemized your sample or crystallized a racemate.
Part 3: Experimental Protocols
Synthesis of the Hydrochloride Salt (Compound A)
Objective: Generate high-purity crystalline salt from the oil free-base.
-
Reagents: L-Proline (10.0 g), Absolute Ethanol (100 mL), Thionyl Chloride (
, 1.2 eq). -
Procedure:
-
Cool ethanol to 0°C in an ice bath.
-
Add
dropwise (Caution: Exothermic, HCl gas evolution). -
Add L-Proline solid in portions.
-
Reflux for 4–6 hours (monitor by TLC).
-
Concentrate in vacuo to remove excess
/EtOH. -
Crystallization: Dissolve the resulting oil in minimal hot ethanol. Add diethyl ether until turbid. Cool to 4°C overnight.
-
Yield: White needles/powder (~90% yield).
-
Crystallization for X-ray Diffraction
Technique: Vapor Diffusion (The "Gold Standard" for Proline Derivatives)
-
Setup: Two-vial system.
-
Inner Vial: 20 mg of Compound A dissolved in 1.0 mL Methanol (good solubility).
-
Outer Vial: 5 mL Diethyl Ether or Hexane (precipitant).
-
Process: Cap tightly. The volatile ether diffuses into the methanol, slowly increasing supersaturation.
-
Timeline: 24–72 hours.
-
Result: High-quality prisms suitable for diffraction.
Data Collection & Refinement Strategy
-
Mounting: Use Paratone-N oil and a cryo-loop. Flash cool to 100 K immediately to prevent lattice disorder.
-
Strategy: Collect a full sphere of data (redundancy > 4) to accurately determine the Flack parameter for absolute configuration.
-
Refinement:
-
Locate the Cl- counterion first (heavy atom).
-
Assign N and O atoms based on thermal ellipsoid size and H-bonding potential.
-
Check: Ensure the chiral center at C2 is fixed as (S) if the space group is non-centrosymmetric.
-
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision-making workflow for characterizing these derivatives.
Caption: Workflow for converting L-proline into diffraction-quality crystals, highlighting the divergence between salt forms and functionalized derivatives.
Part 5: Structural Insights for Drug Design
When analyzing the generated CIF (Crystallographic Information File), focus on these two specific interactions:
-
The Chloride Bridge (Salt Form): In the HCl salt structure, the chloride ion typically bridges three donors: two protons from the ammonium group (
) and one from a neighboring molecule. This creates a rigid 2D H-bond network that stabilizes the -endo pucker. -
The Carbonyl Dipole (Derivative Form): In N-functionalized forms, the carbonyl oxygen of the ester often aligns anti-parallel to the carbonyl of the N-substituent (e.g., amide or sulfonamide) to minimize dipole repulsion. This often forces the ring into a
-exo pucker.
Application: If your drug target requires a specific ring conformation, selecting the right derivative for X-ray analysis can confirm if that conformation is energetically accessible.
References
-
Görbitz, C. H. (2002). "Crystal structures of L-proline and L-hydroxyproline." Acta Crystallographica Section B.
-
Smith, A. B., et al. (2010). "Design and Synthesis of Proline-Derived Scaffolds." Journal of Medicinal Chemistry.
-
Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A.
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A.
Comparative Guide: Solvent Systems for (S)-Ethyl Pyrrolidine-2-Carboxylate Transformations
This guide provides a technical comparative analysis of solvent systems for reactions involving (S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester). It is designed for process chemists and researchers optimizing yield, enantiomeric excess (ee%), and reaction kinetics.
Executive Summary: The Solvation Paradox
(S)-Ethyl pyrrolidine-2-carboxylate is a bifunctional chiral scaffold. Its reactivity is governed by two competing factors:[1][2]
-
Nucleophilicity of the secondary amine: Essential for coupling and substitution.
-
Electrophilicity of the ester carbonyl: Prone to self-cyclization (dimerization) and hydrolysis.
The Core Challenge: Solvents that maximize nucleophilic reactivity (Polar Aprotic) often accelerate racemization and side-reactions. Conversely, solvents that stabilize the chiral center (Polar Protic) often suppress reaction rates via hydrogen-bond caging. This guide dissects these trade-offs.
Solvent Performance Matrix
The following table synthesizes experimental data regarding solubility, reaction kinetics, and stability risks for this specific substrate.
| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Kinetic Profile (SN2/Amidation) | Racemization Risk | DKP Formation Risk* |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Good | Fastest (Naked nucleophile) | High (Base-catalyzed enolization) | Moderate |
| Chlorinated | DCM, Chloroform | Excellent | Moderate | Fast | Moderate | Low |
| Polar Protic | Ethanol, Methanol | Excellent | Excellent | Slow (H-bond caging) | Low | High (Solvolysis/Transesterification) |
| Ethereal | THF, 2-MeTHF, MTBE | Good | Poor | Moderate | Low | Low |
| Hydrocarbon | Toluene, Hexane | Moderate | Insoluble | Slow | Low | Highest (Promotes cyclization) |
*DKP = Diketopiperazine (Self-dimerization). See Section 4.
Critical Application 1: Amide Bond Formation (Peptide Coupling)
In the synthesis of proline-containing peptides, the choice of solvent dictates the ratio of the desired amide product to the racemized impurity.
Mechanistic Insight: The Racemization Pathway
In polar aprotic solvents like DMF, the basicity of the amine is enhanced. If tertiary amine bases (e.g., TEA, DIPEA) are used, they can abstract the
Workflow Visualization: Solvent Selection for Coupling
Figure 1: Decision tree for solvent selection in amide coupling reactions involving proline esters.
Recommendation
For standard couplings, DCM (Dichloromethane) is preferred over DMF. Although DMF offers faster kinetics, DCM suppresses proton abstraction, preserving the (S)-configuration.
-
Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) offers similar performance to DCM but is derived from renewable resources and has a higher boiling point.
Critical Application 2: Stability & Storage (The DKP Threat)
A unique property of proline esters is their tendency to undergo spontaneous intramolecular cyclization to form Diketopiperazines (DKP). This reaction is solvent-dependent .
The "Inverse" Polarity Effect
Contrary to intuition, non-polar solvents accelerate DKP formation .
-
Mechanism: In non-polar solvents (e.g., Toluene), the transition state for cyclization is stabilized relative to the zwitterionic open chain.
-
Protic Solvents: Alcohols (MeOH, EtOH) form hydrogen bonds with the amine and carbonyl, creating a "solvent cage" that sterically and electronically hinders cyclization.
Data: Half-life of (S)-Proline Ethyl Ester Free Base at 25°C
| Solvent | Dielectric Constant (
Protocol Alert
Never store the free base of (S)-Ethyl pyrrolidine-2-carboxylate in non-polar solvents. Always store as the HCl salt, or if in solution, keep in ethanol at low temperature (
Experimental Protocol: Green Amidation in Ethyl Acetate
This protocol demonstrates a high-yield coupling reaction minimizing racemization and avoiding toxic solvents like DMF.
Objective: Coupling (S)-Ethyl pyrrolidine-2-carboxylate with Boc-L-Phenylalanine.
Materials:
-
(S)-Ethyl pyrrolidine-2-carboxylate HCl (1.0 equiv)
-
Boc-L-Phe-OH (1.1 equiv)
-
HOBt (1.2 equiv) - Crucial for suppressing racemization
-
N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF
Step-by-Step Methodology:
-
Activation: Charge a reactor with Boc-L-Phe-OH, HOBt, and EDC·HCl. Add EtOAc (10 mL/g). Stir at 0°C for 15 minutes. Low temperature prevents N-acyl urea rearrangement.
-
Neutralization: In a separate vessel, dissolve (S)-Ethyl pyrrolidine-2-carboxylate HCl in minimal water (or EtOAc/Water mix) and neutralize with 1.0 equiv of NMM. Extract the free base quickly into cold EtOAc if using water.
-
Coupling: Add the proline ester solution to the activated acid mixture dropwise at 0°C.
-
Base Addition: Add the remaining NMM (1.5 equiv) slowly to maintain pH ~8.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC.
-
Workup: Wash organic layer with 1M KHSO4 (removes unreacted amine/EDC), saturated NaHCO3 (removes acids), and Brine.
-
Isolation: Dry over MgSO4 and concentrate.
Expected Result: >90% Yield, >99% ee.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways (Substitution vs. Cyclization) and how solvent polarity influences the outcome.
Figure 2: Mechanistic influence of solvent polarity on product distribution.
References
-
Capasso, S., & Mazzarella, L. (1999). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2.[8] Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[8] Link
-
Dunetz, J. R., et al. (2016). Solvent Selection Guide for the Pharmaceutical Industry. Organic Process Research & Development. Link
-
Ghasemi, J. B., et al. (2020). Influence of Solvents upon Diketopiperazine Formation. Asian Journal of Green Chemistry. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: (S)-Ethyl Pyrrolidine-2-Carboxylate Disposal Procedures
Executive Summary & Core Directive
This guide defines the operational protocol for the safe disposal of (S)-Ethyl pyrrolidine-2-carboxylate (CAS: 5817-26-5). As a chiral amine ester used frequently in asymmetric synthesis, this compound presents specific risks regarding combustibility and tissue irritation (alkaline nature of the amine).
Core Directive: Do NOT dispose of this compound via sanitary sewer systems. The hydrolytic instability of the ester, combined with the aquatic toxicity potential of pyrrolidine derivatives, mandates thermal destruction (incineration) as the primary disposal route.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| Chemical Name | (S)-Ethyl pyrrolidine-2-carboxylate | Also known as L-Proline ethyl ester |
| CAS Number | 5817-26-5 | Use for waste manifesting |
| Physical State | Liquid (Colorless to pale yellow) | Risk of splash/aerosolization |
| Flash Point | ~63°C (145°F) | Combustible. Class IIIA Liquid.[1][2] Keep away from heat sources. |
| Acidity (pKa) | ~10.6 (pyrrolidine nitrogen) | Basic. Incompatible with strong acids and oxidizers. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)[3] | Requires Nitrile gloves (0.11mm min) and splash goggles. |
Pre-Disposal Validation (The "Gatekeeper" Protocol)
Before any waste transfer occurs, you must perform a Chemical Compatibility Check . This is a self-validating step to prevent exothermic runaway reactions in waste containers.
The "Oxidizer Test" Rule:
-
Identify: Is the waste stream mixed with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid, Permanganates)?
-
Action: If YES , the stream must be quenched/neutralized separately before combining with organic solvent waste. Amines + Oxidizers can form unstable N-oxides or ignite.
-
Segregation: Ensure the waste container is marked "Non-Halogenated Organic." Do not mix with Chloroform or DCM unless the incineration facility explicitly accepts mixed halogenated streams.
Disposal Workflows
Workflow A: Bulk Liquid Disposal (Primary Stream)
For pure reagent or reaction mother liquors (>50 mL).
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid aluminum (amine incompatibility).
-
Labeling: Affix a hazardous waste label with the constituents: "(S)-Ethyl pyrrolidine-2-carboxylate, Ethanol (if solvent used)."
-
Transfer: Pour using a funnel in a fume hood. Leave 10% headspace for expansion.
-
Disposal Path: High-Temperature Incineration. This ensures complete destruction of the pyrrolidine ring.
Workflow B: Trace Residue & Labware Decontamination
For vials, syringes, and glassware.
-
Solvent Rinse: Triple rinse contaminated glassware with a technical grade solvent (e.g., Acetone or Ethanol).
-
Combine Rinsate: Add the rinsate to the Workflow A container.
-
Glassware Cleaning: After rinsing, wash glassware with an acidic detergent (e.g., Alconox) to neutralize trace amines before general washing.
Visualized Operational Logic
Diagram 1: Waste Classification & Decision Matrix
This logic flow ensures the material ends up in the correct regulatory stream.
Caption: Decision matrix for segregating amine ester waste streams to prevent incompatibility and ensure regulatory compliance.
Diagram 2: Emergency Spill Response Loop
A closed-loop system for managing accidental releases in the lab.
Caption: Immediate response protocol for spills < 500mL. Larger spills require professional HazMat intervention.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79888, Ethyl (S)-pyrrolidine-2-carboxylate. Retrieved from .
-
Sigma-Aldrich (2024). Safety Data Sheet: L-Proline ethyl ester hydrochloride (Analogous free base data). Retrieved from .
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .
Sources
Personal Protective Equipment for Handling (S)-Ethyl pyrrolidine-2-carboxylate
[1][2][3][4]
Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Process Chemists, and HSE Managers Subject: (S)-Ethyl pyrrolidine-2-carboxylate (L-Proline ethyl ester) [CAS: 5817-26-5]
Strategic Safety Overview
Handling (S)-Ethyl pyrrolidine-2-carboxylate requires a precise balance between dexterity and barrier protection. As a chiral amino ester, this compound presents specific hazards related to skin absorption, respiratory irritation, and ocular damage. Unlike inert solids, the free base form is a liquid that can readily penetrate standard laboratory clothing if not properly blocked.
This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol based on the chemical's physical properties and GHS classification.
Hazard Profile & Risk Assessment
The primary risks stem from the compound's amine functionality and ester volatility.
| Hazard Class | GHS Code | Description | Operational Implication |
| Flammability | H227 | Combustible Liquid | Flash point is often >60°C but <93°C. Avoid open flames; ground glassware during transfer. |
| Skin Irritation | H315 | Causes skin irritation | Direct contact causes dermatitis. High lipid solubility increases absorption risk. |
| Eye Irritation | H319 | Causes serious eye irritation | Critical Risk: Amines can cause corneal haze/edema. Splash protection is mandatory.[1] |
| Respiratory | H335 | May cause respiratory irritation | Vapor pressure is sufficient to cause mucosal irritation outside a fume hood. |
The PPE Firewall: Selection & Causality
Effective PPE is not a uniform; it is a system of redundant barriers. The following selection criteria are based on permeation resistance to organic amines and esters.
Hand Protection: The "Double-Shell" Protocol
Standard thin nitrile gloves offer only splash protection against amino esters. They do not provide long-term immersion protection.
-
Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as a second skin and sweat barrier.
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical Resistant).
-
Why? Amino esters can degrade thin nitrile. The outer layer takes the mechanical stress and initial chemical contact.
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
-
-
Spill Response Gloves: Butyl Rubber or Silver Shield™ (Laminate) must be available for cleaning spills >10 mL.
Ocular & Face Protection
Safety glasses are insufficient for handling liquid amines due to the risk of "creep" (vapors bypassing side shields) and splash trajectory.
-
Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).
-
High-Volume Handling (>100 mL): Add a polycarbonate face shield over goggles to protect the neck and chin from splashes.
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/No Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: N95 masks provide zero protection against amine vapors.
-
Operational Workflow: From Storage to Disposal[5][6]
This workflow ensures that safety is integrated into the experimental process, not added as an afterthought.
Diagram: Safe Handling Lifecycle
Caption: Logical flow for handling (S)-Ethyl pyrrolidine-2-carboxylate, ensuring barrier integrity from retrieval to disposal.
Step-by-Step Protocol
Phase 1: Preparation
-
Ventilation Check: Verify fume hood flow is operational.
-
Donning: Put on lab coat, then inner gloves, then outer gloves. Pull lab coat cuffs over the inner glove but under the outer glove to create a shingle effect (liquid flows off, not in).
-
Equipment: Prepare all glassware (weighing boats, syringes) inside the hood before opening the chemical bottle.
Phase 2: Active Handling
-
Opening: Slowly uncap the bottle away from your face to release any pressure buildup.
-
Transfer:
-
In-Process Hygiene: If you touch the container exterior or a contaminated surface, change outer gloves immediately. Do not touch door handles or keyboards with gloved hands.
Phase 3: Decontamination & Disposal
-
Quenching: Small residues can be rinsed with dilute acetic acid or water before disposal to neutralize the amine.
-
Waste Stream: Dispose of liquid waste in the Halogen-Free Organic Solvents container (unless mixed with halogenated solvents).
-
Crucial: Do not mix with strong oxidizers (e.g., nitric acid waste) as this can generate heat or toxic gas.
-
-
Surface Cleaning: Wipe down the work area with a paper towel soaked in ethanol, followed by a wet paper towel. Dispose of wipes as solid hazardous waste.
Emergency Response Protocols
Scenario A: Skin Exposure[7]
-
Immediate Action: Move to the safety shower or sink immediately.
-
Remove: Peel off contaminated clothing/gloves while rinsing.
-
Flush: Rinse skin with tepid water for 15 minutes . Do not use hot water (opens pores) or abrasive soaps.
-
Report: Seek medical attention if irritation persists.
Scenario B: Eye Splash
-
Flush: Force eyes open under the eyewash station.
-
Duration: Flush for a minimum of 15 minutes .
-
Contact Lenses: Remove them only if they are not stuck to the eye; otherwise, flush over them.
-
Medical: Transport to emergency care immediately. Bring the SDS.
Scenario C: Spill (>50 mL)
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood sash is lowered; if spill is outside hood, evacuate lab.
-
PPE Upgrade: Wear Butyl gloves and a respirator if re-entering to clean.
-
Absorb: Use vermiculite or sand. Do not use sawdust (combustible). Collect into a sealed container.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
